N-(Azido-PEG2)-N-Boc-PEG4-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N5O12/c1-26(2,3)42-25(35)30(8-12-38-16-15-37-11-7-28-29-27)9-13-39-17-19-41-21-20-40-18-14-36-10-6-24(34)43-31-22(32)4-5-23(31)33/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYRAESBBJMWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester: A Heterotrifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a sophisticated, heterotrifunctional crosslinker that has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique branched structure, incorporating three distinct functional moieties—an azide (B81097), a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester—offers a versatile platform for the sequential and orthogonal conjugation of different molecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker, which imparts increased hydrophilicity to the molecules it connects, often improving their solubility and pharmacokinetic properties. The key functional groups and their respective reactivities are central to its utility.
| Property | Value | Source |
| Molecular Formula | C26H45N5O12 | [1][2] |
| Molecular Weight | 619.67 g/mol | [2] |
| Purity | >90% | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage | -20°C, desiccated | [3] |
Functional Moieties and Their Reactivity
The versatility of this compound stems from the distinct reactivity of its three functional groups, allowing for a step-wise and controlled approach to conjugation.
N-Hydroxysuccinimide (NHS) Ester
The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Azide Group
The azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage. Alternatively, it can participate in a strain-promoted alkyne-azide cycloaddition (SPAAC) with a strained alkyne, such as DBCO or BCN, which proceeds without the need for a copper catalyst.[4]
Boc-Protected Amine
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine. This newly exposed amine can then be used for subsequent conjugation reactions.
Application in PROTAC Synthesis: A Step-by-Step Workflow
A prime application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The following is a representative workflow for the synthesis of a BRD4-targeting PROTAC using this linker, JQ1 as the BRD4-binding ligand, and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.
Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization for specific applications.
Protocol 1: NHS Ester Coupling to an Amine-Containing Molecule
Materials:
-
This compound
-
Amine-containing molecule (e.g., pomalidomide derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add the NHS ester stock solution to the protein solution at a 5-20 fold molar excess. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purify the conjugate using an appropriate method such as size exclusion chromatography or dialysis.
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-TFA salt can be used directly in the next step or neutralized with a mild base.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule (e.g., JQ1 derivative)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent: t-BuOH/H2O (1:1) or DMF
Procedure:
-
Dissolve the azide-containing molecule and the alkyne-containing molecule in the chosen solvent.
-
Add a freshly prepared aqueous solution of sodium ascorbate (10-20 equivalents).
-
Add an aqueous solution of CuSO4 (1-5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Purify the final product by column chromatography or preparative HPLC.
Signaling Pathway of BRD4 Degradation by a PROTAC
A PROTAC targeting BRD4, such as one synthesized with this compound, hijacks the ubiquitin-proteasome system to induce the degradation of BRD4. This process can be visualized as a signaling pathway.
Caption: PROTAC-mediated degradation of BRD4 via the ubiquitin-proteasome pathway.
Quantitative Data and Characterization
The synthesis and characterization of PROTACs require rigorous analytical techniques to ensure purity and confirm the desired structure.
| Analysis | Method | Expected Outcome |
| Reaction Monitoring | LC-MS | Tracking the consumption of starting materials and the formation of the product. |
| Purification | HPLC | Isolation of the final PROTAC with high purity. |
| Structural Confirmation | NMR (1H, 13C) | Confirmation of the chemical structure of the final PROTAC. |
| Purity Assessment | Analytical HPLC | Determination of the purity of the final product. |
| Degradation Potency | Western Blot or In-Cell Target Engagement Assays | Measurement of the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of the target protein. |
Conclusion
This compound is a highly valuable and versatile tool for the construction of complex biomolecules and targeted therapeutics. Its unique trifunctional nature allows for a modular and controlled synthetic approach, making it particularly well-suited for the development of PROTACs. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug developers to harness the potential of this advanced linker in their scientific endeavors. The ability to fine-tune the properties of PROTACs through linker design is a critical aspect of this emerging therapeutic modality, and this compound represents a significant enabling technology in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, proteomics, and targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into its chemical characteristics, provide detailed experimental protocols for its use, and illustrate its role in relevant biological pathways and experimental workflows.
Core Chemical Structure and Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed with three key functional groups: an azide (B81097) (N3) group, a tert-butyloxycarbonyl (Boc)-protected amine, and an N-hydroxysuccinimide (NHS) ester. This trifunctional architecture allows for a sequential and controlled conjugation strategy.
The molecule consists of a branched PEG backbone, enhancing its solubility in aqueous and organic solvents. The azide group serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1][2] The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[] The Boc-protected amine provides an additional point of attachment that can be revealed under acidic conditions for further modification.
Chemical Structure
The precise arrangement of these functional groups is depicted in the chemical structure below. The PEG2 and PEG4 moieties refer to the number of repeating ethylene (B1197577) glycol units in each arm of the linker.
Image of the chemical structure of this compound would be placed here. (A visual representation is crucial for a technical guide but cannot be generated in this text-based format).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and executing successful bioconjugation experiments.
| Property | Value | Reference(s) |
| Chemical Formula | C26H45N5O12 | [4] |
| Molecular Weight | 619.66 g/mol | [5] |
| CAS Number | 2093153-95-6 | [4] |
| Purity | Typically >95% (may degrade slightly over time) | [4][6] |
| Appearance | Colorless to light yellow viscous liquid | [7] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [7] |
| Storage Conditions | Store at -20°C, protected from moisture | [8] |
| NHS Ester Stability | Hydrolysis half-life at pH 7.0, 0°C is 4-5 hours; at pH 8.6, 4°C is 10 minutes | [9] |
Key Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a valuable tool for a variety of applications, most notably in the construction of complex biomolecules and targeted therapeutics.
PROTAC Development
A primary application of this linker is in the synthesis of PROTACs.[10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] this compound can be used to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The PEG linker component helps to optimize the spatial orientation of the two ligands, which is critical for the formation of a stable ternary complex and efficient protein degradation.[13]
Bioconjugation and "Click Chemistry"
The azide group on the linker allows for its attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[2][10] These "click chemistry" reactions are highly specific and can be performed under mild, biocompatible conditions, making them ideal for modifying sensitive biological molecules.[14]
Surface Modification and Nanoparticle Functionalization
The NHS ester functionality can be used to immobilize the linker onto surfaces or nanoparticles that have been functionalized with primary amines. The exposed azide group can then be used to attach other molecules of interest, such as targeting ligands, imaging agents, or drugs.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on general procedures for similar reagents and should be optimized for specific applications.
General Protocol for Protein Labeling with the NHS Ester
This protocol describes the conjugation of the NHS ester group to primary amines on a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS at pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[8]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[8]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Quenching: (Optional) To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-functionalized protein (from the previous protocol) to an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or a second protein).
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reactant Preparation: Prepare solutions of the azide-labeled protein and the alkyne-containing molecule in the reaction buffer.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand.
-
Reaction Mixture: In a reaction vessel, combine the azide-labeled protein and a 2- to 5-fold molar excess of the alkyne-containing molecule.
-
Initiation of "Click" Reaction: Add the copper-chelating ligand to the reaction mixture, followed by CuSO4 and then sodium ascorbate. A typical final concentration for the catalyst components is 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM ligand.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a light-sensitive molecule.
-
Purification: Purify the conjugated product using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and excess reagents.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the application of this compound.
PROTAC-Mediated Protein Degradation Pathway
This diagram outlines the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
This diagram illustrates a typical experimental workflow for synthesizing a PROTAC using this compound.
Caption: Experimental workflow for PROTAC synthesis.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its well-defined structure, favorable physicochemical properties, and trifunctional nature make it an invaluable tool for researchers and drug development professionals. The ability to perform sequential, bioorthogonal conjugations opens up a wide range of possibilities for creating novel therapeutics, diagnostic agents, and research tools, with its application in PROTAC development being a particularly prominent and impactful example. This guide provides the foundational knowledge required to effectively utilize this advanced chemical linker in a variety of scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. N-(Azido-PEG2)-N-Boc-PEG4-NHS ester_2093153-95-6_新研博美 [xinyanbm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|Cas# 2093153-95-6 [glpbio.cn]
- 12. resources.tocris.com [resources.tocris.com]
- 13. Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Core Functions of Azide and NHS Ester Groups in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and pharmaceutical development, the precise and stable linking of molecules—a process known as bioconjugation—is a cornerstone of innovation. From the development of antibody-drug conjugates (ADCs) to the creation of advanced diagnostic assays, the ability to covalently attach biomolecules to other molecules is paramount. Among the plethora of chemical tools available, N-hydroxysuccinimide (NHS) esters and azide (B81097) groups stand out for their reliability, versatility, and efficiency. This technical guide provides a comprehensive exploration of the core functions of these two critical functional groups in bioconjugation, offering detailed insights into their reaction mechanisms, quantitative comparisons, and practical experimental protocols.
The Role of NHS Esters: Amine-Reactive Conjugation
N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely employed for the modification of primary amines, which are readily available on the surface of proteins and peptides, specifically at the ε-amino group of lysine (B10760008) residues and the N-terminus.[][2][3][4] The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution, resulting in the formation of a stable and effectively irreversible amide bond under physiological conditions.[][5][6]
The primary advantages of using NHS esters in bioconjugation include their high reactivity, selectivity for primary amines, and the stability of the resulting amide linkage.[][4] These reactions are typically performed in aqueous buffers at a slightly alkaline pH of 7.2 to 8.5, which facilitates the deprotonation of the primary amine, enhancing its nucleophilicity.[][3][5]
dot
The Power of Azides: Bioorthogonal Click Chemistry
The azide group has emerged as a powerful tool in bioconjugation due to its participation in "click chemistry," a class of reactions that are highly efficient, selective, and biocompatible.[2][7][8] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[7][9][10]
A key feature of azide chemistry is its bioorthogonality; both azide and alkyne groups are virtually absent in biological systems, ensuring that the reaction proceeds with high specificity and without interfering with native cellular processes.[8][11] The CuAAC reaction is known for its high yields and the stability of the resulting triazole ring.[10] A significant advancement in this area is the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a potentially cytotoxic copper catalyst, making it even more suitable for applications in living systems.[7][12]
dot
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Azide–Alkyne Coupling: A Powerful Reaction for Bioconjugate Chemistry | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The precise control of conjugation chemistry is paramount to the successful synthesis of these complex biomolecules. This guide delves into the core principles and practical applications of the tert-Butyloxycarbonyl (Boc) protecting group, a cornerstone of modern PEG linker chemistry, providing a technical resource for researchers in the field.
The Fundamental Role of the Boc Protecting Group
The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used to temporarily mask primary and secondary amines.[2] In the context of PEG linkers, which often possess a terminal amine for conjugation, the Boc group serves a critical gatekeeping function. By selectively blocking the reactivity of the amine, it allows for chemical modifications to be performed on the other terminus of the PEG linker without the risk of unwanted side reactions, such as self-conjugation or polymerization.[3]
The protection of an amine-terminated PEG linker with Boc anhydride (B1165640) (Di-tert-butyl dicarbonate) is a high-yielding reaction, typically proceeding under mild basic conditions.[4] This reversible protection is central to a "multi-step" or "orthogonal" synthetic strategy, where different functional groups on a molecule can be selectively addressed.[1][5]
Quantitative Data on Boc-Protected PEG Linkers
The efficiency of the protection and deprotection steps, as well as the stability of the Boc-protected linker, are critical parameters in synthetic workflows. The following tables summarize key quantitative and qualitative data gathered from various sources.
Table 1: Summary of Boc Protection and Deprotection Conditions
| Process | Reagents and Solvents | Typical Conditions | Yield/Efficiency | Notes |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DIPEA, Dichloromethane (DCM) | 3 hours at room temperature | Quantitative | Kaiser test can be used to confirm the absence of free primary amine.[6] |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP, NaHCO₃), Water, THF, or Acetonitrile | Room temperature to 40°C | High yields | A flexible and common method in non-peptide chemistry.[4] |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (20-50% v/v) | 0°C to room temperature, 1-2 hours | Typically >95% | A widely used and effective method. The reaction progress can be monitored by TLC or LC-MS.[3] |
| Boc Deprotection | 4M HCl in 1,4-dioxane | Room temperature | Effective | An alternative strong acid system for deprotection.[3] |
| Boc Deprotection | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Room temperature, overnight | Effective | A milder Lewis acid-catalyzed deprotection method.[4] |
Table 2: Stability of the Boc Protecting Group on PEG Linkers
| Condition | Stability | Notes |
| Basic Conditions (e.g., Piperidine) | Stable | This stability allows for the use of Boc in orthogonal strategies with base-labile protecting groups like Fmoc.[5][7] |
| Nucleophiles | Generally Stable | The Boc group is resistant to most nucleophiles.[7] |
| Acidic Conditions (Strong Acid, e.g., TFA, HCl) | Labile | Cleavage occurs via acidolysis, forming a stable tert-butyl cation.[3][7] |
| Acidic Conditions (Mild Acid) | Generally Stable | The Boc group is resistant to weak acids, allowing for the selective removal of other more acid-labile protecting groups. |
| Heat | Can be Labile | Thermal cleavage is possible but may require high temperatures.[3] |
Experimental Protocols
Detailed and reproducible protocols are essential for success in the laboratory. The following sections provide step-by-step methodologies for key experiments involving Boc-protected PEG linkers.
Protocol for the Synthesis of Boc-NH-PEG-COOH
This protocol describes the protection of the terminal amine of an amino-PEG-carboxylic acid with a Boc group.
Materials:
-
Amino-PEG-carboxylate derivative (e.g., H₂N-PEG-COOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Apparatus for stirring and reaction under an inert atmosphere
Procedure: [6]
-
Dissolve the amino-PEG-carboxylate (1 equivalent) in anhydrous DCM (e.g., 250 mg in 2 ml).
-
Add DIPEA (6 equivalents) to the solution.
-
Slowly add a solution of Di-tert-butyl dicarbonate (2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction for the disappearance of the free amine using a Kaiser test on a small aliquot.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can be purified by a suitable method, such as silica (B1680970) gel chromatography, if necessary.
Protocol for the Deprotection of a Boc-Protected PEG Linker
This protocol details the removal of the Boc group to expose the terminal amine for subsequent conjugation.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Apparatus for stirring and reaction at controlled temperatures
Procedure: [3]
-
Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).
-
If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an aqueous workup.
Protocol for Conjugation of a Deprotected PEG Linker to an Antibody
This protocol provides a general workflow for the conjugation of a deprotected amino-PEG linker (with a reactive group at the other end, e.g., an NHS ester) to the lysine (B10760008) residues of an antibody.
Materials:
-
Deprotected Amino-PEG-NHS ester
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching agent (e.g., Tris or glycine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Prepare a stock solution of the deprotected Amino-PEG-NHS ester in a suitable anhydrous solvent (e.g., DMSO).
-
Add the desired molar excess of the PEG-NHS ester solution to the antibody solution with gentle mixing.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
-
Quench the reaction by adding a small excess of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS esters.
-
Purify the resulting antibody-PEG conjugate from excess PEG linker and byproducts using a suitable method, such as size exclusion chromatography (SEC) or dialysis.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Visualizing Workflows and Chemical Principles
Diagrams are powerful tools for understanding complex chemical processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Conclusion
The Boc protecting group is a vital tool in the synthesis of well-defined PEGylated bioconjugates. Its stability under a range of conditions, coupled with its facile removal under acidic conditions, provides the chemical precision necessary for complex, multi-step synthetic strategies. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize Boc-protected PEG linkers in the development of next-generation therapeutics and research tools.
References
Technical Guide: N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester (CAS 2093153-95-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, with CAS number 2093153-95-6, is a heterobifunctional crosslinker pivotal in the field of targeted protein degradation. As a PEG-based linker, it is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3] This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for this compound.
This linker is specifically designed with three key functional moieties:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds.[4]
-
An azide (B81097) group : This functional group enables covalent conjugation to molecules containing alkyne groups via "click chemistry," a highly efficient and bio-orthogonal reaction.
-
A tert-butyloxycarbonyl (Boc) protected amine : This protecting group allows for selective deprotection and subsequent functionalization, offering modularity in the synthesis of complex molecules like PROTACs.
The polyethylene (B3416737) glycol (PEG) backbone of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below. This information is compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 2093153-95-6 | |
| Molecular Formula | C26H45N5O12 | |
| Molecular Weight | 619.67 g/mol | |
| Appearance | Colorless to light yellow viscous liquid | |
| Purity | >90% to ≥95% (supplier dependent) | [4] |
| Storage Conditions | -20°C, desiccated |
Core Applications in PROTAC Synthesis
This compound is primarily utilized as a versatile linker for the construction of PROTACs. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The role of the PROTAC is to bring the POI and the E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
The functional groups of this compound allow for a modular and strategic approach to PROTAC synthesis. For instance, the NHS ester can be used to attach the linker to a ligand for the POI, while the azide group can be used for a click chemistry reaction with an alkyne-modified E3 ligase ligand. The Boc-protected amine provides a third point for potential modification or for altering the physicochemical properties of the final PROTAC.
Experimental Protocols
While a specific published protocol for a PROTAC synthesized using this compound is not available, the following are generalized experimental methodologies for the key reactions involving this linker.
Protocol 1: Conjugation of the NHS Ester to a Primary Amine-Containing Molecule (e.g., a POI Ligand)
This protocol describes the general procedure for reacting the NHS ester moiety of the linker with a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., POI ligand)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., Tris or glycine (B1666218) solution)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the desired molar excess of the linker stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should ideally be kept below 10% to maintain the integrity of protein-based molecules.
-
Incubate the reaction mixture. Incubation times can vary from 30-60 minutes at room temperature to 2 hours on ice. Reaction progress should be monitored by a suitable analytical method (e.g., LC-MS).
-
Once the reaction is complete, any unreacted linker can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.
-
The conjugated product can be purified from the reaction mixture using an appropriate technique, such as dialysis, size-exclusion chromatography, or HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between the azide group of the linker-conjugate and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (product from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper ligand (e.g., TBTA)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270).
-
In another vial, prepare a solution of copper(II) sulfate and the copper ligand.
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.
-
Add the copper(II) sulfate/ligand solution to initiate the click reaction.
-
Allow the reaction to proceed at room temperature. The reaction is typically fast, but the exact time should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS).
-
Upon completion, the desired triazole-linked product can be purified using standard chromatographic techniques.
Visualizations
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a potential workflow for the synthesis of a PROTAC using this compound.
Caption: A modular workflow for PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein of interest (POI).
Caption: Mechanism of PROTAC-induced protein degradation.
References
A Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a sophisticated, heterobifunctional, and branched PEG linker designed for advanced applications in bioconjugation, drug delivery, and the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, applications, and a generalized protocol for its use.
Core Properties and Specifications
This linker possesses three key functional components:
-
An N-hydroxysuccinimide (NHS) ester , which is a highly efficient amine-reactive group for forming stable amide bonds with primary amines, such as the lysine (B10760008) residues found on proteins and antibodies.[3][4]
-
An azide (B81097) group (N3) , which serves as a versatile chemical handle for "click chemistry." It can react with terminal alkynes in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (like DBCO or BCN) in a copper-free, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]
-
A tert-butyloxycarbonyl (Boc) protecting group , which offers an orthogonal protection strategy, allowing for sequential and controlled conjugation reactions.
The polyethylene (B3416737) glycol (PEG) backbone enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C26H45N5O12 | [6][7] |
| Molecular Weight | 619.67 g/mol | [6][7] |
| CAS Number | 2093153-95-6 | [6][7] |
| Appearance | Colorless to light yellow viscous liquid | [1] |
| Purity | Typically >95% | [7] |
Key Applications and Logical Workflow
The unique trifunctional nature of this linker makes it an invaluable tool in multi-step conjugation strategies, particularly in the synthesis of complex biomolecules and targeted therapeutics like PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation by the proteasome.[][9][10] The linker's length, flexibility, and composition are critical for optimizing the formation of the ternary complex and subsequent degradation efficiency.[][11][12]
A typical experimental workflow involves two primary stages: first, the reaction of the NHS ester with an amine-containing molecule, followed by the deprotection of the Boc group and a subsequent reaction, or the direct use of the azide group in a click chemistry reaction.
Experimental Protocol: General Procedure for Protein Labeling via NHS Ester Conjugation
This protocol outlines a general method for conjugating the this compound to a protein, such as an antibody, targeting its primary amine groups (e.g., lysine residues).[3][13]
Materials:
-
Protein solution (e.g., IgG antibody) free of amine-containing buffers like Tris or stabilizers like BSA.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5.[14]
-
Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4.
-
Purification system: Size-exclusion chromatography (e.g., Sephadex column) or ultrafiltration vials suitable for the protein's molecular weight.[3][14]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Linker Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[3] Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the linker stock solution dropwise.[3]
-
The molar ratio of linker to protein is critical and should be optimized. A starting point is often a 10:1 to 20:1 molar excess of linker.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[13] For pH-sensitive proteins, the reaction can be performed at pH 7.4, but the incubation time may need to be extended.[13]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes. This step consumes any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Characterization and Storage:
-
Confirm the successful conjugation using techniques such as mass spectrometry.
-
The resulting conjugate, now bearing azide and Boc-protected functional groups, is ready for subsequent downstream applications, such as click chemistry.
-
Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.
-
Application in PROTAC-Mediated Protein Degradation
Once synthesized, a PROTAC molecule utilizing this linker can hijack the cell's ubiquitin-proteasome system to induce the degradation of a target Protein of Interest (POI).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 2093153-95-6 [glpbio.cn]
- 3. biotium.com [biotium.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound, CAS 2093153-95-6 | AxisPharm [axispharm.com]
- 9. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. symeres.com [symeres.com]
- 13. glenresearch.com [glenresearch.com]
- 14. interchim.fr [interchim.fr]
The Crucial Core: An In-depth Technical Guide to Heterobifunctional Crosslinkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three distinct components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4]
While the warhead and anchor provide target specificity and E3 ligase engagement, the linker is far from a passive spacer.[1] It is a critical determinant of the PROTAC's overall success, profoundly influencing efficacy, selectivity, and physicochemical properties.[1][3][4] The linker's length, chemical composition, and rigidity dictate the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the foundational step for subsequent protein ubiquitination and degradation.[1][5] This guide provides a detailed exploration of the heterobifunctional crosslinker, offering insights into its design, impact on performance, and the experimental protocols necessary for evaluation.
The Mechanism of Action: Orchestrated by the Linker
The primary function of a PROTAC is to induce proximity between a target protein and an E3 ligase.[5] The linker orchestrates this interaction, enabling the formation of a productive ternary complex. Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[7][] The PROTAC molecule is then released to repeat the cycle, enabling it to act catalytically at substoichiometric concentrations.[1]
Linker Composition and Properties: The PROTAC Design Blueprint
The design of the linker is a critical optimization parameter in PROTAC development, influencing everything from ternary complex stability to drug-like properties.[9] Linkers are broadly classified based on their flexibility and chemical makeup.
Linker Types
-
Flexible Linkers : These are the most common linkers, primarily composed of alkyl chains and polyethylene glycol (PEG) units.[2][4][][]
-
Alkyl Chains : Offer significant conformational flexibility, which can increase the probability of forming a productive ternary complex.[1] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing ternary complex stability, and can increase lipophilicity.[1]
-
PEG Linkers : Enhance the solubility and can provide favorable van der Waals interactions within the ternary complex.[9] Their synthetic tractability allows for easy modulation of length.[4]
-
-
Rigid Linkers : These linkers incorporate structures like cycloalkanes (piperazine, piperidine), alkynes, and triazoles to reduce conformational flexibility.[][]
-
Advantages : Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing the stability and cooperativity of the ternary complex.[11] A well-designed rigid linker can establish specific, favorable interactions with the target protein or E3 ligase.[9]
-
Click Chemistry : Triazole linkers, often formed via copper-catalyzed "click chemistry," offer a robust and efficient method for conjugating the warhead and anchor moieties, accelerating the synthesis of PROTAC libraries.[4][]
-
Impact of Linker Properties
The optimization of a PROTAC's activity is an empirical process, often requiring the synthesis and testing of numerous linker variants.[4][]
-
Length : This is a crucial parameter. A linker that is too short can cause steric clashes, preventing simultaneous binding of the POI and E3 ligase.[9] Conversely, a linker that is too long may not effectively bring the two proteins into the required proximity for efficient ubiquitination.[9] The optimal length is highly dependent on the specific POI-E3 ligase pair.[2]
-
Composition & Physicochemical Properties : The linker's chemical nature significantly impacts the overall PROTAC molecule's properties. PROTACs are often large molecules that violate traditional drug-like guidelines such as Lipinski's "rule of five".[1][4] The linker is a key contributor to properties like solubility, cell permeability, and metabolic stability.[1] Incorporating polar groups can improve solubility, while lipophilic groups may enhance permeability.[1]
-
Attachment Point : The vector at which the linker exits the warhead and anchor ligands is critical. Different attachment points can drastically alter the relative orientation of the POI and E3 ligase in the ternary complex, thereby affecting degradation efficiency and even selectivity.[12]
Quantitative Analysis of Linker Impact on PROTAC Efficacy
The effect of linker modifications on PROTAC performance is quantified using several key metrics. DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Binding affinities (Kd) of the PROTAC to its target and the E3 ligase, as well as the cooperativity (α) of ternary complex formation, are also critical parameters.
Table 1: Impact of Linker Length on BET Bromodomain Degraders
This table illustrates how varying the number of PEG units in the linker of PROTACs targeting BET proteins can significantly affect degradation potency. The PROTACs consist of the BET inhibitor JQ1 as the warhead and a ligand for the VHL E3 ligase.
| PROTAC Example | E3 Ligase Ligand | Warhead | Linker Composition | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Cooperativity (α) |
| MZ1 | VHL Ligand | JQ1 | 4 PEG units | 15 | ~15 | >95 | 26 |
| PROTAC A | VHL Ligand | JQ1 | 3 PEG units | 12 | ~50 | ~90 | 18 |
| PROTAC B | VHL Ligand | JQ1 | 5 PEG units | 18 | ~100 | ~85 | 10 |
| dBET1 | CRBN Ligand | JQ1 | 8 PEG units + alkyl | 27 | <1 | >98 | N/A |
Data compiled for illustrative purposes based on trends reported in the literature.[4][13][14][15] A higher cooperativity value (α) indicates that the binding of one protein partner enhances the PROTAC's affinity for the other, leading to a more stable ternary complex.[14][15]
Table 2: Comparison of Linker Types and Attachment Points
This table compares PROTACs targeting the same protein but using different linker chemistries or attachment points, highlighting the impact on degradation.
| PROTAC Example | Target | Warhead | E3 Ligase | Linker Type | Key Feature | DC50 (nM) |
| ARV-825 | BRD4 | OTX015 | CRBN | PEG/Alkyl | Flexible | < 1 |
| Compound X | BRD4 | OTX015 | CRBN | Piperazine-based | Rigid | ~25 |
| Compound Y | FLT3 | Gilteritinib | CRBN | PEG | Para-position exit | ~5 |
| Compound Z | FLT3 | Gilteritinib | CRBN | PEG | Meta-position exit | > 100 |
Data compiled for illustrative purposes based on trends reported in the literature.[4][12][16]
Experimental Protocols for PROTAC Evaluation
A multi-step experimental workflow is required to design and validate a PROTAC. This involves synthesis, biophysical characterization of the ternary complex, and assessment of cellular activity and in vivo efficacy.
Protocol: PROTAC Synthesis (General "Click Chemistry" Approach)
This protocol describes a convergent synthesis for assembling a PROTAC library using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][]
-
Synthesis of Precursors :
-
Synthesize or procure the warhead molecule functionalized with a terminal alkyne group.
-
Synthesize or procure the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for CRBN) functionalized with an azide (B81097) group.[2]
-
Synthesize a panel of PEG or alkyl linkers of varying lengths, functionalized with both an azide and an alkyne at opposite ends. For this example, we will link the alkyne-warhead to an azide-functionalized E3 ligand.
-
-
Coupling Reaction :
-
Dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).
-
Add sodium ascorbate (B8700270) (0.3 eq) to the solution.
-
Add copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor reaction progress by LC-MS.
-
-
Purification :
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
-
-
Characterization : Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring the kinetics (kon, koff) and affinity (KD) of binary and ternary interactions in real-time.[14][15][17]
-
Immobilization :
-
Immobilize a high-purity, His-tagged E3 ligase complex (e.g., VHL-ElonginC-ElonginB, VCB) onto a Ni-NTA sensor chip surface via its His-tag.
-
-
Binary Affinity Measurement (PROTAC to E3) :
-
Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase surface.
-
Measure the association and dissociation rates. Fit the resulting sensorgrams to a 1:1 binding model to determine the KD.
-
-
Binary Affinity Measurement (PROTAC to POI) :
-
This can be done by immobilizing the POI and injecting the PROTAC, or in solution if the POI is difficult to immobilize.
-
-
Ternary Complex Formation and Cooperativity :
-
To measure the binding of the POI to the pre-formed PROTAC-E3 complex, prepare a series of solutions containing a fixed, saturating concentration of the PROTAC with varying concentrations of the POI.
-
Inject these pre-mixed solutions over the immobilized E3 ligase surface.
-
The resulting binding signal corresponds to the formation of the ternary complex. Fit the data to determine the apparent KD of the POI binding in the presence of the PROTAC.
-
Cooperativity (α) is calculated as the ratio of the KD of the PROTAC for the E3 ligase in the absence of the POI to the KD in the presence of the POI. An α > 1 indicates positive cooperativity.[14]
-
Protocol: Cellular Protein Degradation Assay (Western Blot)
This is the most common method to directly measure the reduction in target protein levels within cells.
-
Cell Culture and Treatment :
-
Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol: In Vivo Pharmacodynamic (PD) Study
In vivo studies are essential to confirm that a PROTAC can effectively degrade its target in a whole organism.[18][]
-
Animal Model :
-
Use an appropriate animal model, such as a tumor xenograft model where human cancer cells are implanted into immunocompromised mice.
-
-
Dosing and Sample Collection :
-
Administer the PROTAC to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels. Include a vehicle control group.
-
At specified time points after dosing (e.g., 8, 24, 48 hours), euthanize cohorts of animals.
-
Collect relevant tissues (e.g., tumor, plasma, liver).
-
-
Tissue Processing and Analysis :
-
Homogenize the collected tumor or tissue samples to prepare lysates.
-
Analyze the levels of the target protein in the tissue lysates using Western Blot or ELISA, as described previously.
-
-
Data Analysis :
-
Determine the percentage of target protein degradation in the treated groups relative to the vehicle control group at each time point and dose level. This demonstrates the extent and duration of the pharmacodynamic effect.
-
The Ubiquitin-Proteasome System (UPS)
PROTACs leverage the cell's own UPS, a highly regulated pathway for protein degradation that is essential for cellular homeostasis.[7][20][21] The process involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin to a substrate protein.
References
- 1. chempep.com [chempep.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. o2hdiscovery.co [o2hdiscovery.co]
- 16. benchchem.com [benchchem.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 20. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 21. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling [mdpi.com]
An In-depth Technical Guide to PEG-based PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals
Introduction to PEG-based PROTAC Linkers: A Core Component in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker, far from being a passive spacer, plays a critical role in the efficacy and drug-like properties of a PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their unique physicochemical properties that significantly influence a PROTAC's solubility, cell permeability, and ability to induce the formation of a productive ternary complex for protein degradation.[1][2][3] This guide provides a comprehensive technical overview of PEG-based PROTAC linkers, including their synthesis, impact on efficacy, and the experimental protocols used for their evaluation.
The Crucial Role of the PEG Linker in PROTAC Function
The linker is a key determinant of a PROTAC's success, influencing its ability to bring the target protein and the E3 ligase into close proximity to form a stable ternary complex.[3] This complex formation is a prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4] The length, flexibility, and chemical composition of the PEG linker are critical parameters that must be optimized for each specific target and E3 ligase pair.[5][6]
Key Functions of PEG Linkers:
-
Enhanced Solubility: PROTACs are often large and hydrophobic molecules, which can lead to poor aqueous solubility. The hydrophilic nature of the repeating ethylene (B1197577) glycol units in PEG linkers can significantly improve the overall solubility of the PROTAC molecule.[7][8][9]
-
Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact structure that is more amenable to crossing the cell membrane.[2] However, excessive PEG linker length can negatively impact permeability.[10]
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving the correct orientation and distance between the POI and the E3 ligase to form a stable and productive ternary complex.[1] An optimal linker length can lead to positive cooperativity in binding, enhancing the stability of the complex and leading to more efficient degradation.[11] Conversely, a suboptimal linker can result in steric clashes and reduced degradation efficiency.
-
Tunable Physicochemical and Pharmacokinetic Properties: The length of the PEG linker can be precisely controlled, allowing for the fine-tuning of the PROTAC's molecular weight, polarity, and other physicochemical properties.[7][12] These properties, in turn, influence the pharmacokinetic (PK) profile of the PROTAC, including its absorption, distribution, metabolism, and excretion (ADME).[6][13]
Quantitative Analysis of PEG-based PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax, the maximum percentage of target protein degradation achieved.[1] The following tables summarize the degradation and pharmacokinetic data for several well-characterized PROTACs, some of which feature PEG linkers.
| PROTAC Name | Target Protein | E3 Ligase | Linker Type (if specified) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | Not specified | - | >95 | VCaP | [14] |
| ARD-69 | Androgen Receptor (AR) | VHL | PEG | 0.76 | >95 | VCaP | [4][14] |
| dBET1 | BRD2, BRD3, BRD4 | CRBN | PEG | <100 (for BRD4) | >90 | MV4;11 | [2][15] |
| MZ1 | BRD4 | VHL | PEG | 2-20 | >90 | HeLa | [5][16] |
| B1-10J | ERK1/2 | Not specified | PEG | 102 | - | HCT116 | [17] |
| Compound 34 | BRD4 | CRBN | PEG | 60.0 | 94 | MDA-MB-231 | [18] |
| Compound 13b | Androgen Receptor (AR) | CRBN | PEG | 5211 | >80 | LNCaP | [19] |
Table 1: Degradation Efficacy of Various PROTACs. This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for several PROTACs, highlighting the potency of PEG-containing molecules like ARD-69 and dBET1.
| PROTAC Name | Species | Route | Dose | Cmax | Tmax (h) | AUC (µM·h) | t1/2 (h) | Bioavailability (F%) | Reference |
| ARV-110 | Rat | IV | 2 mg/kg | - | - | - | - | - | [7] |
| PO | 5 mg/kg | - | - | - | - | 23.83 | [7] | ||
| Mouse | IV | 2 mg/kg | - | - | - | - | - | [7] | |
| PO | 5 mg/kg | - | - | - | - | 37.89 | [7] | ||
| dBET1 | Mouse | IP | 50 mg/kg | 392 nM | 0.5 | 2.1 µM·h | 6.69 | - | [2][15] |
| MZ1 | Mouse | IV | 5 mg/kg | - | - | 3.76 µM·h | 1.04 | - | [1] |
| SC | 5 mg/kg | 2070 nM | 0.5 | - | 2.95 | - | [1] | ||
| ARV-771 | Mouse | IV | 1 mg/kg | - | - | 0.70 µM·h | - | - | [1] |
| SC | 10 mg/kg | 1.73 µM | 1.0 | 7.3 µM·h | - | 100 | [1] |
Table 2: Pharmacokinetic Parameters of Selected PROTACs. This table summarizes key pharmacokinetic parameters for several PROTACs in preclinical models, providing insights into their in vivo behavior.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PEG-based PROTACs.
Synthesis of PEG-based PROTACs using Click Chemistry
A common and efficient method for synthesizing PROTACs involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[5] This method allows for the rapid and reliable connection of a POI-binding ligand and an E3 ligase ligand via a PEG linker.
Materials:
-
POI ligand functionalized with an alkyne group
-
E3 ligase ligand functionalized with an azide (B81097) group (or vice versa)
-
Bifunctional PEG linker with azide and alkyne terminal groups (or other compatible reactive groups)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, to reduce Cu(II) to Cu(I))
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand to stabilize Cu(I))
Procedure:
-
Dissolution of Reactants: Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase-PEG linker conjugate in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).
-
Preparation of Copper Catalyst: In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.
-
Click Reaction: Add the copper catalyst solution to the solution of the reactants. If using, add TCEP and TBTA to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.
-
Purification: Upon completion, quench the reaction and purify the crude PROTAC product using preparative high-performance liquid chromatography (HPLC) to obtain the final, pure PEG-based PROTAC.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Western Blotting for PROTAC-mediated Protein Degradation
Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate, making it ideal for assessing the degradation efficacy of a PROTAC.[1]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound dissolved in a suitable vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
TR-FRET is a powerful biophysical assay used to measure the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase in a homogeneous format.
Materials:
-
Purified, recombinant POI labeled with a donor fluorophore (e.g., Terbium cryptate)
-
Purified, recombinant E3 ligase (or its substrate-binding domain) labeled with an acceptor fluorophore (e.g., d2)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a low-volume microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer. Include appropriate controls, such as wells with only the labeled proteins and no PROTAC, and wells with a non-binding control compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for the formation of the ternary complex.
-
TR-FRET Measurement: Measure the fluorescence emission at two wavelengths (the donor emission and the acceptor emission) using a TR-FRET-compatible plate reader. The reader will excite the donor fluorophore and measure the energy transfer to the acceptor, which only occurs when the two are in close proximity (i.e., when the ternary complex is formed).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well. Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal increases with PROTAC concentration until it reaches a maximum, after which it decreases due to the "hook effect" as binary complexes become more prevalent at high concentrations.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental processes involved in PROTAC research. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Caption: PROTAC-mediated protein degradation signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review Reports - Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies | MDPI [mdpi.com]
- 9. Selective degradation of BET proteins with dBET1, a proteolysis-targeting chimera, potently reduces pro-inflammatory responses in lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing DMPK Properties: Experiences from a Big Pharma DMPK Department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
A Technical Guide to Protein Labeling via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of click chemistry, a powerful and versatile tool for site-specific protein labeling. We will delve into the key bioorthogonal reactions, provide detailed experimental protocols for their application, and present quantitative data to facilitate the selection of the most appropriate method for your research needs.
Core Principles of Click Chemistry in Protein Labeling
Initially conceptualized by K. B. Sharpless, click chemistry refers to a class of reactions that are highly efficient, selective, and biocompatible.[1] These reactions are characterized by high yields, simple reaction conditions, and the absence of interfering side products.[1][2] In the context of protein labeling, click chemistry provides a robust method for attaching probes, such as fluorophores or biotin, to a protein of interest with high specificity.[3][4]
The foundation of click chemistry in biological systems lies in the concept of bioorthogonality . This means the reacting chemical groups are abiotic and do not interact with native biological functionalities, ensuring that the labeling reaction is highly specific to the intended target.[5] The most prominent click chemistry reactions employed for protein labeling are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, commonly known as Tetrazine Ligation.[6]
To utilize these reactions, a "bioorthogonal handle" – typically an azide (B81097) or an alkyne group – is first incorporated into the target protein.[3] This is often achieved through the metabolic incorporation of unnatural amino acids (UAAs) bearing these functional groups.[][8] For instance, L-azidohomoalanine (AHA) or homopropargylglycine (HPG) can be used as surrogates for methionine during protein synthesis.[9] Alternatively, genetic code expansion techniques can be employed to site-specifically introduce UAAs with click-compatible functional groups into the protein sequence.[1][10]
Key Click Chemistry Reactions for Protein Labeling
The choice of click reaction depends on several factors, including the desired reaction kinetics, the tolerance of the biological system to a copper catalyst, and the nature of the labeling probe.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted-1,2,3-triazole.[3][11] It is one of the most widely used click reactions due to its high reaction rate and reliability.[12] However, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging applications.[4] To mitigate this, ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and protect cells from oxidative damage.[13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, SPAAC was developed as a copper-free alternative.[14] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[15] The relief of ring strain drives the reaction forward, eliminating the need for a catalyst.[15] While generally slower than CuAAC, SPAAC is highly biocompatible and ideal for labeling proteins in living cells and organisms.[12]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation)
The IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is the fastest known bioorthogonal reaction, with second-order rate constants orders of magnitude higher than both CuAAC and SPAAC.[6][16] This exceptional kinetic profile makes it ideal for in vivo applications where low concentrations of labeling reagents are required.[16][17] The reaction is catalyst-free and produces a stable dihydropyridazine (B8628806) adduct with the release of nitrogen gas.[17]
Quantitative Comparison of Click Chemistry Reactions
The efficiency and speed of a click reaction are critical for successful protein labeling, especially in dynamic biological systems. The table below summarizes the second-order rate constants for the key click chemistry reactions, providing a quantitative basis for comparison.
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Catalyst | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne + Azide | 10 - 10⁴[12] | Copper(I) | High reaction rate, small bioorthogonal handles | Copper toxicity in living systems |
| SPAAC | Strained Cyclooctyne (e.g., DBCO) + Azide | ~1 - 2[18] | None | Copper-free, highly biocompatible | Slower kinetics than CuAAC and IEDDA |
| IEDDA (Tetrazine Ligation) | Tetrazine + trans-Cyclooctene (TCO) | 1 - 1 x 10⁶[16][17] | None | Extremely fast kinetics, catalyst-free | Larger bioorthogonal handles |
Experimental Protocols
This section provides detailed methodologies for key experiments in protein labeling using click chemistry.
Metabolic Labeling of Proteins with Unnatural Amino Acids
This protocol describes the incorporation of an azide- or alkyne-containing amino acid into proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA) or Homopropargylglycine (HPG) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
To deplete endogenous methionine, aspirate the complete medium, wash the cells once with warm PBS, and then incubate the cells in methionine-free medium for 1 hour at 37°C.
-
Prepare the labeling medium by supplementing the methionine-free medium with AHA or HPG to a final concentration of 25-50 µM.[19]
-
Remove the depletion medium and add the labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C to allow for the incorporation of the unnatural amino acid into newly synthesized proteins.[19]
-
After incubation, the cells are ready for the subsequent click chemistry reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
This protocol details the labeling of azide-modified proteins in a cell lysate with an alkyne-containing fluorescent probe.
Materials:
-
Cell lysate containing AHA-labeled proteins
-
Alkyne-fluorophore stock solution (e.g., 10 mM in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
1% SDS in 50 mM Tris-HCl, pH 8.0[19]
Procedure:
-
Prepare the cell lysate by harvesting the AHA-labeled cells and lysing them in a suitable buffer containing 1% SDS and protease inhibitors.[19]
-
To a defined amount of protein lysate (e.g., 100 µg), add the following reagents in order, vortexing briefly after each addition:
-
Alkyne-fluorophore to a final concentration of 25 µM.
-
THPTA to a final concentration of 200 µM.[20]
-
Copper(II) sulfate to a final concentration of 1 mM.
-
Sodium ascorbate to a final concentration of 5 mM.
-
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.
-
The labeled proteins can then be analyzed by SDS-PAGE and in-gel fluorescence scanning or by downstream mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol describes the labeling of cell-surface proteins containing an azide handle with a cyclooctyne-conjugated fluorophore for live-cell imaging.
Materials:
-
Cells expressing the azide-modified protein of interest on their surface
-
Complete cell culture medium
-
DBCO-conjugated fluorophore stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Imaging medium (e.g., FluoroBrite DMEM)
Procedure:
-
Wash the cells expressing the azide-modified protein twice with warm PBS.
-
Prepare the labeling solution by diluting the DBCO-conjugated fluorophore in complete cell culture medium to a final concentration of 10 µM.
-
Add the labeling solution to the cells and incubate for 5-10 minutes at 37°C.
-
After incubation, wash the cells three times with warm PBS to remove excess fluorophore.
-
Replace the PBS with imaging medium.
-
The labeled cells can now be visualized using fluorescence microscopy.
Tetrazine Ligation (IEDDA) for Protein Conjugation
This protocol outlines the rapid conjugation of a TCO-modified protein to a tetrazine-functionalized molecule.
Materials:
-
TCO-modified protein (1-5 mg/mL in an amine-free buffer like PBS)
-
Tetrazine-functionalized molecule stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)[21]
Procedure:
-
Prepare the TCO-modified protein in the desired reaction buffer.
-
Add the tetrazine-functionalized molecule to the protein solution. A 1:1 molar ratio is often sufficient due to the high reaction rate, but a slight excess of the tetrazine may be used.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[21] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
The resulting protein conjugate is often pure enough for downstream applications without further purification. If necessary, size-exclusion chromatography can be used to remove any unreacted small molecules.[21]
Visualizing Workflows and Principles with Graphviz
General Workflow for Protein Labeling via Click Chemistry
This diagram illustrates the two-step process of incorporating a bioorthogonal handle into a protein followed by the click reaction with a probe.
Caption: General workflow for two-step protein labeling using click chemistry.
Activity-Based Protein Profiling (ABPP) Workflow using Click Chemistry
This diagram outlines the key steps in an activity-based protein profiling experiment that utilizes click chemistry for probe attachment.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using click chemistry.
Chemical Principles of Key Click Reactions
This diagram illustrates the chemical transformations of the three main click chemistry reactions used for protein labeling.
Caption: Chemical principles of CuAAC, SPAAC, and IEDDA reactions.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. licorbio.com [licorbio.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. broadpharm.com [broadpharm.com]
- 18. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Branched PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of branched polyethylene (B3416737) glycol (PEG) linkers, their characterization, and their application in drug development, particularly in the context of Antibody-Drug Conjugates (ADCs).
Introduction to Branched PEG Linkers
Branched PEG linkers are multi-arm polymers that have gained significant attention in bioconjugation and drug delivery.[1][2] Unlike their linear counterparts, branched PEGs feature multiple PEG chains extending from a central core, offering several advantages in drug formulation and delivery.[3][4] These advantages include the ability to attach a higher concentration of payloads, such as in ADCs, leading to an improved drug-to-antibody ratio (DAR).[5][6] Furthermore, the unique three-dimensional structure of branched PEGs enhances the solubility and stability of conjugated molecules and can reduce immunogenicity.[7][8]
The architecture of branched PEGs can vary, with common forms including Y-shaped and 4-arm structures, often synthesized using a pentaerythritol (B129877) core.[9] The molecular weight and the nature of the terminal functional groups of the PEG arms can be tailored to specific applications.[10] Common functional groups include NHS esters for reaction with amines, maleimides for reaction with thiols, and alkynes or azides for click chemistry applications.[1][2]
Core Physicochemical Properties
The unique architecture of branched PEG linkers directly influences their physicochemical properties, which are critical for their performance in drug delivery systems.
Solubility
PEG linkers, in general, are known for their excellent solubility in aqueous solutions and a variety of organic solvents, a property that is crucial for improving the solubility of hydrophobic drug molecules.[9][11][12] Branched PEGs are highly soluble in water and polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like chloroform (B151607) and methylene (B1212753) chloride.[9] Their solubility is generally lower in alcohols and toluene (B28343) and they are insoluble in diethyl ether.[9]
Table 1: Solubility of Branched PEG Linkers
| Solvent System | Solubility Description | Reference(s) |
| Water & Aqueous Buffers (e.g., PBS) | Very Soluble | [9] |
| Chloroform, Methylene Chloride | Very Soluble | [9] |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | [9] |
| Alcohols (e.g., Ethanol, Methanol) | Less Soluble | [9] |
| Toluene | Less Soluble (Solubility increases with temperature) | [9] |
| Diethyl Ether | Insoluble | [9] |
Viscosity
Branched PEG solutions exhibit lower viscosity compared to linear PEGs of the same molecular weight.[13] This is a significant advantage in the formulation of high-concentration protein solutions, such as monoclonal antibodies, where maintaining a low viscosity is crucial for ease of administration.
Table 2: Viscosity of Aqueous PEG Solutions
| PEG Type | Molecular Weight (Da) | Concentration (% w/w) | Temperature (°C) | Dynamic Viscosity (mPa·s) | Reference(s) |
| Linear | 400 | 5% | 30 | ~1.2 | [14] |
| Linear | 4000 | 5% | 30 | ~1.8 | [14] |
| Linear | 8000 | 10% | 4 | ~3.5 | [13] |
| Linear | 35000 | 5 mg/mL | 25 | ~2.5 | [15] |
| Branched (4-arm) | 10000 | 10% | 25 | Not explicitly found, but generally lower than linear equivalent | [13] |
Polydispersity Index (PDI)
The PDI is a measure of the heterogeneity of polymer chain lengths. A PDI value closer to 1.0 indicates a more uniform and well-defined polymer population. Commercially available branched PEGs for pharmaceutical applications typically have a low PDI, ensuring batch-to-batch consistency. For 4-arm PEGs, the PDI generally ranges from 1.02 to 1.05, with a slight increase at higher molecular weights.[7][9]
Table 3: Polydispersity Index (PDI) of 4-Arm PEG Linkers
| Molecular Weight (kDa) | Typical PDI Range | Reference(s) |
| 2 - 10 | 1.02 - 1.04 | [7][9] |
| 10 - 40 | 1.03 - 1.05 | [7][9] |
Stability and Hydrolysis of Linkers
The stability of the linker is a critical attribute, especially for ADCs, where premature drug release can lead to off-target toxicity. Branched PEG linkers can be designed with either stable (non-cleavable) or cleavable bonds. Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or in the presence of specific enzymes.
The hydrolysis rate of the functional groups on the PEG linker is also a key consideration. For instance, N-hydroxysuccinimide (NHS) esters are commonly used for conjugation to amine groups on proteins. The stability of these esters, as indicated by their hydrolysis half-life, varies depending on their specific chemical structure.
Table 4: Hydrolysis Half-life of Different Succinimidyl Ester Moieties on PEG Linkers
| Succinimidyl Ester Type | Abbreviation | Hydrolysis Half-life (approximate) | Reference(s) |
| Succinimidyl Carboxyl Methyl ester | SCM | < 5 minutes | [7] |
| Succinimidyl Glutarate ester | SG | ~10 minutes | [7] |
| Succinimidyl Succinate ester | SS | ~20 minutes | [7] |
Impact on Drug Conjugate Properties
The use of branched PEG linkers significantly impacts the properties of the resulting drug conjugate, particularly for ADCs.
In Vivo Half-life
PEGylation is a well-established strategy to extend the in vivo half-life of therapeutic molecules by increasing their hydrodynamic radius, which reduces renal clearance.[3] Branched PEG linkers can further enhance this effect. Studies have shown that ADCs constructed with branched PEG linkers can exhibit longer plasma half-lives compared to those with linear linkers.[16]
Table 5: In Vivo Half-life of Antibody-Drug Conjugates with PEG Linkers
| ADC Target | Linker Type | Payload | In Vivo Half-life | Species | Reference(s) |
| CD30 | Thiol-reactive maleimide (B117702) with branched PEG | MMAE | ~144 hours (linker half-life) | Mouse | |
| CD30 | Thiol-reactive maleimide with branched PEG | MMAE | ~230 hours (linker half-life) | Cynomolgus Monkey | |
| HER2 | Disulfide-bridged linker with branched PEG (26 units) | DM1 | Comparable to T-DM1 | Animal study |
Experimental Protocols
Synthesis of a 4-Arm PEG-Nitrophenyl Carbonate (NPC) Linker
This protocol describes the synthesis of a 4-arm PEG-NPC, which can be used for conjugation to amine-containing molecules.
Materials:
-
4-arm PEG-Hydroxyl (PEG4OH)
-
4-Nitrophenyl chloroformate (4-NPC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether (DE)
Procedure:
-
The reaction is conducted under anhydrous conditions in a nitrogen atmosphere.
-
Dissolve PEG4OH in anhydrous DCM.
-
In a separate flask, dissolve 4-NPC in anhydrous DCM at a 3-molar excess per hydroxyl group of the PEG.
-
Add the PEG4OH solution dropwise to the 4-NPC solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 72 hours at room temperature.
-
Evaporate the DCM overnight.
-
Dissolve the product in a minimal amount of DCM.
-
Precipitate the product by adding it to a large volume of diethyl ether and centrifuge at 4°C for 20 minutes.
-
Aspirate the supernatant and repeat the dissolution and precipitation steps two more times.
-
Evaporate the remaining solvent overnight and dry the final product under vacuum at 70°C for 1 hour, followed by lyophilization.
-
The degree of NPC coupling can be determined by measuring the absorbance at 405 nm after dissociation of 4-nitrophenoxide in 1 M NaOH.
Characterization of Branched PEG Linkers
Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the branched PEG linkers.
-
Columns: PLgel 5 µm MIXED-D columns are suitable.
-
Eluent: Dimethylformamide (DMF) with 0.1% LiBr.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50°C.
-
Detection: Differential Refractive Index (DRI) and viscometry detectors.
-
Sample Preparation: Dissolve the PEG sample at a concentration of approximately 2.0 mg/mL in the eluent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the branched PEG and its derivatives and to determine the degree of functionalization.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
The characteristic peak for the ethylene (B1197577) glycol repeating units appears around 3.6 ppm.
-
The signals from the core structure and the terminal functional groups can be integrated to confirm the structure and purity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is used to determine the molecular weight distribution of the PEG linker.
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).
-
Sample Preparation: The PEG sample is mixed with the matrix solution and spotted onto a MALDI target plate.
-
The resulting spectrum shows a distribution of peaks, each corresponding to a PEG chain of a different length, allowing for the calculation of the average molecular weight and PDI.
Applications in Drug Delivery: Signaling Pathways and Workflows
Branched PEG linkers are extensively used in the development of ADCs, which are designed to target specific antigens on cancer cells.
Targeted Signaling Pathways
Trastuzumab-based ADCs target the HER2 receptor, which is overexpressed in certain types of breast cancer. Binding of the ADC to HER2 can inhibit downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell proliferation and survival.
ADCs targeting TROP-2, such as sacituzumab govitecan, are used in the treatment of triple-negative breast cancer.[13][14][15] TROP-2 is a transmembrane glycoprotein (B1211001) involved in signaling pathways that promote tumor growth, invasion, and metastasis.[15] Upon binding to TROP-2, the ADC is internalized, leading to the release of the cytotoxic payload and subsequent cell death.
CD22 is a B-cell specific transmembrane protein that modulates B-cell receptor (BCR) signaling and is a target for ADCs in the treatment of B-cell malignancies like acute lymphoblastic leukemia. Inotuzumab ozogamicin is an example of an anti-CD22 ADC. Binding of the ADC to CD22 leads to its internalization and the release of a cytotoxic payload, causing the death of the malignant B-cell.
General Workflow for ADC Production with Branched PEG Linkers
The production of an ADC using a branched PEG linker involves several key steps. This includes the separate production and purification of the monoclonal antibody, synthesis and functionalization of the branched PEG linker, and preparation of the cytotoxic payload. These components are then conjugated, followed by purification and extensive characterization of the final ADC product to ensure its quality, potency, and safety.
Conclusion
Branched PEG linkers offer significant advantages in drug delivery, particularly in the development of ADCs. Their unique physicochemical properties, including high solubility, low viscosity, and the ability to carry multiple payloads, contribute to improved pharmacokinetic and pharmacodynamic profiles of the conjugated drugs. A thorough understanding and characterization of these properties are essential for the rational design and successful development of next-generation targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. POLYETHYLENE GLYCOL 1000 - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. 4arm PEG Succinimidyl Carboxymethyl Ester - JenKem [jenkemusa.com]
- 14. phexcom.com [phexcom.com]
- 15. interchim.fr [interchim.fr]
- 16. pubs.acs.org [pubs.acs.org]
The Definitive Guide to Amine Modification with NHS Esters: Mechanism, Optimization, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of amine modification using N-hydroxysuccinimide (NHS) esters. It is designed to equip researchers, scientists, and professionals in drug development with the detailed knowledge required to effectively design, execute, and troubleshoot bioconjugation strategies. This guide delves into the reaction kinetics, critical parameters, potential side reactions, and detailed experimental protocols, ensuring a thorough understanding of this cornerstone of bioconjugation chemistry.
Core Principles of NHS Ester Reactivity
N-hydroxysuccinimide (NHS) esters are highly valued reagents in bioconjugation for their ability to efficiently form stable amide bonds with primary amino groups under relatively mild, aqueous conditions.[] This reactivity makes them ideal for modifying proteins, peptides, oligonucleotides, and other biomolecules.[2]
The Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[] The process is initiated by the attack of the unprotonated primary amine, acting as a nucleophile, on the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable, and for practical purposes, irreversible amide bond.[]
dot
Caption: Reaction mechanism of an NHS ester with a primary amine.
The Critical Role of pH
The pH of the reaction environment is the most influential factor in NHS ester chemistry. It dictates the balance between the desired aminolysis reaction and the competing hydrolysis of the ester.[3]
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which is nucleophilic. At a pH below the pKa of the amine (for the ε-amino group of lysine, the pKa is approximately 10.5, but can be lower depending on the local protein microenvironment), the amine is predominantly in its protonated, non-nucleophilic form (-NH3+), significantly reducing the reaction rate.[3] As the pH increases, the concentration of the deprotonated, reactive amine rises, favoring the conjugation reaction.[3]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water acts as a nucleophile, cleaving the ester and rendering it inactive for conjugation. The rate of this competing reaction increases significantly at higher pH values.[3]
Therefore, the optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 , which maximizes the concentration of the reactive amine while minimizing the rate of hydrolysis.[][4]
Quantitative Data on Reaction Kinetics and Stability
The efficiency of an NHS ester conjugation is determined by the interplay between the rate of aminolysis and the rate of hydrolysis. The following tables summarize key quantitative data to aid in reaction optimization.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Citation(s) |
| 7.0 | 0 | 4-5 hours | [4] |
| 8.0 | Room Temperature | ~1 hour | [5] |
| 8.6 | 4 | 10 minutes | [4] |
| 9.0 | Room Temperature | minutes | [6] |
Table 2: Comparative Half-lives of Aminolysis vs. Hydrolysis
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) | Citation(s) |
| 8.0 | 80 | 210 | [3] |
| 8.5 | 20 | 180 | [3] |
| 9.0 | 10 | 125 | [3] |
Note: These values are approximate and can vary depending on the specific NHS ester, buffer conditions, and the biomolecule being modified. One study on a self-assembled monolayer found the heterogeneous aminolysis rate constant to be over three orders of magnitude lower than the heterogeneous hydrolysis rate constant.[7]
Side Reactions and Specificity
While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains, particularly under certain conditions.[8] Understanding these potential side reactions is crucial for controlling the specificity of the conjugation.
Table 3: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid | Functional Group | Relative Reactivity | Resulting Linkage | Stability of Linkage | Citation(s) |
| Lysine | Primary Amine | High | Amide | Stable | [8] |
| N-terminus | Primary Amine | High | Amide | Stable | [8] |
| Tyrosine | Hydroxyl | Moderate | Ester | Labile | [8] |
| Serine | Hydroxyl | Low | Ester | Labile | [8] |
| Threonine | Hydroxyl | Low | Ester | Labile | [8] |
| Cysteine | Sulfhydryl | Moderate | Thioester | Labile | [8] |
| Histidine | Imidazole | Low | Acyl-imidazole | Very Labile | [8] |
Reactions with hydroxyl and sulfhydryl groups are more likely to occur at lower pH values (around 6.0) where primary amines are protonated and less reactive. However, the resulting ester and thioester bonds are significantly less stable than the amide bond formed with primary amines and can be hydrolyzed or displaced by amines.[8]
Experimental Protocols
The following are detailed protocols for the conjugation of NHS esters to antibodies and oligonucleotides. These should be considered as starting points, and optimization for specific applications is often necessary.
General Workflow for NHS Ester Conjugation
dot
Caption: A typical experimental workflow for biomolecule labeling with NHS esters.
Detailed Protocol for Antibody Labeling
This protocol is suitable for labeling approximately 1 mg of an antibody.
Materials:
-
Antibody of interest (purified, in an amine-free buffer like PBS)
-
NHS ester-functionalized molecule (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification column (e.g., size-exclusion chromatography spin column or FPLC system)
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives, perform a buffer exchange into PBS, pH 7.2-7.4, using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.[]
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
-
Conjugation Reaction:
-
To 1 mg of the antibody solution, add the Reaction Buffer to achieve a final concentration of 0.1 M sodium bicarbonate.
-
Calculate the required volume of the NHS ester stock solution to achieve a desired molar excess (a 10- to 20-fold molar excess is a good starting point).[8]
-
Slowly add the NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[]
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[8]
-
-
Purification:
-
Remove unreacted NHS ester and byproducts by size-exclusion chromatography. For small-scale reactions, a desalting spin column is efficient. For larger scales, an FPLC system can be used.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at the appropriate wavelengths for the protein (typically 280 nm) and the label.
-
Analyze the conjugate by SDS-PAGE to confirm conjugation and assess for aggregation.
-
-
Storage:
-
Store the purified conjugate in a suitable buffer, often with a stabilizing protein like BSA and a preservative like sodium azide, at 4°C for short-term or -20°C to -80°C for long-term storage.[4]
-
Detailed Protocol for Oligonucleotide Modification
This protocol is suitable for a 0.2 µmole synthesis of an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
NHS ester-functionalized molecule
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification supplies (e.g., desalting column, HPLC system)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide from a 0.2 µmole synthesis in 500 µL of Conjugation Buffer.
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration that allows for a 5- to 10-fold molar excess.
-
-
Conjugation Reaction:
-
Add the NHS ester solution (typically around 25 µL for a 5-10 fold excess) to the oligonucleotide solution.
-
Agitate the mixture and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Separate the conjugated oligonucleotide from excess label and salts using a desalting column or by ethanol (B145695) precipitation.
-
For higher purity, RP-HPLC can be used.[9]
-
Troubleshooting Common Issues
dot
Caption: A logical workflow for troubleshooting common issues in NHS ester conjugation.
Conclusion
NHS esters are indispensable tools in modern bioconjugation, enabling the creation of a vast array of labeled biomolecules for research, diagnostics, and therapeutic applications. A thorough understanding of the underlying reaction mechanism, the critical influence of pH on the competition between aminolysis and hydrolysis, and the potential for side reactions is paramount for achieving high-yield, specific, and reproducible conjugations. By carefully controlling reaction conditions and following optimized protocols, researchers can harness the full potential of NHS ester chemistry to advance their scientific endeavors.
References
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a concept introduced by K.B. Sharpless in 2001.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097), demonstrating high efficiency, modularity, and minimal byproduct formation.[2] Its robustness, wide functional group tolerance, and ability to proceed in various solvents, including water, have established it as an essential tool in drug discovery, materials science, and bioconjugation.[1][2] A key advantage of CuAAC is its bio-orthogonality; the azide and alkyne groups are largely unreactive in biological systems, enabling their use in complex biological environments.[2]
The CuAAC reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[2][3] Unlike the thermal cycloaddition which can produce a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed version is highly regioselective, exclusively yielding the 1,4-disubstituted product.[1][3] This specificity and reliability make CuAAC a favored method for creating stable connections between diverse molecular entities.[4]
Mechanism of Action
The accepted mechanism for the CuAAC reaction involves a catalytic cycle mediated by a copper(I) species.[2] While initial proposals considered a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[1] The reaction is initiated by the in situ reduction of a copper(II) salt (e.g., CuSO₄) to the active Cu(I) species, typically by a reducing agent such as sodium ascorbate (B8700270).[2]
The catalytic cycle can be summarized in the following steps:
-
Formation of Copper(I) Acetylide: A terminal alkyne reacts with a Cu(I) catalyst to form a copper acetylide intermediate.[2][5]
-
Coordination of the Azide: The azide then coordinates to the copper acetylide complex.[3]
-
Cycloaddition: An intramolecular cycloaddition occurs, leading to the formation of a six-membered copper-containing ring.[3]
-
Ring Contraction and Product Release: This intermediate rearranges and undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.[1][3]
Data Presentation: Reaction Parameters
The efficiency of the CuAAC reaction is influenced by several factors including the choice of copper source, ligand, solvent, and the concentrations of reactants. The following tables summarize typical reaction conditions for various applications.
Table 1: General Reagents for CuAAC
| Component | Examples | Role & Considerations | Citations |
| Copper(I) Source | Cu(I) salts (e.g., CuI, CuBr), Cu(II) salts + reducing agent (e.g., CuSO₄ + Sodium Ascorbate) | Cu(I) is the active catalytic species. Cu(II) salts are often used due to their stability and are reduced in situ. | [2][4] |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the catalytically active Cu(I) state. A slight excess is often used to prevent re-oxidation. | [2][3] |
| Accelerating Ligand | TBTA, THPTA, BTTAA | Stabilizes the Cu(I) oxidation state, increases the reaction rate, and can reduce copper-induced damage to biomolecules. | [2][6] |
| Solvents | t-BuOH/H₂O, DMF, DMSO, THF, PBS | The reaction is compatible with a wide range of protic and aprotic solvents. Aqueous buffers are commonly used for bioconjugation. | [2][6] |
Table 2: Exemplary Reaction Conditions for Specific Applications
| Application | Azide:Alkyne Ratio | [CuSO₄] | [Ligand] | [Sodium Ascorbate] | Solvent | Reaction Time |
| Small Molecule Synthesis | 1:1 to 1:1.2 | 0.05 equivalents | - | 0.1 equivalents | 1:1 t-BuOH/H₂O | 1-12 hours |
| Protein Labeling | 2-10 fold excess of probe | 10-50 µM | 5-fold excess over Cu | 5 mM | Aqueous Buffer (e.g., PBS) | 1 hour |
| Antibody-Drug Conjugates (ADCs) | 1:4 to 1:10 (antibody:drug) | 25 equivalents (relative to azide) | 50 equivalents (relative to azide) | 40 equivalents (relative to azide) | PBS with co-solvent (e.g., DMSO) | 30-60 minutes |
Experimental Protocols
Protocol 1: General Solution-Phase CuAAC for Small Molecule Synthesis
This protocol is suitable for the synthesis of 1,2,3-triazoles from small molecule azides and alkynes.
Materials:
-
Azide compound
-
Terminal alkyne compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of t-butanol and water, or DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent.[2]
-
Prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the azide/alkyne mixture.
-
Add copper(II) sulfate pentahydrate (0.05 equivalents) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 1-12 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, the product can often be isolated by precipitation, filtration, or extraction.[3]
Protocol 2: CuAAC for Protein Labeling (Bioconjugation)
This protocol is designed for the labeling of proteins that have been functionalized with either an azide or an alkyne.
Materials:
-
Protein with an alkyne or azide functionality (e.g., 10-50 µM final concentration)
-
Labeling probe with the corresponding azide or alkyne functionality
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, dilute the protein to the desired final concentration in the reaction buffer.
-
Add the labeling probe to the protein solution. A 2 to 10-fold molar excess of the probe over the protein is recommended.[2]
-
Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a final copper concentration of 100 µM).[2][7] Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the protein/probe solution.
-
Add the aminoguanidine solution to a final concentration of 5 mM. This helps to intercept byproducts of ascorbate oxidation that can be detrimental to proteins.[7][8]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[4][7]
-
Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.[6][7]
-
The labeled protein can then be purified using methods such as size exclusion chromatography to remove excess reagents.
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 6. axispharm.com [axispharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in bioconjugation, chemical biology, and drug development.[1] As a cornerstone of bioorthogonal chemistry, SPAAC enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic metal catalysts.[2][3] This reaction's high specificity, efficiency under physiological conditions, and biocompatibility make it ideal for applications ranging from live-cell imaging to the synthesis of targeted therapeutics.[3][4][5]
Core Principles of SPAAC
SPAAC is a type of [3+2] Huisgen cycloaddition between a cyclic alkyne and an azide (B81097).[2][4] The reaction's driving force is the high ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperature and pH without a copper catalyst.[2][6] The azide and strained alkyne are bioorthogonal functional groups, meaning they are inert to most biological molecules and do not interfere with native cellular processes.[4][7] This metal-free approach mitigates the cytotoxicity associated with the copper-catalyzed version (CuAAC), making SPAAC highly suitable for in vivo applications.[8][9]
Quantitative Data Presentation
The efficiency of a SPAAC reaction is influenced by the choice of cyclooctyne (B158145), the electronic properties of the azide, and reaction conditions such as solvent, pH, and temperature.[2][10]
Table 1: Comparison of Common Cyclooctynes for SPAAC
The structure of the cyclooctyne is a critical determinant of the SPAAC reaction rate. More strained cyclooctynes generally exhibit faster kinetics.[8]
| Cyclooctyne | Common Abbreviation(s) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Applications |
| Dibenzocyclooctyne | DBCO, ADIBO | ~ 0.1 - 1.0 | High reactivity, commercially available, widely used for biomolecule labeling and imaging.[8][11] |
| Bicyclo[6.1.0]nonyne | BCN | ~ 0.1 - 1.0 | Possesses fast kinetics and high stability; often used for protein labeling and nanoparticle functionalization.[8][11] |
| Difluorinated Cyclooctyne | DIFO | ~ 0.04 | Highly biocompatible, developed by Bertozzi for drug discovery and live cell imaging.[11] |
| Biarylazacyclooctynone | BARAC | > 1.0 | Extremely reactive, suitable for sensitive biological environments and in vivo imaging.[11] |
| Cyclododecyne | - | Slower than cyclooctynes | Offers a good balance of reactivity and stability, useful for applications requiring controlled conjugation.[12] |
Note: Rate constants are approximate and can vary significantly based on the specific azide, solvent, and temperature.[9]
Table 2: Influence of Reaction Conditions on SPAAC Kinetics with DBCO
Optimizing reaction parameters is crucial for achieving high yields and reaction rates.
| Parameter | Condition | Effect on Reaction Rate | Notes |
| Buffer | HEPES (pH 7) vs. PBS (pH 7) | HEPES can result in higher rate constants.[10][13] | Reactions in DMEM cell culture media have been observed to be faster than in RPMI.[10] |
| pH | Increasing pH (e.g., from 5 to 10) | Generally increases reaction rates.[10][13] | This effect can be buffer-dependent; HEPES shows less pH-dependence.[10][13] A pH between 7 and 8.5 is a good starting point.[3] |
| Temperature | Increasing Temperature (e.g., 25°C to 37°C) | Accelerates the reaction.[12][13] | The thermal stability of the biomolecules must be considered.[13] |
| Solvent | Aqueous vs. Organic Co-solvents (e.g., DMSO) | More aqueous systems can lead to faster rates.[13][14] | Organic co-solvents can improve the solubility of hydrophobic reactants but may impact reaction rates and protein stability.[13][15] |
| Linker | Presence of a PEG spacer | Can increase reaction rates significantly (e.g., by an average of 31 ± 16%).[10][13] | The spacer reduces steric hindrance by extending the DBCO group away from the biomolecule's surface.[13] |
Visualizations
SPAAC Reaction Mechanism
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
General Experimental Workflow for Protein Bioconjugation
Caption: A typical workflow for protein labeling via SPAAC.[2]
Troubleshooting Common SPAAC Issues
Caption: Decision tree for troubleshooting slow or incomplete SPAAC reactions.
Experimental Protocols
Protocol 1: General Protein Labeling with a DBCO-Fluorophore
This protocol describes a general method for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.[2]
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES).
-
DBCO-NHS ester or other DBCO-functionalized molecule.
-
Anhydrous DMSO.
-
Size exclusion chromatography column (e.g., desalting column) or dialysis equipment.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and dissolved in an amine-free buffer at a concentration of 1-10 mg/mL.[2]
-
DBCO Reagent Preparation: Prepare a stock solution of the DBCO-reagent in anhydrous DMSO (e.g., 10 mM).[2]
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO reagent stock solution to the protein solution.[2]
-
Note: Keep the final concentration of the organic solvent below 10% to avoid protein denaturation.[2]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[2]
-
-
Purification: Remove the unreacted DBCO reagent and byproducts using a desalting column or by dialysis against a suitable buffer.[2]
-
Characterization: Confirm the successful conjugation and determine the degree of labeling. This can be achieved using SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and/or mass spectrometry to confirm the mass shift.[2]
Protocol 2: Live-Cell Surface Glycan Labeling
This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.[4]
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.[4]
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide sugar into cell surface glycans.[4]
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[4]
-
Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.[4]
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells three times with warm PBS to remove the excess DBCO-fluorophore.
-
Add fresh imaging medium to the cells.
-
Visualize the fluorescently labeled cells using a fluorescence microscope.[4]
-
Protocol 3: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
This protocol describes how to follow the reaction progress by monitoring the disappearance of the characteristic DBCO absorbance peak.[13]
Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Azide-containing molecule.
-
DBCO-containing molecule.
-
Reaction buffer.
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at or near 309 nm, which is a characteristic absorbance peak for many DBCO reagents.[13]
-
Sample Preparation:
-
Prepare the reaction mixture in a quartz cuvette. The initial concentration of the DBCO reagent should provide an absorbance value within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.[13]
-
-
Data Acquisition:
-
Data Analysis:
Applications in Drug Development
SPAAC's biocompatibility and efficiency have made it a powerful tool in the pharmaceutical field.[]
-
Targeted Drug Delivery: SPAAC enables the conjugation of targeting ligands (e.g., antibodies) to drug-loaded nanoparticles or polymers, facilitating targeted delivery to specific cells or tissues, such as tumors.[8]
-
Antibody-Drug Conjugates (ADCs): The reaction is used for the site-specific modification of antibodies, allowing for the precise attachment of cytotoxic drugs to create homogenous and effective ADCs.
-
Radiopharmaceuticals: SPAAC is employed in the development of radiolabeled biomolecules for PET imaging and radiotherapy, as it allows for rapid and efficient labeling under mild conditions that preserve the biomolecule's function.[][17]
-
Accelerating Drug Discovery: The reaction facilitates the rapid synthesis and screening of potential therapeutic compounds.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. jcmarot.com [jcmarot.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. What is SPAAC? | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 17. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of a BRD4-Degrading PROTAC Using N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within cells.[1] They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] A typical PROTAC consists of a ligand that binds the POI and another ligand that binds an E3 ligase, connected by a flexible linker.[1] The linker's composition and length are critical for the efficacy of the PROTAC.[2][4]
This document provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a protein implicated in various cancers.[5][6] The synthesis utilizes a specific polyethylene (B3416737) glycol (PEG)-based linker, N-(Azido-PEG2)-N-Boc-PEG4-NHS ester .[7][8][9] This linker is equipped with two key reactive groups:
-
N-Hydroxysuccinimide (NHS) ester: An amine-reactive group for conjugation to the E3 ligase ligand.[10][11]
-
Azide (N₃) group: A versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the POI ligand.[12][13]
The chosen E3 ligase for this protocol is Cereblon (CRBN), recruited by a pomalidomide (B1683931) derivative.[14][] The POI ligand is a derivative of JQ1, a known inhibitor of BRD4.[5] The synthetic strategy involves a convergent approach where the linker is first conjugated to the E3 ligase ligand, followed by a CuAAC reaction with an alkyne-modified POI ligand.[2]
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system (UPS). The bifunctional nature of the PROTAC allows it to simultaneously bind to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., CRBN). This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which the E3 ligase recognizes as a substrate for ubiquitination.[1] Following poly-ubiquitination, the target protein is recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically.[3]
Experimental Protocols
This synthesis is a multi-step process. Ensure all glassware is dried and reactions with anhydrous solvents are performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Synthesis of Pomalidomide-Linker Intermediate
This protocol describes the conjugation of the this compound to an amine-functionalized pomalidomide derivative. The NHS ester reacts with the primary amine on the pomalidomide ligand to form a stable amide bond.[11][16]
Materials:
-
Amine-functionalized Pomalidomide (e.g., 4-aminomethyl-pomalidomide)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolve amine-functionalized pomalidomide (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution to act as a non-nucleophilic base.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[17]
-
Add the linker solution dropwise to the pomalidomide solution while stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours.[11]
-
Monitor the reaction progress using LC-MS to confirm the formation of the desired product.
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the pure Pomalidomide-Linker intermediate.
Protocol 2: Synthesis of the Final PROTAC via CuAAC (Click Chemistry)
This protocol details the final step where the azide-functionalized Pomalidomide-Linker intermediate is coupled with an alkyne-modified JQ1 derivative via a copper-catalyzed click reaction.[18][19]
Materials:
-
Pomalidomide-Linker intermediate (from Protocol 1)
-
Alkyne-modified JQ1 (e.g., JQ1-alkyne)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand[20]
-
Solvent system (e.g., 1:1 mixture of t-BuOH/H₂O or DMF)[18]
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Pomalidomide-Linker intermediate (1.0 equivalent) and JQ1-alkyne (1.2 equivalents) in the chosen solvent system.[18]
-
Prepare a fresh solution of sodium ascorbate (5.0 equivalents) in water.
-
Prepare a catalyst premix: In a separate tube, combine CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents). Add a small amount of the reaction solvent and mix until dissolved.[20]
-
Add the sodium ascorbate solution to the main reaction mixture, followed immediately by the copper/ligand catalyst premix.
-
Stir the reaction at room temperature for 2-12 hours.[18] The reaction is often complete within a few hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product.
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid. Characterize by HRMS and NMR.
Synthetic Workflow Overview
The overall synthetic strategy is a convergent two-step process designed for modularity and efficiency.
Data Presentation
Successful synthesis should be confirmed with appropriate analytical techniques. The following tables present expected results for the synthesis.
Table 1: Reagents and Reaction Yields
| Step | Starting Material | Key Reagent | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Pomalidomide-NH₂ | This compound | Pomalidomide-Linker-Azide | 65 - 80% |
| 2 | Pomalidomide-Linker-Azide | JQ1-Alkyne | Final BRD4 PROTAC | 40 - 60% |
Table 2: Product Characterization
| Compound | Purity (HPLC) | Method | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
|---|---|---|---|---|
| Pomalidomide-Linker-Azide | >95% | LC-MS | Value specific to ligands | Value specific to ligands |
| Final BRD4 PROTAC | >98% | HRMS | Value specific to ligands | Value specific to ligands |
PROTAC Structure
The final molecule covalently links the JQ1 and pomalidomide ligands via the PEG linker, forming the functional PROTAC.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, CAS 2093153-95-6 | AxisPharm [axispharm.com]
- 9. This compound|Cas# 2093153-95-6 [glpbio.cn]
- 10. immunomart.com [immunomart.com]
- 11. broadpharm.com [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 20. jenabioscience.com [jenabioscience.com]
Step-by-Step Guide to Antibody-Drug Conjugate (ADC) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, step-by-step protocol for the synthesis of antibody-drug conjugates (ADCs), a promising class of targeted therapeutics.[] By combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug, ADCs offer a targeted approach to cancer therapy, minimizing systemic toxicity.[2][3] The synthesis of a stable and effective ADC is a multi-faceted process requiring careful consideration of the antibody, linker, and cytotoxic payload.[3][4]
This document outlines the critical steps in ADC synthesis, from antibody modification and drug-linker activation to the final conjugation, purification, and characterization of the ADC product.
I. Principle of ADC Synthesis
The synthesis of an ADC typically involves three main components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic agent, and a chemical linker that connects the antibody to the payload.[] The linker is a critical component, designed to be stable in circulation but to release the cytotoxic payload once the ADC has bound to its target and been internalized by the cancer cell.[5][6]
The overall workflow can be divided into several key stages:
-
Antibody Preparation and Modification: Preparing the antibody for conjugation by introducing reactive functional groups.
-
Drug-Linker Synthesis and Activation: Synthesizing the linker and payload and activating it for reaction with the antibody.
-
Conjugation: Covalently linking the drug-linker to the antibody.
-
Purification: Removing unreacted components and purifying the final ADC.
-
Characterization: Analyzing the ADC to determine key quality attributes such as the drug-to-antibody ratio (DAR).
II. Experimental Protocols
Protocol 1: Antibody Modification
The choice of conjugation strategy depends on the desired properties of the final ADC. Common methods target either lysine (B10760008) or cysteine residues on the antibody.[7][8]
A. Lysine-Based Conjugation (Non-Specific)
This method utilizes the abundant and solvent-accessible primary amines of lysine residues.[8]
-
Materials:
-
Procedure:
-
Antibody Preparation: Exchange the antibody into the Amine Reaction Buffer. Ensure the buffer is free of primary amines like Tris.[9]
-
Activation: Dissolve the NHS-ester functionalized drug-linker in a suitable organic solvent (e.g., DMSO) to a known concentration.
-
Reaction: Add the activated drug-linker to the antibody solution at a specific molar ratio (e.g., 10:1 dye:antibody).[]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[]
-
Purification: Remove excess, unreacted drug-linker using a desalting column.[9]
-
B. Cysteine-Based Conjugation (Site-Specific Potential)
This method involves the reaction of a maleimide-functionalized drug-linker with the sulfhydryl groups of cysteine residues. Interchain disulfide bonds are first reduced to generate free thiols.[11]
-
Materials:
-
Procedure:
-
Antibody Reduction: Add the reducing agent to the antibody solution in the Reduction Buffer. The amount of reducing agent will determine the number of disulfide bonds reduced and thus the final DAR.[12]
-
Incubation: Incubate at 37°C for 30-60 minutes.[12]
-
Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column to remove the excess reducing agent.[]
-
Drug-Linker Preparation: Dissolve the maleimide-activated drug-linker in a compatible solvent (e.g., DMSO).[2]
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.[2] Incubate for 1 hour at room temperature or on ice.[][12]
-
Quenching: Stop the reaction by adding a quenching solution to cap any unreacted maleimide (B117702) groups.[]
-
Protocol 2: Drug-Linker Synthesis
The drug-linker is a critical component that influences the ADC's stability, efficacy, and safety.[5] The synthesis is a multi-step process involving the assembly of the linker, attachment of the cytotoxic payload, and activation for antibody conjugation.[2]
A common example is the synthesis of a Valine-Citrulline (Val-Cit) dipeptide linker with a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, attached to the cytotoxic drug Monomethyl Auristatin E (MMAE).[2]
-
Key Steps:
-
Peptide Linker Assembly: Synthesis of the Val-Cit dipeptide.
-
Spacer Attachment: Coupling of the PAB spacer to the dipeptide.
-
Payload Attachment: Conjugation of MMAE to the linker-spacer construct.
-
Activation: Introduction of a reactive group (e.g., an NHS ester) for antibody conjugation.[2]
-
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unreacted drug-linkers, solvents, and protein aggregates, which can impact the safety and efficacy of the ADC.[13][14]
-
Methods:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing smaller impurities like free drug-linkers.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge differences and can be used to remove impurities and different DAR species.[14][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. This is a key method for separating ADC species with different DARs.[]
-
Tangential Flow Filtration (TFF): Used for buffer exchange and removal of small molecule impurities.[14][]
-
-
General Procedure (using SEC):
III. Characterization of the Antibody-Drug Conjugate
Thorough characterization is required to ensure the quality, consistency, and activity of the ADC.[7][16]
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[][18]
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the DAR of both intact and reduced ADCs.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of different ADC species, allowing for accurate DAR determination.[]
-
UV/Vis Spectroscopy: A simpler method that relies on the distinct absorbance spectra of the antibody and the payload. The average DAR can be calculated using the absorbance values at two different wavelengths and the extinction coefficients of the antibody and the drug.[][18]
B. Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight species, such as aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to assess the molecular weight and purity of the ADC under both reducing and non-reducing conditions.[18]
IV. Data Presentation
Table 1: Example of DAR Analysis by HIC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 10.5 |
| DAR 2 | 8.1 | 45.2 |
| DAR 4 | 10.3 | 38.1 |
| DAR 6 | 12.5 | 6.2 |
| Average DAR | 3.6 |
Table 2: Summary of ADC Characterization Data
| Parameter | Method | Result | Specification |
| Average DAR | HIC | 3.6 | 3.5 - 4.5 |
| Monomer Purity | SEC | 98.5% | ≥ 95% |
| Free Drug Level | RP-HPLC | < 1% | ≤ 2% |
| Endotoxin | LAL Assay | < 0.1 EU/mg | ≤ 0.5 EU/mg |
V. Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Common conjugation chemistries for ADC synthesis.
References
- 2. benchchem.com [benchchem.com]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for dissolving and handling N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, a heterobifunctional PROTAC linker used in click chemistry and bioconjugation.[1][2] The information is critical for ensuring the integrity and reactivity of this moisture-sensitive compound.
Product Information and Specifications
This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing an azide (B81097) group for click chemistry, a Boc-protected amine for controlled sequential reactions, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[1][2][3]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C26H45N5O12 | [4] |
| Molecular Weight | 619.67 g/mol | [4] |
| Purity | >90% | [4] |
| CAS Number | 2093153-95-6 | [4] |
Storage and Handling:
Solubility and Solvent Selection
This compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5][6][8] It is not readily soluble in aqueous solutions.[9][10] For subsequent reactions in aqueous buffers, the final concentration of the organic solvent should generally be kept below 10%.[9][11]
Recommended Solvents:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dimethylformamide (DMF)
Important Considerations:
-
Always use anhydrous (dry) solvents to prevent hydrolysis of the NHS ester.[7]
-
The NHS ester moiety is prone to hydrolysis, which renders the compound inactive for amine conjugation.[5][6][12]
-
Do not prepare stock solutions for long-term storage, as the NHS ester will degrade over time.[5][6] Prepare solutions immediately before use and discard any unused portion.[5][6]
Experimental Protocols
3.1. Protocol for Preparing a Concentrated Stock Solution
This protocol is suitable for preparing a stock solution for subsequent dilution into a reaction mixture.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)
-
Microcentrifuge tubes or vials
Procedure:
-
Equilibrate the vial of this compound to room temperature.[6]
-
Weigh the desired amount of the compound in a clean, dry microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the compound completely. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[13]
-
If not for immediate use, flush the vial with an inert gas before capping tightly to minimize exposure to air and moisture.[7]
Example Stock Solution Concentrations:
| Desired Concentration | Mass of Compound (mg) for 1 mL of Solvent |
| 1 mM | 0.62 mg |
| 5 mM | 3.10 mg |
| 10 mM | 6.20 mg |
3.2. General Protocol for Amine Conjugation
This protocol describes the general steps for reacting the NHS ester with a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
Stock solution of this compound in anhydrous DMSO or DMF
-
Amine-containing molecule in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)[6]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5, or 1M glycine)[14]
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the amine-containing molecule in an appropriate amine-free buffer at a known concentration. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[5][6]
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.[14]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is less than 10%.[11]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6]
-
Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[14]
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[6]
Visualized Workflows and Pathways
Workflow for Preparing a Stock Solution
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS 2093153-95-6 | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. confluore.com [confluore.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. This compound|Cas# 2093153-95-6 [glpbio.cn]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Boc Deprotection in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The synthesis of these complex molecules often involves a multi-step process requiring the use of protecting groups to mask reactive functionalities. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups employed in PROTAC synthesis due to its stability under various reaction conditions and its relatively straightforward removal.[3][4]
This document provides detailed application notes and protocols for the deprotection of the Boc group in the context of PROTAC synthesis. It covers the most common acidic deprotection methods, alternative milder approaches, and troubleshooting guidance to address challenges that may arise during the synthesis of these intricate molecules.
Boc Deprotection Methods: An Overview
The removal of the Boc protecting group is typically achieved under acidic conditions.[4][5] The choice of the deprotection reagent and conditions is critical to ensure the integrity of the final PROTAC molecule, which may contain other acid-sensitive functional groups. The most widely used methods involve trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Acidic Boc Deprotection
Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for Boc deprotection.[3][6] It is typically used in a solution with a scavenger, such as triisopropylsilane (B1312306) (TIS), to prevent side reactions caused by the carbocation generated during the cleavage.
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 1,4-dioxane (B91453) or methanol (B129727), is another effective reagent for Boc removal.[7][8][9] This method is often considered milder than TFA and can be advantageous when dealing with sensitive substrates.
The following table summarizes common acidic conditions for Boc deprotection:
| Reagent | Solvent | Concentration | Temperature (°C) | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to Room Temp | 30 min - 2 h | Often used with scavengers like TIS (2.5-5%).[10][11] |
| Trifluoroacetic Acid (TFA) | Neat | Room Temp | 30 min - 2 h | Can be harsh; suitable for robust substrates.[4] | |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp | 30 min - 16 h | A common and effective method.[7][9] |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | 4 M in Dioxane (added to MeOH) | Room Temp | 1 - 4 h | Useful for substrates soluble in methanol.[9][12] |
| Hydrochloric Acid (HCl) | Ethyl Acetate (EtOAc) | 1 M | Room Temp | ~6 h | A milder alternative to TFA.[13] |
Alternative Boc Deprotection Methods
In cases where the PROTAC molecule contains highly acid-labile functional groups, alternative, milder deprotection methods may be necessary. These methods often offer greater functional group tolerance.[14][15]
| Reagent | Solvent | Temperature (°C) | Reaction Time | Notes |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 12 - 24 h | Selectively cleaves secondary N-Boc groups.[3][5] |
| Oxalyl Chloride/Methanol | Methanol (MeOH) | Room Temp | Good-to-excellent yields | Useful for compounds with multiple and acid-labile functional groups.[14][15] |
| Montmorillonite K10 Clay | 1,2-Dichloroethane | - | - | Selectively cleaves aromatic N-Boc groups.[3] |
| Thermal Deprotection | Dioxane/Water or neat | 150°C (Microwave) or ~190°C (neat) | 30 min (microwave) | Can be effective for thermally stable compounds.[13][16] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM
This protocol describes a standard procedure for the removal of a Boc group using TFA in dichloromethane.
Materials:
-
Boc-protected PROTAC intermediate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
Purify the product by flash column chromatography or preparative HPLC as required.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This protocol provides a method for Boc deprotection using a commercially available solution of HCl in 1,4-dioxane.
Materials:
-
Boc-protected PROTAC intermediate
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane or methanol
-
Diethyl ether
-
Nitrogen or argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask under an inert atmosphere.
-
To the stirred solution, add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[9][12]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum. The product is often obtained as a stable hydrochloride salt.
PROTAC Synthesis Workflow
The synthesis of a PROTAC molecule typically involves the sequential coupling of a warhead ligand, a linker, and an E3 ligase ligand. Boc deprotection is a crucial step to deprotect a terminal amine on the linker or one of the ligands to enable the subsequent coupling reaction.
Caption: A generalized workflow for PROTAC synthesis highlighting the Boc deprotection step.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time or temperature.- Inadequate acid concentration.- Steric hindrance. | - Increase reaction time and/or temperature.- Increase the concentration of the acid.- Consider a stronger acid system (e.g., neat TFA).- For sterically hindered substrates, consider thermal deprotection. |
| Side Product Formation | - Acid-labile functional groups elsewhere in the molecule.- Cationic side reactions. | - Use a milder deprotection method (e.g., HCl in dioxane instead of TFA).- Add a scavenger like TIS to the reaction mixture.- Consider alternative protecting groups that are removed under orthogonal conditions.[17][18] |
| Low Yield | - Product degradation under acidic conditions.- Loss of product during workup. | - Use milder conditions or a shorter reaction time.- Optimize the workup procedure to minimize product loss.- Ensure complete neutralization of the acid before extraction. |
| Difficulty in Purification | - Formation of closely related impurities.- Product is a salt that is difficult to handle. | - Optimize chromatographic conditions.- If the product is a salt, consider converting it to the free base before chromatography.- Trituration with a non-polar solvent can help to purify salt products. |
Conclusion
The successful synthesis of PROTACs relies on a carefully planned synthetic strategy, with particular attention to the choice and removal of protecting groups. The Boc group remains a valuable tool for amine protection in this context. By understanding the nuances of different Boc deprotection methods and anticipating potential challenges, researchers can efficiently synthesize these promising therapeutic agents. The protocols and data presented here serve as a guide for the rational selection of deprotection conditions tailored to the specific PROTAC molecule being synthesized.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Concentration for CuAAC Reactions
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during your CuAAC experiments, with a focus on catalyst-related problems.
Issue 1: Low or No Product Yield
Question: My CuAAC reaction has a very low yield or is not working at all. What are the likely causes related to the catalyst concentration?
Answer: Low or no product yield in CuAAC reactions can stem from several factors, primarily related to the stability and activity of the Copper(I) catalyst.
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalyst for the CuAAC reaction is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] To counteract this, ensure you are using a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[1] It is also beneficial to degas your solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Insufficient Catalyst Loading | For standard reactions, a catalyst loading of 1-10 mol% is typical.[3] However, for challenging substrates, such as internal or sterically hindered alkynes, or in very dilute conditions, a higher catalyst loading of up to 20 mol% may be necessary to achieve a reasonable reaction rate.[3] In bioconjugation, where reactant concentrations are low, the copper concentration may need to be in the range of 50-100 μM for the reaction to proceed efficiently.[4][5] |
| Inappropriate Ligand-to-Copper Ratio | The ligand is crucial for stabilizing the Cu(I) catalyst from oxidation and disproportionation.[6] For many applications, a ligand-to-copper ratio of 1:1 to 5:1 is recommended.[1] In bioconjugation protocols, using at least a five-fold excess of a water-soluble ligand like THPTA relative to the copper concentration is often employed to protect biomolecules from oxidative damage.[4][7] |
| Catalyst Inhibition by Buffer or Substrate | Certain buffer components, like Tris, can chelate the copper catalyst and inhibit its activity. It is advisable to use non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS. Additionally, functional groups on your substrate, like thiols or even a high concentration of the alkyne itself, can coordinate with the copper and inhibit the reaction.[1][8] In such cases, increasing the concentration of the copper-ligand complex may be beneficial.[1] |
Issue 2: Presence of Side Products
Question: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I avoid them?
Answer: The most common side reaction is the oxidative homocoupling of the alkyne substrate, which forms a diacetylene byproduct (Glaser coupling). This is particularly prevalent when the reaction is exposed to oxygen.[9]
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling | This side reaction is catalyzed by Cu(II) in the presence of oxygen.[10] To suppress this, maintain an inert atmosphere and use a sufficient concentration of a reducing agent like sodium ascorbate.[9][11] The use of a stabilizing ligand also helps to minimize this side reaction.[6] |
| Biomolecule Degradation | In bioconjugation, the combination of a copper source and sodium ascorbate can generate reactive oxygen species (ROS), which can damage sensitive biomolecules like proteins.[7][12] Using a chelating ligand like THPTA in excess (e.g., 5:1 ratio to copper) can minimize ROS generation.[7][12] Adding a scavenger, such as aminoguanidine, can also protect against damage from ascorbate oxidation byproducts.[4][12] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my copper catalyst?
A1: For general organic synthesis, a catalyst loading of 1-10 mol% is a good starting point.[3] For bioconjugation applications, where reactant concentrations are typically in the micromolar range, a final copper concentration of 50-100 μM is often effective.[4] Below 50 μM, the reaction rate may be significantly reduced.[4]
Q2: Which copper source should I use?
A2: The choice of copper source depends on the solvent and reaction conditions. For aqueous systems, it is common to use a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄·5H₂O) along with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[2][3] For reactions in organic solvents, direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is often more effective and can be performed under an inert atmosphere.[3]
Q3: How critical is the ligand-to-copper ratio?
A3: The ligand-to-copper ratio is a critical parameter. The ligand stabilizes the active Cu(I) state and accelerates the reaction.[9] An insufficient amount of ligand can lead to catalyst deactivation. For bioconjugation, a significant excess of ligand (e.g., 5 equivalents relative to copper) is often beneficial, as it protects sensitive biomolecules from copper-mediated oxidative damage.[4][7] However, a very large excess can sometimes modestly decrease the reaction rate.[4] A 1:1 to 5:1 ligand-to-copper ratio is a common range to explore.[1]
Q4: When should I pre-mix the copper and ligand?
A4: It is highly recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture containing the azide (B81097) and alkyne.[1] This allows for the formation of the stabilizing copper-ligand complex. Crucially, sodium ascorbate should not be added to the copper solution in the absence of the ligand, as this can lead to the formation of undesirable precipitates and catalyst deactivation.[4][8] The recommended order of addition is to first mix the copper and ligand, add this mixture to the substrates, and then initiate the reaction by adding the sodium ascorbate solution.[4][8]
Quantitative Data Summary
The following table summarizes typical concentration ranges for key components in CuAAC reactions. These values are starting points and may require optimization for specific substrates and conditions.
| Component | Bioconjugation (Aqueous) | Organic Synthesis | Purpose |
| Copper Catalyst | 50 - 250 µM[13] | 1 - 10 mol%[3] | Catalyzes the cycloaddition |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5:1 ratio to Cu)[7][13] | 1 - 10 mol% (1:1 ratio to Cu)[3] | Stabilizes Cu(I), accelerates reaction |
| Reducing Agent (Sodium Ascorbate) | 2.5 - 5 mM[4][13] | 10 - 50 mol% (in excess)[3] | Maintains copper in the active Cu(I) state |
| Azide/Alkyne Substrates | Micromolar (µM) range | Millimolar (mM) range | Reactants for triazole formation |
| Aminoguanidine (Optional) | 5 mM[7] | Not typically used | Scavenges oxidative byproducts |
Experimental Protocols & Visualizations
General Protocol for Catalyst Optimization in Bioconjugation
This protocol provides a framework for optimizing the catalyst concentration for the conjugation of an alkyne-modified protein with an azide-containing molecule in an aqueous buffer.
-
Prepare Stock Solutions:
-
Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, combine the alkyne-protein solution and buffer to a volume of 82.5 µL.
-
Add 1 µL of the 10 mM azide-molecule stock solution (final concentration: 100 µM).
-
In a separate tube, pre-mix the catalyst by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.[2] This will give final concentrations of 0.5 mM Cu and 2.5 mM ligand, a 5:1 ratio.
-
Add the 7.5 µL of the pre-mixed catalyst to the main reaction tube.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 10 mM).
-
Mix gently and incubate at room temperature.
-
-
Analysis:
-
Monitor the reaction progress over time (e.g., 10 min, 30 min, 1 hr, 4 hr) using an appropriate analytical method such as SDS-PAGE, LC-MS, or HPLC to determine the extent of conjugation.
-
Systematically vary the final concentration of the copper-ligand complex (e.g., 50 µM, 100 µM, 250 µM) while maintaining the 5:1 ratio to find the optimal catalyst loading for your specific system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed AzideâAlkyne Cycloaddition for Bioconjugation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
Side reactions of NHS esters with amine-containing buffers
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of NHS ester chemistry, particularly the side reactions encountered with amine-containing buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: N-hydroxysuccinimide (NHS) esters are designed to react selectively with primary aliphatic amine groups (–NH₂).[1][2] In the context of proteins, these reactive sites are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1][3] This reaction, a form of nucleophilic acyl substitution, creates a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[4][5]
Q2: What are the major side reactions that compete with the desired amine conjugation?
A2: The most significant side reaction is the hydrolysis of the NHS ester.[6] In an aqueous environment, the NHS ester can react with water, which converts the ester into a non-reactive carboxylic acid, thereby inactivating the reagent and reducing conjugation efficiency.[1][6] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[6][7]
Q3: Why are amine-containing buffers like Tris or glycine (B1666218) generally not recommended for NHS ester reactions?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are generally incompatible with NHS ester reactions.[4][6][8][9] These buffer molecules contain primary amines that act as competing nucleophiles, reacting with the NHS ester.[4][8] This competition significantly reduces the efficiency of the intended conjugation to the target molecule and leads to the formation of undesired byproducts.[8][9]
Q4: What is the optimal pH for an NHS ester reaction?
A4: The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis.[7] This is typically within the range of pH 7.2 to 8.5.[3][4][8] For many applications, a pH of 8.3-8.5 is considered ideal.[8][10][11]
Q5: What happens if the reaction pH is too low or too high?
A5: If the pH is too low (below ~7.2), the primary amines on the target molecule will be predominantly protonated (-NH₃⁺).[1][7][8] This protonated form is not nucleophilic and therefore will not react with the NHS ester, leading to a significant decrease in the reaction rate.[7][8] Conversely, if the pH is too high (above ~8.5-9.0), the rate of NHS ester hydrolysis increases dramatically, outcompeting the desired aminolysis reaction and reducing the overall yield of the conjugate.[7][8][10]
Q6: Can NHS esters react with other amino acid side chains besides primary amines?
A6: Yes, while NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, particularly if accessible primary amines are limited.[1][12] These include the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[1][6] However, the resulting ester and thioester bonds are less stable than the amide bond formed with primary amines and can be more easily hydrolyzed.[1][5][6]
Q7: Is it ever appropriate to use an amine-containing buffer like Tris with NHS esters?
A7: Yes, while amine-containing buffers should be avoided during the conjugation reaction itself, they are very useful for quenching (stopping) the reaction.[4][8][12] After the desired incubation time, adding a buffer like Tris or glycine will consume any remaining unreacted NHS ester, effectively halting the conjugation process.[4][12]
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or was reconstituted long before use.[1] 2. Incorrect Buffer pH: The pH is too low (<7.2), causing protonation of the target amines.[1] 3. Competing Nucleophiles in Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine, or from ammonium (B1175870) salt contamination).[1][5][9] 4. Low Target Molecule Concentration: The rate of hydrolysis outcompetes the reaction with a dilute target molecule.[1][4] | 1. Use fresh, high-quality NHS ester. Store it desiccated at -20°C and allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][6] 2. Optimize the reaction pH to 8.0-8.5 using a reliable pH meter.[1] 3. Perform a buffer exchange (e.g., dialysis, desalting column) into a non-amine-containing buffer like PBS, HEPES, or bicarbonate.[1][9] 4. Increase the concentration of the target molecule in the reaction mixture (1-10 mg/mL is often recommended).[1][10] |
| Poor Reproducibility | 1. Variable NHS Ester Activity: Inconsistent handling, storage, or weighing of the moisture-sensitive reagent.[1] 2. pH Drift During Reaction: The release of acidic N-hydroxysuccinimide during the reaction can lower the pH, especially in poorly buffered solutions.[1][10][11] 3. Inconsistent Reaction Times/Temperatures: Reaction kinetics are sensitive to time and temperature.[1] | 1. Prepare fresh stock solutions of the NHS ester for each experiment in an anhydrous solvent like DMSO or DMF.[6] Aliquot and store single-use amounts if possible. 2. Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[10][11] 3. Standardize and carefully control the reaction incubation time and temperature for all experiments. |
| Unintended Modification or Product Heterogeneity | 1. Side Reactions with Other Residues: O-acylation of serine, threonine, or tyrosine residues can occur, creating unstable ester linkages.[1] 2. Over-labeling: Using a large molar excess of the NHS ester can lead to excessive modification of the target molecule, potentially altering its structure and function. | 1. Adjust the reaction pH towards the lower end of the optimal range (e.g., 7.2-7.5) to disfavor reactions with less nucleophilic hydroxyl groups.[1] Consider a post-reaction treatment with hydroxylamine (B1172632) to selectively cleave the less stable O-acyl bonds.[1] 2. Perform titration experiments to determine the optimal molar ratio of NHS ester to your target molecule to achieve the desired degree of labeling. |
Data Summary Tables
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a significantly shorter half-life of the reactive ester.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [4][13][14] |
| 8.0 | 4°C | ~1 hour | [13] |
| 8.6 | 4°C | 10 minutes | [4][13][14][15] |
Table 2: Buffer Recommendations for NHS Ester Conjugation Reactions
| Buffer Type | Recommendation | pH Range | Rationale | Reference(s) |
| Phosphate (e.g., PBS) | Recommended | 7.2 - 8.0 | Amine-free and commonly used. Reaction may be slower at pH 7.4. | [4][8][10] |
| Carbonate/Bicarbonate | Recommended | 8.0 - 9.0 | Amine-free and effective for maintaining optimal pH. | [4][8][10][11] |
| Borate | Recommended | 8.0 - 9.0 | Amine-free alternative. | [4][8] |
| HEPES | Recommended | 7.2 - 8.2 | Amine-free and a good buffering agent in this range. | [4][8] |
| Tris (e.g., TBS) | Not Recommended | N/A | Contains primary amines that compete with the target reaction. | [4][6][8][9][12] |
| Glycine | Not Recommended | N/A | Contains a primary amine that competes with the target reaction. | [4][6][8][9] |
| Ammonium Salts | Not Recommended | N/A | Contain primary amines that interfere with the reaction. | [16] |
Visualizations: Workflows and Reaction Pathways
Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
Caption: General experimental workflow for protein labeling with an NHS ester.
Experimental Protocols
Protocol: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester. Optimization, particularly of the molar ratio of NHS ester to protein, is recommended for each specific application.
Materials:
-
Protein of Interest: Solution in a suitable amine-free buffer.
-
NHS Ester Reagent: Stored in a desiccator at -20°C.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH adjusted to 8.3.[8][10][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous Solvent: High-quality, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[4][8][10]
-
Purification: Size-exclusion chromatography column (e.g., desalting column) or dialysis cassette appropriate for the protein size.
Procedure:
-
Prepare the Protein Solution: a. If your protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange into the Reaction Buffer.[9] b. Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[8] Lower concentrations can reduce labeling efficiency due to competing hydrolysis.[4]
-
Prepare the NHS Ester Solution: a. Allow the vial of NHS ester reagent to warm to room temperature before opening to prevent moisture condensation.[1] b. Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~10-20 mM).[8][14] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[17]
-
Perform the Conjugation Reaction: a. Add a calculated molar excess of the dissolved NHS ester solution to the protein solution. A 5- to 20-fold molar excess is a common starting point. b. Mix gently but thoroughly by pipetting or brief vortexing. c. Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[4] Incubation times may require optimization.
-
Quench the Reaction (Optional but Recommended): a. To stop the reaction and ensure no further modification occurs, add the Quenching Buffer (e.g., Tris) to a final concentration of 20-50 mM.[18] b. Incubate for an additional 15-30 minutes at room temperature.[4]
-
Purify the Conjugate: a. Separate the labeled protein conjugate from excess unreacted NHS ester, hydrolyzed reagent, and N-hydroxysuccinimide byproduct. b. For most proteins, a desalting column is a rapid and effective method.[5] Alternatively, dialysis against an appropriate buffer (e.g., PBS) can be used.
-
Characterize and Store the Conjugate: a. Determine the degree of labeling using appropriate analytical methods (e.g., spectrophotometry). b. Store the purified conjugate under conditions appropriate for the stability of your protein.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. covachem.com [covachem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. stallardediting.com [stallardediting.com]
- 17. broadpharm.com [broadpharm.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing SPAAC Efficiency with Sterically Hindered Alkynes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, particularly when dealing with sterically hindered alkynes.
Troubleshooting Guide: Low Reaction Yields and Slow Kinetics
Low yields and sluggish reactions are common hurdles when one or both of the reacting partners in a SPAAC reaction are sterically encumbered. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or no product formation observed.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | Bulky functional groups near the alkyne or azide (B81097) can physically impede the reaction.[1][2] Consider synthesizing a new construct with a PEG spacer or a longer linker between the bulky group and the reactive moiety to increase accessibility.[1][2][3] |
| Reagent Instability | Strained cyclooctynes can be unstable under acidic conditions or during long-term storage, leading to degradation.[2] Ensure proper storage of reagents and avoid harsh pH conditions in your reaction setup.[2] |
| Poor Solubility | If one or both reactants have poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.[2] Consider using a co-solvent like DMSO or acetonitrile (B52724) to improve solubility.[4] However, be mindful that high concentrations of organic solvents can be detrimental to biomolecules.[1] |
| Incorrect Stoichiometry | An improper ratio of alkyne to azide can lead to the incomplete consumption of the limiting reagent.[2] A 2- to 5-fold molar excess of the azide is often recommended.[4] |
Problem: The reaction is proceeding, but is very slow.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature, pH, and solvent can all significantly impact reaction kinetics.[1][3][4][5] |
| * Temperature: Increasing the temperature can accelerate the reaction.[1][4] For sensitive biomolecules, conduct reactions at 25°C to 37°C.[4] | |
| * pH: Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent.[1][3][5] | |
| * Solvent/Buffer: The choice of buffer can influence reaction rates. For example, HEPES buffer has been shown to increase rates for some SPAAC reactions compared to PBS.[4][5] | |
| Inherent Reactivity of the Cyclooctyne (B158145) | Not all cyclooctynes are created equal. Their ring strain and electronic properties dictate their reactivity.[6][7] If steric hindrance is a major issue, switching to a more reactive cyclooctyne derivative might be necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my SPAAC reaction with a sterically hindered alkyne is failing?
A1: Before making significant changes to your custom molecules, perform a small-scale control reaction with simple, commercially available azide and cyclooctyne reagents (e.g., benzyl (B1604629) azide and DBCO-amine).[2] If this control reaction is successful, the issue likely lies with the steric hindrance or solubility of your specific biomolecules.[2] If the control fails, the problem may be with your general reaction conditions (buffer, pH, etc.) or the integrity of your stock solutions.[2]
Q2: How does the choice of cyclooctyne affect reactions with sterically hindered partners?
A2: The structure of the cyclooctyne is a key determinant of reaction rate.[6][8] For instance, dibenzocyclooctynol (DIBO) and its derivatives react exceptionally fast.[7][9][10] Modifications to the cyclooctyne structure, such as the introduction of electron-withdrawing fluorine atoms (e.g., in DIFO), can dramatically increase the reaction rate.[7] When dealing with sterically demanding substrates, choosing a more reactive cyclooctyne can help overcome the kinetic barrier.
Q3: Can I use a catalyst to speed up my SPAAC reaction?
A3: A key advantage of SPAAC is that it is a "copper-free" click chemistry reaction.[2][4][11] The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst.[4] Therefore, catalysts are not used in SPAAC. If your reaction requires catalysis, you might consider the copper-catalyzed azide-alkyne cycloaddition (CuAAC), but be aware of the potential for cytotoxicity in biological systems.[12][13]
Q4: Are there any side reactions I should be aware of?
A4: While SPAAC is highly specific, some side reactions can occur. For example, DBCO reagents have been reported to react with cysteine residues under certain conditions.[1] It is important to be aware of potential off-target reactions and to purify your final conjugate to remove any unreacted starting materials or byproducts.[4]
Q5: How can I monitor the progress of my SPAAC reaction?
A5: The progress of a SPAAC reaction can be monitored by various analytical methods, including SDS-PAGE, HPLC, or mass spectrometry.[4] For cyclooctynes that have a characteristic UV absorbance, such as DBCO (around 309 nm), the reaction progress can be followed by monitoring the disappearance of this absorbance over time using a UV-Vis spectrophotometer.[1]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of SPAAC reactions.
Table 1: Second-Order Rate Constants of Common Cyclooctynes
| Cyclooctyne | Reactivity (M⁻¹s⁻¹) | Notes |
| DIBO | Exceptionally fast | Reacts rapidly with azido-containing compounds.[7][9][10] |
| DIFO | High | Electron-withdrawing fluorine groups increase the reaction rate.[7] |
| DBCO | Moderate to High | Widely used, with rates influenced by buffer and pH.[1][3][5] |
| BCN | Moderate | A balance of high reactivity and small size.[14] |
| Cyclododecyne | Lower | Less reactive than cyclooctynes, offering a good balance of reactivity and stability.[4] |
Table 2: Effect of Reaction Conditions on SPAAC Rate Constants
| Parameter | Observation |
| Buffer | HEPES (pH 7) generally exhibits higher rate constants (0.55–1.22 M⁻¹s⁻¹) compared to PBS (pH 7) (0.32–0.85 M⁻¹s⁻¹).[5] |
| pH | Higher pH values tend to increase reaction rates, except in HEPES buffer.[1][3][5] |
| Temperature | Increasing the temperature from 25°C to 37°C generally increases the reaction rate.[1][4] |
| Linker | The presence of a PEG linker can enhance reaction rates by an average of 31 ± 16%.[1][3][5] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test SPAAC Reaction
This protocol describes a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified molecule.
-
Reagent Preparation:
-
Prepare stock solutions of your cyclooctyne and azide-containing molecules in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified molecule.
-
Add the cyclooctyne-containing molecule. A 2- to 5-fold molar excess of the azide is typically recommended.[4]
-
Add the reaction buffer (e.g., HEPES or PBS) to the desired final volume.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants.[4]
-
-
Monitoring and Analysis:
-
Monitor the reaction progress using a suitable analytical method such as LC-MS or TLC to confirm the formation of the triazole product.[2]
-
Protocol 2: Monitoring SPAAC Reaction Kinetics via UV-Vis Spectrophotometry
This protocol is suitable for cyclooctynes with a distinct UV absorbance, such as DBCO.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at the λmax of your cyclooctyne (e.g., ~309 nm for DBCO).[1]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the cyclooctyne reagent should be such that the initial absorbance is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[1]
-
-
Data Acquisition:
-
Initiate the reaction by adding the cyclooctyne-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the absorbance at the specified wavelength over time.[1] Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the cyclooctyne concentration (which is proportional to the absorbance) versus time.
-
For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.[1]
-
Visualizations
Caption: Troubleshooting workflow for low-yield SPAAC reactions.
Caption: General experimental workflow for a SPAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Free Click Chemistry [sigmaaldrich.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
Technical Support Center: Purification of PEGylated Proteins and Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of PEGylated proteins and peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of PEGylated proteins and peptides, offering potential causes and solutions in a structured format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of PEGylated Protein | Suboptimal PEGylation Reaction: Incomplete reaction leading to a high proportion of unreacted protein. | - Optimize the molar ratio of PEG reagent to protein.[1] - Adjust reaction conditions such as pH, temperature, and incubation time.[2] |
| Protein Aggregation: PEGylation can sometimes induce aggregation, leading to loss of product during purification.[3] | - Screen different buffer conditions (pH, ionic strength, additives like arginine or detergents) to minimize aggregation.[4][5] - Consider a milder purification technique, such as Size Exclusion Chromatography (SEC) over Hydrophobic Interaction Chromatography (HIC). | |
| Inappropriate Column Chemistry or Conditions: The chosen chromatography resin or buffer system may not be optimal for binding or elution of the PEGylated conjugate. | - For Ion Exchange Chromatography (IEX), ensure the buffer pH provides the appropriate surface charge for binding. Remember that PEG chains can shield charges on the protein surface.[3][] - For HIC, select a resin with appropriate hydrophobicity and optimize the salt concentration in the binding buffer.[7][8] | |
| Poor Separation of PEGylated Species | Insufficient Resolution of Chromatography Method: The selected technique may not be able to differentiate between un-, mono-, and multi-PEGylated forms or positional isomers.[3][9] | - Ion Exchange Chromatography (IEX): This is often the primary method for separating PEGylated species due to the charge-shielding effect of PEG.[2][10] A shallow salt or pH gradient can improve resolution.[10] - Size Exclusion Chromatography (SEC): While good for removing unreacted PEG and small molecules, it may have limited resolution for separating species with small size differences.[3][] Using a longer column or a resin with a smaller particle size can enhance resolution. - Hydrophobic Interaction Chromatography (HIC): Can be a powerful secondary step for polishing and separating species with subtle hydrophobicity differences.[][11] |
| Heterogeneity of the PEG Reagent: Polydisperse PEG reagents will result in a heterogeneous mixture of PEGylated products, making separation challenging.[12][13] | - Use monodisperse or high-purity PEG reagents to simplify the resulting mixture.[1] | |
| Co-elution of Unreacted Protein and PEGylated Product | Similar Physicochemical Properties: The unreacted protein and the PEGylated product may have very similar characteristics, making them difficult to separate with a single chromatographic step. | - Employ orthogonal purification methods. For example, follow an IEX step with SEC or HIC to exploit different separation principles.[10] - Optimize the elution gradient in IEX or HIC to maximize the separation between the two species. |
| Product Instability During Purification | Harsh Buffer Conditions: Extreme pH, high salt concentrations, or the presence of organic solvents can lead to denaturation or aggregation. | - Work at a pH where the protein is known to be stable. - If using HIC, use the minimum salt concentration necessary for binding. - For Reverse Phase Chromatography (RPC), which uses organic solvents, minimize the exposure time of the protein to the mobile phase.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial chromatography technique for purifying my PEGylated protein?
A1: Ion Exchange Chromatography (IEX) is generally the most recommended initial step for purifying PEGylated proteins.[10] The attachment of PEG chains shields the surface charges of the protein, leading to a significant difference in retention behavior between the native protein and its PEGylated forms.[3][] This allows for the effective separation of unreacted protein, mono-PEGylated, and multi-PEGylated species.[10]
Q2: How can I separate positional isomers of my PEGylated protein?
A2: Separating positional isomers is challenging due to their subtle physicochemical differences.[3][9] High-resolution techniques are required:
-
Ion Exchange Chromatography (IEX): If the PEGylation site is near a charged residue, the charge shielding effect can be different for various isomers, enabling separation with a very shallow and slow gradient.[2][]
-
Reverse Phase Chromatography (RPC): Often used for analytical separation of isomers, it can be adapted for preparative scale, although harsh solvent conditions may be a concern for protein stability.[3][]
Q3: My PEGylated protein is aggregating. What can I do?
A3: Aggregation is a common issue with PEGylated proteins.[3] Here are some strategies to mitigate it:
-
Buffer Optimization: Screen a range of pH and ionic strengths to find conditions that minimize aggregation.
-
Excipients: The addition of stabilizing excipients such as arginine, sucrose, or non-ionic detergents (e.g., Polysorbate 80) can be effective.
-
Size Exclusion Chromatography (SEC): This technique can be used to remove aggregates from the monomeric PEGylated protein.[]
Q4: How do I remove unreacted PEG from my purification?
A4: Unreacted PEG is typically much smaller than the PEGylated protein and can be effectively removed using:
-
Size Exclusion Chromatography (SEC): This is a very efficient method for separating molecules based on their hydrodynamic radius.[]
-
Ultrafiltration/Diafiltration (UF/DF): Using a membrane with a molecular weight cut-off (MWCO) that retains the PEGylated protein while allowing the smaller, unreacted PEG to pass through is a scalable and cost-effective method.[]
Q5: What analytical techniques should I use to assess the purity of my PEGylated protein?
A5: A combination of analytical techniques is recommended to thoroughly assess purity and heterogeneity:
-
SDS-PAGE: To visualize the increase in molecular weight and the presence of different PEGylated species.
-
Size Exclusion Chromatography (SEC): To determine the extent of aggregation and separate different oligomeric states.[14]
-
Ion Exchange Chromatography (IEX): To resolve different PEGylated forms and positional isomers.[2]
-
Mass Spectrometry (MS): To confirm the identity and mass of the PEGylated protein and to characterize the degree of PEGylation.[15][16]
Experimental Protocols
Protocol 1: General Ion Exchange Chromatography (IEX) for PEGylated Protein Purification
-
Column Selection: Choose a cation or anion exchange resin based on the protein's isoelectric point (pI) and the desired buffer pH. Agarose-based or polymethacrylate-based resins with large pore sizes are often suitable.[10]
-
Buffer Preparation:
-
Binding Buffer (Buffer A): Select a buffer with a pH at which the target PEGylated protein has a net charge opposite to that of the resin. Typically, a low ionic strength buffer (e.g., 20 mM Tris-HCl or MES).
-
Elution Buffer (Buffer B): Same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Binding Buffer.
-
Sample Loading: Dilute the PEGylation reaction mixture in Binding Buffer to reduce its ionic strength and load it onto the column.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound material.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20-30 CVs. A shallow gradient is often necessary to resolve different PEGylated species.[10]
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and/or SEC to identify the fractions containing the desired PEGylated protein.
Protocol 2: General Size Exclusion Chromatography (SEC) for Aggregate and Unreacted PEG Removal
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of the PEGylated protein and any potential aggregates.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase that is compatible with the protein's stability (e.g., phosphate-buffered saline (PBS) or a similar physiological buffer).
-
Column Equilibration: Equilibrate the column with at least 2 CVs of the mobile phase.
-
Sample Injection: Inject a sample volume that is typically 0.5-2% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the isocratic mobile phase. Larger molecules (aggregates) will elute first, followed by the monomeric PEGylated protein, and finally the smaller, unreacted PEG.
-
Fraction Collection: Collect fractions corresponding to the desired monomeric peak and confirm purity by analytical SEC or SDS-PAGE.
Visualizations
Caption: A typical workflow for the purification of PEGylated proteins.
Caption: A logical flow for troubleshooting common purification issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. lcms.cz [lcms.cz]
- 13. creativepegworks.com [creativepegworks.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling guidelines for Azido-PEG-NHS esters
This guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of Azido-PEG-NHS esters. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are Azido-PEG-NHS esters and what are their primary applications?
A1: Azido-PEG-NHS esters are bifunctional crosslinking reagents. They consist of an azide (B81097) (N₃) group on one end of a polyethylene (B3416737) glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester on the other. The NHS ester reacts with primary amines (-NH₂) on molecules like proteins, peptides, or amine-modified oligonucleotides to form stable amide bonds.[1][2] The azide group serves as a handle for "click chemistry," allowing for highly specific and efficient covalent ligation to molecules containing alkyne, BCN, or DBCO groups.[3][4] The PEG spacer enhances water solubility and can reduce steric hindrance and immunogenicity.[5][]
Q2: How should I store solid Azido-PEG-NHS esters?
A2: Solid Azido-PEG-NHS esters are moisture-sensitive and should be stored at -20°C in a desiccated, dark environment.[1][7][8] Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing on the cold powder.[1][9] For long-term stability, purging the vial with an inert gas like nitrogen or argon before resealing is recommended.[10]
Q3: Can I prepare stock solutions of Azido-PEG-NHS esters for later use?
A3: It is strongly advised not to prepare stock solutions for storage. The NHS-ester moiety readily hydrolyzes in the presence of moisture, rendering it non-reactive.[1] You should weigh and dissolve only the amount of reagent needed immediately before use and discard any unused reconstituted reagent.[1][11] If a stock solution must be made, use an anhydrous organic solvent like DMSO or DMF, store it at -20°C or -80°C, and use it within a short period (e.g., one month at -20°C).[5][12]
Q4: What solvents and buffers are compatible with Azido-PEG-NHS ester reactions?
A4: Azido-PEG-NHS esters are typically first dissolved in a water-miscible, anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][3] This solution is then added to the reaction mixture. For the reaction with primary amines, use amine-free buffers at a pH range of 7.2 to 8.5.[13] Common choices include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[13][14] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][11]
Storage and Handling Summary
| Parameter | Guideline | Rationale |
| Storage Temperature | -20°C (Solid) | To slow degradation and maintain reagent activity.[8] |
| Storage Conditions | Desiccated, protected from light | NHS esters are highly sensitive to moisture (hydrolysis).[1][15] |
| Handling | Equilibrate vial to room temperature before opening | Prevents water condensation on the cold powder, which causes hydrolysis.[9][11] |
| Stock Solutions | Prepare fresh; do not store | The NHS ester group hydrolyzes quickly, especially in solution, leading to inactivation.[1] |
| Inert Atmosphere | Recommended (e.g., Nitrogen, Argon) | Minimizes exposure to air and moisture, preserving the reagent's reactivity.[5][10] |
Troubleshooting Guide
This section addresses common issues encountered during conjugation experiments with Azido-PEG-NHS esters.
Problem: Low or No Conjugation Yield
This is the most common issue, often stemming from the hydrolysis of the NHS ester.
// Nodes Start [label="Low Conjugation Yield?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="Was reagent stored properly\n(-20°C, desiccated)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckHandling [label="Was vial warmed to RT\nbefore opening?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBuffer [label="Is buffer amine-free\n(e.g., PBS, HEPES)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckpH [label="Is reaction pH\nbetween 7.2 and 8.5?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConcentration [label="Is protein concentration\nadequate (>1 mg/mL)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Reagent [label="Solution:\nReagent may be hydrolyzed.\nUse fresh reagent.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Handling [label="Solution:\nMoisture likely caused hydrolysis.\nAlways equilibrate before opening.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Buffer [label="Solution:\nAmine buffers (Tris, glycine)\ncompete with the reaction.\nUse a recommended buffer.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_pH [label="Solution:\nLow pH slows the reaction;\nhigh pH increases hydrolysis.\nAdjust pH to 7.2-8.5.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Concentration [label="Solution:\nHydrolysis outcompetes conjugation\nin dilute solutions.\nConcentrate protein or increase\nmolar excess of PEG reagent.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagent; CheckReagent -> CheckHandling [label="Yes"]; CheckReagent -> Sol_Reagent [label="No"]; CheckHandling -> CheckBuffer [label="Yes"]; CheckHandling -> Sol_Handling [label="No"]; CheckBuffer -> CheckpH [label="Yes"]; CheckBuffer -> Sol_Buffer [label="No"]; CheckpH -> CheckConcentration [label="Yes"]; CheckpH -> Sol_pH [label="No"]; CheckConcentration -> Success [label="Yes"]; CheckConcentration -> Sol_Concentration [label="No"]; } dot A decision tree to diagnose causes of low conjugation yield.
NHS Ester Hydrolysis Explained
The primary competing reaction is the hydrolysis of the NHS ester, which converts it into a non-reactive carboxylic acid. This reaction is accelerated by moisture and higher pH.[13][16] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[13]
Problem: High Background or Non-Specific Binding in Assays
Q5: What causes high background signals when using the conjugated protein?
A5: This can be due to several factors:
-
Excess Labeling: Over-modification of the protein can alter its physicochemical properties, leading to aggregation or increased non-specific interactions.[17]
-
Unreacted Reagent: Failure to remove all unreacted Azido-PEG-NHS ester after the conjugation step can cause issues in downstream applications.
-
Hydrolyzed Reagent: The carboxyl group formed from hydrolysis can increase non-specific binding through electrostatic interactions.[17]
-
Inadequate Blocking: In assays like ELISA or Western blotting, insufficient blocking of surfaces can lead to non-specific binding of the PEGylated protein.[17]
Solutions:
-
Optimize the molar excess of the PEG reagent; a 20-fold molar excess is a common starting point for a 1-10 mg/mL antibody solution.[1][18]
-
Ensure efficient removal of excess reagent using dialysis or size-exclusion chromatography (e.g., desalting columns).[1][19]
-
Optimize blocking and washing steps in your specific assay protocol.[17]
Experimental Protocols
Protocol 1: General Protein Labeling with Azido-PEG-NHS Ester
This protocol outlines a general procedure for labeling a protein (e.g., an antibody) with Azido-PEG-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2)[1]
-
Azido-PEG-NHS Ester
-
Anhydrous DMSO or DMF[1]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[15]
-
Desalting columns or dialysis equipment for purification[14]
Procedure:
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[18][19]
-
Prepare PEG Reagent: Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening.[11] Immediately before use, prepare a 10 mM solution by dissolving the required amount in anhydrous DMSO or DMF.[1]
-
Calculate Molar Excess: Determine the volume of the 10 mM PEG solution needed to achieve the desired molar excess. A 20-fold molar excess is a typical starting point for antibodies.[11]
-
Conjugation: Add the calculated volume of the PEG reagent solution to your protein solution. The final concentration of the organic solvent should not exceed 10%.[1]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[14][17]
-
Purification: Remove unreacted Azido-PEG-NHS ester and the NHS byproduct using a desalting column or by dialyzing against PBS.[14][20]
-
Storage: Store the purified azide-labeled protein under the same conditions that are optimal for the unlabeled protein.[1]
Quantitative Data Summary
| Parameter | Value / Condition | Reference |
| Reaction pH | 7.2 - 8.5 (Optimal for aminolysis) | [13] |
| NHS Ester Half-life (Hydrolysis) | 4-5 hours at pH 7.0 (0°C) | [13] |
| ~10 minutes at pH 8.6 (4°C) | [13] | |
| Typical Molar Excess (Protein) | 10-fold (for >5 mg/mL protein) | [14] |
| 20 to 50-fold (for <5 mg/mL protein) | [14] | |
| Reaction Time | 30-60 minutes (Room Temp) or 2 hours (on ice) | [1][11] |
| Compatible Solvents (for stock) | Anhydrous DMSO, DMF, Methylene Chloride | [3][5] |
| Incompatible Buffers | Tris, Glycine, or other primary amine-containing buffers | [1][11] |
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. glenresearch.com [glenresearch.com]
- 3. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 4. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 8. Azido-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. glenresearch.com [glenresearch.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Quenching NHS Ester Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching N-Hydroxysuccinimide (NHS) ester conjugation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it important to quench an NHS ester conjugation reaction?
Quenching is a critical step to stop the conjugation reaction by deactivating any remaining unreacted NHS esters.[1] Failing to quench the reaction can lead to several issues:
-
Continued, Unwanted Labeling: Excess NHS esters can continue to react with primary amines on your target molecule or other molecules in the solution, leading to over-labeling or non-specific labeling.[1]
-
Modification of Downstream Reagents: If not quenched, the reactive NHS esters can modify purification resins or other reagents used in subsequent steps that contain amine groups.[1]
-
Inaccurate Quantification: Uncontrolled labeling can interfere with accurate determination of the degree of labeling (DOL).
Q2: What are the common quenching agents for NHS ester reactions?
Several reagents can be used to quench NHS ester reactions by providing a high concentration of primary amines to react with and consume the remaining NHS esters. Common quenching agents include:
Q3: How do I choose the right quenching agent for my experiment?
The choice of quenching agent can depend on your specific application and downstream analysis. Here are some considerations:
-
Tris and Glycine (B1666218): These are widely used and effective.[2][3] They are relatively inexpensive and readily available. However, since they contain primary amines, they will form a stable amide bond with the NHS ester, resulting in the modification of the original carboxyl group on the labeling reagent.[6]
-
Hydroxylamine (B1172632): This agent reacts with NHS esters to form a hydroxamate, which can be useful if you want to avoid the introduction of a primary amine.[4][7] It has been shown to be effective at removing O-acyl esters, which are potential side products of NHS ester reactions on serine, threonine, and tyrosine residues.[8]
-
Ethanolamine: Similar to Tris and glycine, it effectively quenches the reaction by reacting through its primary amine.[4]
Q4: Can the quenching agent interfere with my downstream applications?
Yes, it is possible. For example, if your downstream application involves mass spectrometry, the addition of a quenching agent will introduce new, small molecules into your sample that will need to be removed.[9] Additionally, if you are studying protein-protein interactions, it's important to consider that the quenching agent will modify any remaining reactive sites, which could potentially influence the interaction. Always consider the nature of your downstream experiments when selecting a quenching agent and ensure its removal through purification steps like dialysis or size-exclusion chromatography.[10]
Q5: How can I confirm that the quenching reaction is complete?
One way to assess the reactivity of your NHS ester reagent before and after quenching is to measure the absorbance at 260 nm. The N-hydroxysuccinimide leaving group absorbs light in this range. A decrease in absorbance after quenching can indicate the consumption of the NHS ester.[2][11][12] However, for most applications, adding a sufficient molar excess of the quenching agent and incubating for the recommended time is considered effective.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background or non-specific binding after quenching | Incomplete quenching of the NHS ester. | Increase the concentration of the quenching agent (up to 100 mM) and/or extend the incubation time (up to 30 minutes). Ensure thorough mixing of the quenching agent into the reaction solution. |
| The hydrolyzed, non-reactive label is binding non-specifically to the protein.[10] | Optimize purification steps after quenching, such as using a desalting column or dialysis, to efficiently remove all small molecule contaminants.[10] | |
| Loss of protein activity after conjugation and quenching | The quenching agent may be affecting the protein's structure or function. | Try a different quenching agent. For example, if you suspect Tris is interfering, switch to glycine or hydroxylamine. Also, ensure the pH of the quenching buffer is compatible with your protein's stability. |
| The conjugation reaction itself (e.g., over-labeling) is causing the loss of activity. | Optimize the molar ratio of the NHS ester to your protein to achieve the desired degree of labeling without compromising activity. | |
| Unexpected peaks in mass spectrometry analysis | The quenching agent has adducted to your molecule of interest. | This is an expected outcome for amine-containing quenchers like Tris and glycine. If this is problematic for your analysis, consider using hydroxylamine. Ensure efficient removal of the quenching agent and its byproducts before analysis. |
| Precipitation observed after adding the quenching agent | The change in buffer composition or pH upon adding the quenching solution is causing the protein to precipitate. | Prepare the quenching agent in a buffer that is compatible with your protein's solubility. Add the quenching solution slowly while gently mixing. Consider performing a buffer exchange into the final desired buffer after quenching. |
Experimental Protocols
Below are detailed protocols for quenching NHS ester conjugation reactions using common quenching agents.
Protocol 1: Quenching with Tris-HCl
-
Prepare a 1 M Tris-HCl stock solution, pH 7.4-8.0.
-
Dissolve 121.14 g of Tris base in 800 mL of purified water.
-
Adjust the pH to the desired value (e.g., 7.4) with concentrated HCl.
-
Bring the final volume to 1 L with purified water.
-
Sterilize by autoclaving or filtration.
-
-
Add the 1 M Tris-HCl stock solution to your conjugation reaction to achieve a final concentration of 50-100 mM. [13][14]
-
For example, to a 1 mL conjugation reaction, add 50-100 µL of 1 M Tris-HCl.
-
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. [13][14]
-
Proceed with the purification of your conjugate (e.g., using a desalting column or dialysis) to remove the excess quenching reagent and byproducts.[10]
Protocol 2: Quenching with Glycine
-
Prepare a 1 M Glycine stock solution, pH ~7.4.
-
Dissolve 75.07 g of glycine in 800 mL of purified water.
-
The pH of a 1M glycine solution will be around 6. You can adjust it to ~7.4 with NaOH if necessary for your protein's stability, but for quenching purposes, the unadjusted solution is often sufficient.
-
Bring the final volume to 1 L with purified water.
-
Sterilize by filtration.
-
-
Add the 1 M Glycine stock solution to your conjugation reaction to achieve a final concentration of 50-100 mM. [14]
-
For example, to a 1 mL conjugation reaction, add 50-100 µL of 1 M Glycine.
-
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. [14]
-
Proceed with the purification of your conjugate to remove the excess quenching reagent and byproducts.
Protocol 3: Quenching with Hydroxylamine
-
Prepare a 1 M Hydroxylamine-HCl stock solution.
-
Dissolve 69.49 g of hydroxylamine hydrochloride in 1 L of purified water.
-
The pH of this solution will be acidic. For some applications, it may be necessary to adjust the pH to be closer to neutral with NaOH just before use.
-
-
Add the 1 M Hydroxylamine-HCl stock solution to your conjugation reaction to achieve a final concentration of 10-50 mM. [4][7]
-
For example, to a 1 mL conjugation reaction, add 10-50 µL of 1 M Hydroxylamine-HCl.
-
-
Incubate the reaction mixture for 15 minutes at room temperature. [15]
-
Proceed with the purification of your conjugate to remove the excess quenching reagent and byproducts.
Quantitative Data Summary
| Quenching Agent | Typical Final Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 50-100 mM[13][14] | 15-30 minutes[13][14] | Room Temperature | Modifies carboxyl groups.[6] |
| Glycine | 50-100 mM[14] | 15-30 minutes[14] | Room Temperature | Modifies carboxyl groups.[6] |
| Hydroxylamine | 10-50 mM[4][7] | ~15 minutes[15] | Room Temperature | Forms a hydroxamate; can help reverse O-acylation side reactions.[4][8] |
| Ethanolamine | 20-50 mM[4][16] | ~15 minutes | Room Temperature | Modifies carboxyl groups. |
Visualizing the Workflow and Chemistry
Caption: Workflow for NHS ester conjugation, quenching, and purification.
Caption: Reaction mechanism of quenching an NHS ester with a primary amine.
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. covachem.com [covachem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
PROTAC Synthesis and Purification Technical Support Center
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common challenges encountered during the synthesis and purification of Proteolysis-Targeting Chimera (PROTAC) molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in PROTAC synthesis?
A1: PROTAC synthesis is often a multi-step process that presents several key challenges. Due to their heterobifunctional nature, consisting of two distinct ligands joined by a linker, the synthetic routes can be complex and lengthy.[1][2] Common difficulties include low reaction yields, issues with scalability, and the need for extensive purification after each step.[2][3][] A major bottleneck is the optimization of the linker, as its length, composition, and attachment points are critical for the PROTAC's efficacy and properties like cell permeability and solubility.[][5][6]
Q2: Why is PROTAC purification considered difficult?
A2: The purification of PROTAC molecules is challenging due to their high molecular weight (typically 700-1200 Da) and complex structures, which often lead to poor solubility.[7] These properties can result in difficulties with standard purification techniques like column chromatography. Achieving high levels of purity (often >99%) is crucial for accurate biological evaluation, and this necessitates advanced purification methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[8][9] SFC is often faster and uses less solvent than traditional HPLC.[10][11]
Q3: What are the most common E3 ligases targeted in PROTAC design, and what are the challenges associated with their ligands?
A3: The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and MDM2.[6][12][13] The synthesis of ligands for these E3 ligases, such as thalidomide (B1683933) analogues for CRBN or hydroxyproline-based molecules for VHL, can be complex.[12][14] A key challenge is identifying the optimal attachment point for the linker on the E3 ligase ligand that does not disrupt its binding affinity and allows for productive ternary complex formation.[1][12]
Q4: How does the linker composition affect the properties of a PROTAC molecule?
A4: The linker is a critical component that significantly influences a PROTAC's biological activity and physicochemical properties.[5][6] Its length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][15] If the linker is too short, steric hindrance can prevent complex formation; if it's too long, the interaction may be too weak for efficient ubiquitination.[5] The linker's chemical makeup (e.g., PEG vs. alkyl chains) also affects solubility, cell permeability, and metabolic stability.[16]
Q5: What is the "hook effect" in the context of PROTACs?
A5: The "hook effect" is a phenomenon observed with PROTACs where, at very high concentrations, the degradation efficiency decreases.[7][17] This occurs because the excess PROTAC molecules form separate binary complexes with either the target protein or the E3 ligase, which are unproductive.[17] This saturation prevents the formation of the necessary ternary complex (Target Protein-PROTAC-E3 Ligase), leading to reduced efficacy.[7] Therefore, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.[18]
Troubleshooting Guides
Section 1: Synthesis Issues
Q: My PROTAC synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low synthetic yields are a frequent issue in the multi-step synthesis of complex PROTAC molecules.[2]
-
Possible Causes:
-
Inefficient Coupling Reactions: Amide coupling, "click chemistry," or other ligation steps may not be optimized.
-
Steric Hindrance: The bulky nature of the protein of interest (POI) ligand or the E3 ligase ligand can hinder the reaction.
-
Side Reactions: The presence of multiple reactive functional groups on the ligands can lead to unintended side products.[1]
-
Degradation of Starting Materials or Product: The reagents or the final PROTAC molecule might be unstable under the reaction conditions.
-
Losses during Purification: Significant amounts of the product may be lost during intermediate purification steps.
-
-
Troubleshooting Steps & Solutions:
-
Optimize Coupling Chemistry: Screen different coupling reagents, catalysts, solvents, and temperatures for key steps like amide bond formation or click chemistry.[18] Using modular "click chemistry" for the final conjugation step can often improve yields.[5][14]
-
Protecting Group Strategy: Ensure that all reactive functional groups not involved in the current reaction step are adequately protected.
-
Stepwise vs. Convergent Synthesis: Evaluate if a convergent approach, where the linker is attached to each ligand separately before the final conjugation, could be more efficient than a linear, stepwise synthesis.[14]
-
Use Pre-functionalized Building Blocks: Consider using commercially available building blocks that consist of an E3 ligase ligand pre-conjugated to a linker with a reactive handle. This can significantly reduce the number of synthetic steps.
-
Minimize Purification Losses: Optimize purification methods to maximize recovery. Sometimes, a crude intermediate can be carried forward to the next step without full purification.
-
Section 2: Purification Issues
Q: I am struggling to purify my final PROTAC compound. My product is not separating well from starting materials or impurities using standard chromatography.
A: The unique physicochemical properties of PROTACs, such as high molecular weight and potential for poor solubility, often make purification challenging.[3][7]
-
Possible Causes:
-
Similar Polarity: The desired PROTAC product may have a polarity very similar to that of unreacted starting materials or side products, leading to co-elution in normal-phase or reverse-phase chromatography.
-
Poor Solubility: The compound may be poorly soluble in the mobile phase, leading to peak tailing, or it might precipitate on the column.[2]
-
Compound Instability: The PROTAC may degrade on the silica (B1680970) or C18 stationary phase or in the presence of acidic or basic mobile phase modifiers.
-
-
Troubleshooting Steps & Solutions:
-
Employ Advanced Chromatography Techniques:
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful tool for purifying PROTACs.[8] Systematically screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase gradients (e.g., water/acetonitrile or water/methanol with additives like formic acid or TFA).
-
Supercritical Fluid Chromatography (SFC): SFC provides orthogonal selectivity to RP-HPLC and is highly effective for complex molecules.[8] It is often faster and allows for quicker sample recovery due to the volatility of the mobile phase.[10]
-
-
Optimize Sample Preparation: Ensure the crude product is fully dissolved before injection. You may need to use stronger solvents like DMSO or DMF, but be mindful of their compatibility with your chromatography system.
-
Gradient Optimization: Develop a shallow gradient around the elution time of your compound to improve the resolution between the product and closely eluting impurities.
-
Mass-Directed Purification: Use a mass spectrometer-directed preparative HPLC or SFC system to specifically collect the fractions corresponding to the mass of your desired product.[10]
-
Section 3: Characterization & Activity Issues
Q: I have successfully synthesized and purified my PROTAC, but I am not observing any degradation of my target protein. What should I investigate?
A: A lack of degradation is a common but complex problem that requires systematic troubleshooting.
-
Possible Causes:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane to reach their intracellular target.[19][20]
-
Inefficient Ternary Complex Formation: The geometry of the PROTAC may not support the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[15][18]
-
Incorrect Linker Design: The linker may be too short, too long, or too rigid, preventing the proper orientation of the two proteins.[5]
-
Low Target Engagement: The PROTAC may not be binding to the target protein or the E3 ligase with sufficient affinity inside the cell.[16]
-
E3 Ligase Not Expressed: The E3 ligase you are targeting (e.g., VHL or CRBN) may not be expressed at sufficient levels in your chosen cell line.[18]
-
Compound Instability: The PROTAC could be unstable in the cell culture medium or rapidly metabolized within the cell.[16]
-
-
Troubleshooting Workflow:
-
Confirm Target Engagement: Use cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your PROTAC is binding to both the target protein and the E3 ligase inside the cells.[16]
-
Assess Cell Permeability: Evaluate the permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[20]
-
Verify E3 Ligase Expression: Check for the expression of the recruited E3 ligase in your cell line using Western blot or qPCR.[18]
-
Synthesize Analogs:
-
Vary Linker Length and Composition: Synthesize a small library of PROTACs with different linkers (e.g., varying lengths of PEG or alkyl chains) to find the optimal length for ternary complex formation.[14]
-
Change Attachment Points: If possible, synthesize analogs where the linker is attached to different positions on the POI ligand or E3 ligase ligand.[14]
-
-
In Vitro Ternary Complex Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) with purified proteins to directly measure the formation and stability of the ternary complex.[16][21][22]
-
Check for Proteasome-Mediated Degradation: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If your PROTAC is working, you should see an accumulation of the ubiquitinated form of your target protein, which can be detected by Western blot.[23]
-
Data Presentation: Summary Tables
Table 1: Comparison of Common PROTAC Linker Types
| Linker Type | Common Composition | Key Characteristics | Typical Application Notes |
| Alkyl Chains | -(CH₂)n- | Hydrophobic, can be rigid or flexible depending on length. | Often used in initial screens to determine optimal linker length. |
| PEG Linkers | -(CH₂CH₂O)n- | Hydrophilic, flexible, can improve solubility. | Widely used to enhance physicochemical properties and explore longer distances.[5] |
| Alkynyl/Azido | Incorporates alkyne and azide (B81097) functionalities | Used for "click chemistry" ligation. | Enables rapid, high-yield synthesis of PROTAC libraries in a convergent manner.[5][14] |
| Rigid Linkers | Piperazine, bicyclic structures | Constrains the PROTAC conformation. | Can improve binding affinity and selectivity by reducing the entropic penalty of ternary complex formation.[14] |
Table 2: Comparison of Key Purification Techniques for PROTACs
| Technique | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, widely available, well-understood methodology.[10] | Can use large volumes of organic solvents, longer run and evaporation times, potential for compound degradation with acid modifiers.[11] |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the main mobile phase. | Faster separations, reduced solvent consumption, faster sample dry-down, orthogonal selectivity to RP-HPLC.[8][10] | Requires specialized equipment, sample solubility in the mobile phase can be a challenge.[10] |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for the final step in a PROTAC synthesis, where a linker containing a carboxylic acid is coupled to a ligand (for the POI or E3 ligase) containing a free amine.
-
Reagents and Materials:
-
Amine-containing ligand (1.0 eq)
-
Carboxylic acid-containing linker-ligand conjugate (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU) (1.2 eq)
-
Base (e.g., DIPEA, triethylamine) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the amine-containing ligand in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Add the carboxylic acid-containing linker-ligand conjugate to the flask.
-
Add the base (e.g., DIPEA) to the reaction mixture and stir for 5-10 minutes at room temperature.
-
In a separate vial, dissolve the coupling agent (e.g., HATU) in a small amount of anhydrous solvent.
-
Add the coupling agent solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, quench the reaction by adding water or saturated ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the final product using LC-MS and NMR to confirm its identity and purity.[18]
-
Protocol 2: General Procedure for Target Protein Degradation Analysis by Western Blot
This protocol provides a framework for assessing the degradation of a target protein in cells treated with a PROTAC.
-
Reagents and Materials:
-
Cell line of interest
-
PROTAC compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[23]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours).[23]
-
Cell Lysis: Aspirate the media, wash the cells with cold PBS, and then add cold lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100 °C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control to ensure equal protein loading across all lanes.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Visualizations: Diagrams and Workflows
Caption: The catalytic mechanism of action for a PROTAC molecule.
Caption: A convergent workflow for PROTAC synthesis and evaluation.
Caption: A troubleshooting decision tree for lack of PROTAC activity.
References
- 1. portlandpress.com [portlandpress.com]
- 2. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 3. acs.org [acs.org]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. reachseparations.com [reachseparations.com]
- 9. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Sub/supercritical fluid chromatography purification of biologics. [researchspace.ukzn.ac.za]
- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 13. precisepeg.com [precisepeg.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. revvity.com [revvity.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Bioconjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up bioconjugation reactions for larger batches.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to consider when scaling up a bioconjugation reaction?
When scaling up, it is crucial to maintain control over several critical process parameters that can significantly impact the reaction's success. These include reaction stoichiometry, pH, buffer composition, temperature control, reaction time, fluid shear rates, and mixing time.[1] The order of addition of reagents and in-process monitoring are also key factors in equipment and process design.[1]
Q2: How can we ensure consistent Drug-to-Antibody Ratio (DAR) during scale-up?
Maintaining a consistent DAR is essential for the efficacy and safety of antibody-drug conjugates (ADCs).[2] To achieve this, precise control over reaction conditions such as temperature, pH, and reaction time is necessary.[] The purity of the antibody and the cytotoxic payload is also critical, as impurities can interfere with the conjugation reaction.[][4] Implementing robust analytical methods to monitor the DAR throughout the process is highly recommended.[5]
Q3: What are the primary causes of increased aggregation when moving to larger batches?
Aggregation is a common issue when scaling up bioconjugation, particularly for ADCs, due to the hydrophobic nature of many cytotoxic payloads.[1][6] Increased protein concentration, prolonged reaction times, suboptimal buffer conditions, and issues with mixing and heat transfer in larger vessels can all contribute to the formation of high-molecular-weight variants.[1]
Q4: What purification techniques are most suitable for large-scale bioconjugation?
For large-scale purification, scalable technologies like tangential flow filtration (TFF) are preferred for removing unreacted small molecules, linkers, and process impurities, as well as for buffer exchange.[7] Chromatography techniques such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC) are also used to ensure high purity and remove aggregates.[8]
Q5: What are the key safety considerations for handling cytotoxic payloads in a large-scale setting?
The high potency of cytotoxic payloads necessitates strict containment strategies and specialized handling facilities to ensure operator safety and prevent environmental contamination.[9][10] This includes the use of isolators and a comprehensive occupational hygiene monitoring program to detect trace amounts of cytotoxins in the air and on surfaces.[1] All waste generated during the manufacturing process that may contain the cytotoxin must be properly inactivated.[1]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Q: We are experiencing a significant drop in yield after scaling up our bioconjugation reaction. What are the potential causes and how can we troubleshoot this?
A: Low yield is a common challenge in large-scale bioconjugation. The following guide provides potential causes and solutions.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
| Potential Cause | Recommended Solution |
| Reagent Quality | Use fresh, high-purity crosslinkers and biomolecules. Impurities in the antibody or payload can interfere with the reaction.[][4] Avoid repeated freeze-thaw cycles of reagents. |
| Reaction Conditions | Optimize pH, temperature, and reaction time for the larger scale. What works at the lab scale may not be optimal for larger volumes.[] Perform small-scale pilot reactions to define a robust process window. |
| Mixing and Mass Transfer | Inefficient mixing can lead to localized high concentrations of reagents, causing side reactions or incomplete conjugation.[5] Ensure the mixing system provides adequate homogenization for the vessel size.[11] |
| Purification Issues | The purification method may not be optimized for the larger volume, leading to product loss. For TFF, ensure appropriate membrane selection and operating parameters. For chromatography, check for overloading or non-specific binding. |
| Inaccurate Stoichiometry | Ensure accurate measurement and addition of reagents at the larger scale. Small errors in volume or concentration can have a significant impact on the final yield. |
Problem 2: High Levels of Aggregation
Q: Our scaled-up batches show a significant increase in aggregate formation compared to our lab-scale experiments. What steps can we take to mitigate this?
A: Aggregation can compromise the safety and efficacy of the bioconjugate. The following provides guidance on addressing this issue.
Logical Relationship for Mitigating Aggregation
Caption: Key factors contributing to aggregation and strategies for mitigation.
| Potential Cause | Recommended Solution |
| Hydrophobic Payloads | The hydrophobic nature of many payloads increases the propensity for aggregation.[1][6] Consider using stabilizing excipients in the formulation. |
| High Protein Concentration | Higher concentrations required for large-scale manufacturing can increase the likelihood of intermolecular interactions leading to aggregation. Evaluate the impact of protein concentration in scale-down models. |
| Suboptimal Reaction Conditions | Deviations in pH or temperature can lead to protein unfolding and subsequent aggregation.[6] Tightly control these parameters throughout the process. |
| Inefficient Heat and Mass Transfer | Poor heat removal can lead to localized "hot spots" that promote aggregation.[12][13] Inadequate mixing can also contribute to this.[5] Ensure the reactor is designed for efficient heat and mass transfer at the target volume.[11][14] |
| Shear Stress | Aggressive mixing or pumping can induce mechanical stress on the protein, leading to aggregation. Optimize the agitation speed and pump type to minimize shear. |
Experimental Protocols
Protocol 1: Small-Scale Pilot Reactions for Parameter Optimization
This protocol outlines a method for conducting small-scale experiments to define the optimal parameters for a larger-scale bioconjugation reaction.
Objective: To determine the optimal stoichiometry, pH, temperature, and reaction time in a scaled-down model that mimics the large-scale process.
Materials:
-
Antibody solution
-
Linker-payload solution
-
Reaction buffer(s) at various pH values
-
Quenching solution
-
Analytical instruments (e.g., HPLC, mass spectrometer)
Methodology:
-
Design of Experiments (DoE): Use a DoE approach to systematically vary key parameters (e.g., molar ratio of linker-payload to antibody, pH, temperature).[7]
-
Reaction Setup: In parallel, set up multiple small-scale reactions (e.g., 1-10 mg scale) according to the DoE design.
-
Reagent Addition: Add the linker-payload solution to the antibody solution with controlled mixing.
-
Incubation: Incubate the reactions under the specified temperature and time conditions.
-
Quenching: Stop the reactions by adding a quenching reagent.
-
Purification: Purify the resulting bioconjugates using a scaled-down version of the intended large-scale purification method (e.g., spin columns for size exclusion).
-
Analysis: Analyze the purified bioconjugates for key quality attributes, including DAR, aggregate levels, and purity.
-
Data Analysis: Analyze the DoE results to identify the optimal parameter ranges that yield the desired product quality.
Protocol 2: Tangential Flow Filtration (TFF) for Purification and Buffer Exchange
This protocol describes a general procedure for using TFF to purify bioconjugates at a larger scale.
Objective: To remove unreacted small molecules and exchange the bioconjugate into the final formulation buffer.
Materials:
-
Crude bioconjugation reaction mixture
-
TFF system with appropriate pump and reservoir
-
TFF cassette with a suitable molecular weight cut-off (MWCO)
-
Diafiltration buffer (final formulation buffer)
-
Storage buffer
Methodology:
-
System Preparation: Sanitize and equilibrate the TFF system and cassette with the appropriate buffer.
-
Concentration (Optional): If the initial volume is large, concentrate the crude reaction mixture to a more manageable volume.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the filtrate is being removed. This maintains a constant volume.
-
Buffer Exchange: Continue the diafiltration for a sufficient number of diavolumes (typically 5-10) to ensure complete removal of small molecule impurities and buffer exchange.
-
Final Concentration: After diafiltration, concentrate the bioconjugate solution to the target final concentration.
-
Recovery: Recover the purified and concentrated bioconjugate from the TFF system.
-
Analysis: Analyze the final product for purity, concentration, and removal of impurities.
Data Presentation
Table 1: Comparison of Key Parameters at Lab-Scale vs. Manufacturing-Scale
| Parameter | Lab-Scale (Typical) | Manufacturing-Scale (Considerations) |
| Batch Volume | 1 mL - 1 L | >100 L |
| Mixing | Magnetic stir bar, vortex | Impeller-based agitation, static mixers |
| Reagent Addition | Manual pipetting | Controlled pumping rate |
| Temperature Control | Water bath, heating block | Jacketed vessel, heat exchanger[12] |
| Purification | Gravity/spin columns, HPLC | Tangential Flow Filtration (TFF), large-scale chromatography |
| Process Monitoring | Manual sampling | In-line sensors (pH, temp), automated sampling |
Table 2: Typical Critical Quality Attribute (CQA) Specifications for an ADC
| Critical Quality Attribute (CQA) | Typical Specification | Analytical Method |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |
| Purity | > 95% | Size Exclusion Chromatography (SEC), SDS-PAGE |
| Aggregates | < 5% | Size Exclusion Chromatography (SEC) |
| Unconjugated Antibody | < 5% | Ion-Exchange Chromatography (IEX), HIC |
| Free Drug | < 1% | Reversed-Phase HPLC (RP-HPLC) |
Visualizations
Experimental Workflow for Bioconjugation Scale-Up
Caption: A typical workflow for scaling up a bioconjugation process.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 4. Antibody Conjugation Troubleshooting [bio-techne.com]
- 5. pharmacompass.com [pharmacompass.com]
- 6. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 7. duoningbio.com [duoningbio.com]
- 8. benchchem.com [benchchem.com]
- 9. susupport.com [susupport.com]
- 10. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. personal.ems.psu.edu [personal.ems.psu.edu]
Validation & Comparative
A Comparative Guide to the Characterization of Conjugates Made with N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of conjugates synthesized using the heterobifunctional linker, N-(Azido-PEG2)-N-Boc-PEG4-NHS ester. This versatile linker is increasingly utilized in the development of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs), due to its discrete PEG spacer and orthogonal reactive groups.[1][2][3][4][5] This guide will objectively compare the performance characteristics of this linker with alternative bioconjugation strategies, supported by experimental data and detailed protocols to inform rational conjugate design.
Introduction to this compound
This compound is a heterobifunctional linker that features three key components:
-
An N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines (e.g., lysine (B10760008) residues on proteins).[6][]
-
An azide (B81097) (N3) group for bioorthogonal "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][8]
-
A tert-butyloxycarbonyl (Boc) protected amine on a polyethylene (B3416737) glycol (PEG) spacer, which, after deprotection, provides an additional site for further functionalization.
The discrete PEG spacer, consisting of a total of six ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate.[9][10] This combination of features allows for a sequential and controlled approach to the synthesis of complex bioconjugates.
Comparison with Alternative Linker Strategies
The choice of linker is a critical determinant of a bioconjugate's properties and efficacy. The following table compares this compound with other common heterobifunctional PEG linkers.
| Feature | This compound | Maleimide-PEG-NHS Ester | Alkyne-PEG-NHS Ester |
| Amine Reactive Group | NHS Ester | NHS Ester | NHS Ester |
| Orthogonal Reactive Group | Azide | Maleimide | Terminal Alkyne |
| Primary Target (Amine) | Lysine residues, N-terminus | Lysine residues, N-terminus | Lysine residues, N-terminus |
| Orthogonal Target | Alkynes (CuAAC/SPAAC) | Thiols (Cysteine residues) | Azides (CuAAC/SPAAC) |
| Resulting Linkage (Amine) | Stable Amide Bond | Stable Amide Bond | Stable Amide Bond |
| Resulting Linkage (Orthogonal) | Stable Triazole | Stable Thioether Bond | Stable Triazole |
| Key Advantages | Enables "click" chemistry, which is highly efficient and bioorthogonal. The Boc-protected amine offers a third functionalization point. | Highly specific for cysteine residues, which are often less abundant than lysines, allowing for more site-specific conjugation. | Enables "click" chemistry. Terminal alkynes are generally stable. |
| Potential Considerations | CuAAC requires a copper catalyst, which can be cytotoxic. SPAAC avoids this but may have slower kinetics. Boc deprotection requires an additional acidic step.[11] | Maleimides can undergo hydrolysis, especially at higher pH, and can react with other nucleophiles. | CuAAC requires a copper catalyst. |
| Typical Applications | PROTACs, Antibody-Drug Conjugates (ADCs), complex bioconjugates requiring multi-step functionalization.[2][12][13] | ADCs, protein-protein conjugations, surface immobilization. | PROTACs, ADCs, fluorescent labeling. |
Quantitative Performance Data
The performance of a linker in bioconjugation is assessed by several parameters, including reaction efficiency, stability of the resulting conjugate, and the biological activity of the final product.
NHS Ester Reaction Efficiency and Stability
The reaction of NHS esters with primary amines is a well-established and efficient method for bioconjugation.[] However, the NHS ester is susceptible to hydrolysis in aqueous solutions, which is a competing reaction.
| Parameter | Value | Conditions |
| Optimal pH for NHS ester reaction | 7.2 - 8.5 | Aqueous buffer |
| Typical Reaction Time | 30 - 60 minutes | Room temperature |
| Hydrolysis Half-life of NHS ester | ~4-5 hours | pH 7.0, 4°C |
| Hydrolysis Half-life of NHS ester | ~10 minutes | pH 8.6, 25°C |
Data compiled from various sources.[14]
PROTAC Efficacy Metrics
In the context of PROTACs, the linker plays a crucial role in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase, leading to target degradation. The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). While specific data for conjugates made with this compound is proprietary and varies depending on the specific target and ligands, the following table provides representative data for the impact of PEG linker length on PROTAC performance.
| PROTAC | Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Compound A | 4-unit PEG | BRD4 | VHL | 15 | >90 |
| Compound B | 6-unit PEG | BRD4 | VHL | 8 | >95 |
| Compound C | 8-unit PEG | BRD4 | VHL | 25 | >90 |
This is representative data and does not correspond to a specific commercial product.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and characterization of a bioconjugate using this compound.
Overall Experimental Workflow
Caption: Experimental workflow for creating a tri-functional bioconjugate.
Protocol 1: NHS Ester Conjugation to a Protein
This protocol describes the initial conjugation of the linker to a protein containing primary amines.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography (SEC) column)[15]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Immediately purify the conjugate using an SEC column to remove excess linker and byproducts.[15]
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Purified Boc-protected PEGylated protein
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Lyophilization: Lyophilize the purified conjugate to remove the aqueous buffer.
-
Deprotection: Dissolve the lyophilized conjugate in a solution of 50% TFA in DCM.[16]
-
Incubation: Incubate the reaction for 30 minutes at room temperature.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Add cold diethyl ether to precipitate the deprotected protein.
-
Washing: Centrifuge to pellet the protein and wash the pellet with cold diethyl ether to remove residual TFA.
-
Resuspension: Air-dry the pellet and resuspend the deprotected conjugate in a suitable buffer (e.g., PBS, pH 7.4).
Protocol 3: Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an alkyne-containing molecule.
Materials:
-
Purified, deprotected Protein-PEG-Azide conjugate
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate (B8700270), and THPTA.
-
Catalyst Premix: Prepare a premix of CuSO4 and THPTA.
-
Reaction Mixture: In a reaction tube, combine the Protein-PEG-Azide conjugate and the alkyne-containing molecule (typically in a 2- to 5-fold molar excess).
-
Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the final conjugate using SEC or HPLC to remove unreacted components and the copper catalyst.[17][18]
Characterization of the Final Conjugate
Thorough characterization is essential to confirm the identity and purity of the final bioconjugate.
Caption: Key techniques for bioconjugate characterization.
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, confirming the successful attachment of the linker and payload.[17][18]
High-Performance Liquid Chromatography (HPLC): SEC-HPLC is used to assess the purity of the conjugate and to detect any aggregation. Reversed-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) can be used to determine the drug-to-antibody ratio (DAR) in ADCs.[17][19]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can visualize the increase in molecular weight of the protein after conjugation.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the construction of complex bioconjugates through a controlled, sequential approach. Its discrete PEG spacer enhances solubility and its orthogonal reactive groups, the NHS ester and azide, allow for efficient and specific conjugation to primary amines and alkynes, respectively. The presence of a Boc-protected amine provides a valuable handle for further functionalization.
The choice of linker is paramount in bioconjugation, and a thorough understanding of the reaction chemistries, performance characteristics, and purification strategies is essential for success. While alternatives such as maleimide-based linkers offer specificity for thiols, the "click" chemistry enabled by the azide functionality of this compound provides a highly efficient and bioorthogonal ligation strategy. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to optimize the design and synthesis of their bioconjugates for a wide range of therapeutic and research applications.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound|Cas# 2093153-95-6 [glpbio.cn]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 8. ijrpr.com [ijrpr.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs | DC Chemicals [dcchemicals.com]
- 13. targetmol.cn [targetmol.cn]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Mass Spectrometry Analysis of PEGylated Proteins
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of these complex biotherapeutics, supported by experimental data and detailed protocols.
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] However, the inherent polydispersity of PEG polymers and the heterogeneity of conjugation sites present significant analytical challenges.[1] Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural characterization of PEGylated proteins, enabling the determination of the degree of PEGylation, identification of conjugation sites, and quantification in biological matrices.[1]
This guide compares the leading MS-based strategies—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and explores different analytical workflows, including top-down, middle-down, and bottom-up proteomics.
Comparative Analysis of Mass Spectrometry Techniques
The choice of an appropriate MS technique is critical for the successful analysis of PEGylated proteins. Each method offers distinct advantages and is suited for different analytical objectives. For decades, MALDI-TOF MS has been a primary technique for determining the average molecular weight and degree of PEGylation.[1] More recently, ESI-MS and LC-MS/MS have gained prominence due to their amenability to automation, reduced sample preparation time, and suitability for quantitative studies.[1]
| Parameter | MALDI-TOF MS | ESI-MS | LC-MS/MS |
| Primary Application | Average molecular weight determination, Degree of PEGylation | Intact mass analysis, Identification of PEGylated species | Quantification in biological matrices, Site-specific analysis |
| Ionization Type | Soft ionization, primarily produces singly charged ions | Soft ionization, produces multiply charged ions | Soft ionization, coupled with liquid chromatography separation |
| Sample Throughput | High | Moderate to High | High |
| Quantitative Accuracy | Generally considered less accurate for quantification compared to LC-MS/MS | Can be quantitative with appropriate standards | High accuracy and precision for quantification |
| Tolerance to Buffers/Salts | More tolerant | Less tolerant | Requires clean samples, often coupled with desalting |
| Reported LOD (example) | ng/mL range for proteins | pg/mL to ng/mL range for proteins | pg/mL to ng/mL range for peptides |
| Key Advantage | Simplicity and speed for molecular weight distribution | Amenable to direct infusion and coupling with liquid chromatography | High sensitivity and specificity for quantitative analysis |
| Key Limitation | Potential for fragmentation of labile modifications, matrix interference | Complex spectra due to multiple charging and polydispersity | Requires extensive sample preparation for bottom-up approaches |
Analytical Workflows for PEGylated Protein Characterization
The strategy employed for MS analysis significantly impacts the level of detail obtained. The three primary workflows—top-down, middle-down, and bottom-up proteomics—offer complementary information.
Top-Down Proteomics
Top-down proteomics involves the analysis of intact proteins.[2] This approach provides a global view of the PEGylated protein, including the distribution of different PEGylated species, but can be challenged by the complexity of the resulting spectra.[2]
Bottom-Up Proteomics
Bottom-up proteomics, the most widely used approach, involves the enzymatic digestion of the protein into smaller peptides prior to MS analysis.[3] This method is highly effective for identifying PEGylation sites and for quantification.[3]
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis of PEGylated Proteins from Plasma
This protocol outlines a general procedure for the extraction and preparation of PEGylated proteins from a plasma matrix for subsequent MS analysis.
Materials:
-
Plasma sample containing the PEGylated protein
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Denaturation Buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl)
-
Reducing Agent (e.g., 10 mM DTT)
-
Alkylating Agent (e.g., 55 mM iodoacetamide)
-
Trypsin solution (MS-grade)
-
Quenching Solution (e.g., 1% trifluoroacetic acid)
Procedure:
-
Immunoaffinity Purification:
-
Incubate the plasma sample with protein A/G magnetic beads to capture the PEGylated antibody (if applicable).
-
Wash the beads several times with Wash Buffer to remove non-specific proteins.
-
Elute the PEGylated protein using Elution Buffer.
-
Immediately neutralize the eluate with Neutralization Buffer.[4]
-
-
Reduction, Alkylation, and Digestion (for Bottom-Up Analysis):
-
Add Denaturation Buffer to the purified protein solution.
-
Add the Reducing Agent and incubate at 37°C for 1 hour.
-
Add the Alkylating Agent and incubate in the dark at room temperature for 30 minutes.
-
Dilute the sample with 100 mM Tris-HCl to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[5]
-
-
Sample Cleanup:
-
Stop the digestion by adding Quenching Solution.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them under vacuum.
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.[5]
-
LC-MS/MS Protocol for Quantitative Analysis of a PEGylated Protein
This protocol provides a general framework for the quantitative analysis of a PEGylated protein using a bottom-up approach with LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Acquisition: Data-dependent acquisition (DDA) or Parallel Reaction Monitoring (PRM)
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)
Signaling Pathway of PEGylated Erythropoietin
PEGylated erythropoietin (EPO) is a prime example of a successful PEGylated therapeutic. It enhances erythropoiesis by binding to the EPO receptor (EPOR) on erythroid progenitor cells, activating downstream signaling pathways that promote cell survival, proliferation, and differentiation.[6][7]
Conclusion
The mass spectrometry analysis of PEGylated proteins is a multifaceted process that requires careful consideration of the analytical goals and the available instrumentation. While MALDI-TOF MS provides rapid information on molecular weight distribution, ESI-MS and LC-MS/MS offer higher resolution and quantitative capabilities. The choice between top-down and bottom-up proteomics strategies depends on the desired level of structural detail. By selecting the appropriate methodology and optimizing experimental protocols, researchers can effectively characterize these complex and important biotherapeutics, ensuring their quality and advancing drug development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Analysis of Continuous Erythropoietin Receptor Activator Disposition in Adult Sheep Using a Target-Mediated, Physiologic Recirculation Model and a Tracer Interaction Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to HPLC Methods for PROTAC Purity Assessment
The therapeutic paradigm of targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) has opened new avenues in drug discovery. These heterobifunctional molecules, designed to bring a target protein and an E3 ubiquitin ligase into proximity, present unique analytical challenges due to their complex structures, larger molecular weights compared to traditional small molecules, and potential for multiple chiral centers. Ensuring the purity of PROTACs is a critical step in their development, directly impacting their efficacy, safety, and the reliability of experimental data. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for purity assessment, offering a suite of methods to address the specific analytical needs of these novel molecules.
This guide provides a comparative overview of various HPLC-based techniques and complementary methods for the purity assessment of PROTACs. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical strategies for these complex molecules.
The Analytical Challenge of PROTACs
The unique structure of PROTACs—comprising two distinct ligands joined by a linker—gives rise to several analytical hurdles. Their relatively large size (often >800 Da) can lead to poor solubility and a tendency to aggregate. The presence of multiple chiral centers can result in complex mixtures of diastereomers, each potentially having different biological activities. Furthermore, the linker can be susceptible to cleavage, leading to degradation products that must be identified and quantified.
Core HPLC Methods for PROTAC Purity
Reversed-Phase HPLC (RP-HPLC), often coupled with mass spectrometry (MS), is the most widely used technique for the purity analysis of PROTACs. However, a comprehensive assessment often requires a multi-pronged approach, employing various HPLC modes to address different aspects of purity.
Reversed-Phase HPLC (RP-HPLC/UPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for assessing the overall purity of a PROTAC and for identifying and quantifying impurities that have different polarities. The use of Ultra-Performance Liquid Chromatography (UPLC), with its smaller particle size columns, offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.[1][2][3][4]
Key Considerations for RP-HPLC of PROTACs:
-
Column Selection: C18 columns are a common starting point, but due to the diversity of PROTAC structures, screening a panel of columns with different stationary phases (e.g., C8, Phenyl-Hexyl) can be beneficial to achieve optimal separation.[5]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection is standard, but coupling with a mass spectrometer (LC-MS) is highly recommended. MS provides mass information that is invaluable for identifying the main peak, impurities, and degradation products.[5]
Chiral HPLC and Supercritical Fluid Chromatography (SFC)
Many PROTACs contain multiple stereocenters, making the separation of diastereomers and enantiomers crucial. Chiral HPLC, using a chiral stationary phase (CSP), is the primary method for this purpose.[2] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often providing faster and more efficient chiral separations with reduced organic solvent consumption.[6][7][8][9]
Approaches to Chiral Separation:
-
Direct Method: Utilizes a chiral stationary phase to directly separate enantiomers or diastereomers.
-
Indirect Method: Involves derivatizing the PROTAC with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[10]
Size Exclusion Chromatography (SEC)
PROTACs, being larger molecules, can be prone to aggregation. Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size in solution and is the go-to method for detecting and quantifying aggregates.[11][12][13][14] While widely used for protein therapeutics, its application to PROTACs is a logical extension for assessing the presence of dimers, trimers, and higher-order aggregates.
Orthogonal and Complementary Techniques
To gain a comprehensive understanding of PROTAC purity, it is essential to employ orthogonal methods that provide complementary information to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for both structural elucidation and quantitative analysis (qNMR). It can provide an absolute purity value without the need for a reference standard of the analyte.[15][16] NMR is particularly useful for identifying and quantifying impurities that may co-elute with the main peak in HPLC or are not UV-active.[15] It is considered a truly orthogonal technique to HPLC.[15]
Mass Spectrometry (MS)
While often used as a detector for HPLC, standalone MS techniques can also provide valuable information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the PROTAC and its impurities.
Comparison of Analytical Methods
The following tables summarize the key performance characteristics of the discussed analytical methods for PROTAC purity assessment.
| Method | Primary Application for PROTACs | Strengths | Limitations |
| RP-HPLC/UPLC | Overall purity, impurity profiling, stability testing | High resolution, good sensitivity (especially with UPLC), widely available | May not resolve all stereoisomers, potential for on-column degradation |
| Chiral HPLC/SFC | Separation of enantiomers and diastereomers | Essential for stereochemical purity assessment, SFC offers speed and green chemistry advantages | Method development can be complex, specialized columns required |
| Size Exclusion Chromatography (SEC) | Detection and quantification of aggregates | Direct method for assessing aggregation, non-denaturing conditions can be used | May not be suitable for resolving small molecule impurities from the monomer |
| Quantitative NMR (qNMR) | Absolute purity determination, structural confirmation of impurities | No need for reference standards of impurities, provides structural information | Lower sensitivity compared to HPLC, requires specialized equipment and expertise |
| LC-MS | Identification of impurities and degradation products | High specificity and sensitivity, provides molecular weight information | Ionization efficiency can vary between compounds, potential for matrix effects |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for the key HPLC methods.
Protocol 1: General Purity Assessment by RP-UPLC-MS
This protocol is a starting point for assessing the overall purity of a PROTAC and identifying potential impurities.
-
Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection: UV at 254 nm and MS in positive ion mode.
Protocol 2: Chiral Separation of Diastereomers by Chiral HPLC
This protocol is designed to separate the diastereomers of a PROTAC.
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak IA (or other suitable chiral stationary phase), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of a modifier like trifluoroacetic acid or diethylamine (B46881) if needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at a wavelength where the PROTAC has maximum absorbance.
Protocol 3: Analysis of Aggregates by SEC
This protocol is for the detection and quantification of PROTAC aggregates.
-
Instrumentation: HPLC or UPLC system with UV or Charged Aerosol Detector (CAD).
-
Column: SEC column with an appropriate molecular weight range for the PROTAC monomer and potential aggregates (e.g., Agilent PL-GFC 300Å).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate aqueous buffer.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or CAD for more universal detection.
Data Presentation: A Comparative Overview
The following table provides a semi-quantitative comparison of the expected performance of different HPLC methods for PROTAC purity analysis. The values are representative and will vary depending on the specific PROTAC and analytical conditions.
| Parameter | RP-UPLC | Chiral HPLC | SEC |
| Resolution of Impurities | High | Specific for stereoisomers | Low for small molecules |
| Analysis Time | < 10 min | 10-30 min | 15-30 min |
| Sensitivity (LOD) | Low ng/mL | ng/mL to µg/mL | µg/mL |
| Method Development Complexity | Moderate | High | Low to Moderate |
| Information Provided | Overall purity, polarity of impurities | Stereoisomeric ratio | Presence and quantity of aggregates |
Visualizing the Workflow
A systematic approach is essential for the comprehensive purity assessment of PROTACs.
Conclusion
The purity assessment of PROTACs is a multifaceted challenge that requires a thoughtful and strategic combination of analytical techniques. While RP-HPLC/UPLC-MS serves as the workhorse for initial purity evaluation, a comprehensive understanding of a PROTAC's purity profile necessitates the use of orthogonal methods. Chiral HPLC or SFC is indispensable for resolving stereoisomers, SEC is crucial for identifying aggregates, and qNMR provides an absolute measure of purity and invaluable structural information. By employing a suite of these methods, researchers can ensure the quality and consistency of their PROTACs, leading to more reliable and reproducible data in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the applications of size-exclusion chromatography? | AAT Bioquest [aatbio.com]
- 12. Advantages of Size-Exclusion Chromatography | Phenomenex [phenomenex.com]
- 13. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CuAAC and SPAAC for Live-Cell Labeling
For researchers, scientists, and drug development professionals, the ability to visualize and track biomolecules within living cells is crucial for understanding complex biological processes. Bioorthogonal chemistry provides an arsenal (B13267) of tools for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods for live-cell labeling. This guide offers an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate technique for your research.
At their core, both CuAAC and SPAAC reactions form a stable triazole linkage between an azide (B81097) and an alkyne. However, their fundamental mechanisms differ significantly, leading to distinct advantages and disadvantages in a biological context. CuAAC, often referred to as "click chemistry," utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2][3] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][2][4][5]
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC for live-cell labeling often hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate (k₂) (M⁻¹s⁻¹) | ~10² - 10³ (with ligands) | ~10⁻³ - 1 (depending on cyclooctyne) |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can generate reactive oxygen species (ROS).[6][7][8] Ligands like THPTA and BTTAA can mitigate toxicity.[9][10][11] | Generally considered highly biocompatible due to the absence of a metal catalyst.[4][5] |
| Reaction Conditions | Requires a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand.[9][10] | Catalyst-free; proceeds under physiological conditions (temperature and pH).[4][5] |
| Probe Characteristics | Utilizes small, terminal alkynes which are minimally perturbing. | Requires bulky, strained cyclooctynes (e.g., DBCO, BCN) which can be sterically demanding and more hydrophobic.[12] |
| Specificity | Highly specific reaction between azide and alkyne. | Highly specific, though some cyclooctynes may have side reactions with thiols.[13] |
| Typical Labeling Time | Can be very rapid, often less than 5-10 minutes.[9][10][14] | Typically requires longer incubation times, from 15-30 minutes to several hours.[4][15] |
Reaction Mechanisms
The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms. CuAAC relies on a copper catalyst to activate the terminal alkyne, whereas SPAAC utilizes the inherent ring strain of a cyclooctyne to drive the reaction forward without a catalyst.
Experimental Protocols
Detailed methodologies are crucial for reproducible live-cell labeling experiments. Below are representative protocols for metabolic labeling of cell-surface glycans followed by either CuAAC or SPAAC ligation.
General Experimental Workflow
The general workflow for live-cell labeling using either CuAAC or SPAAC involves three main steps: metabolic incorporation of a bioorthogonal handle, the click reaction with a probe, and subsequent imaging.
Protocol 1: CuAAC Labeling of Live Cells
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via CuAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
Alkyne-conjugated fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Preparation of CuAAC Reagents (prepare fresh):
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate.
-
In a microcentrifuge tube, mix CuSO₄ and THPTA (e.g., at a 1:5 molar ratio) in PBS.
-
Add the alkyne-fluorophore to the desired final concentration (e.g., 25 µM).[9][10]
-
Just before adding to the cells, add sodium ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state.[9][10]
-
-
CuAAC Reaction:
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
Add imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: SPAAC Labeling of Live Cells
This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar, followed by fluorescent labeling using a copper-free SPAAC reaction.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).[4]
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[4]
-
Wash the azide-labeled cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[4]
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.[4]
-
Add fresh imaging medium to the cells.
-
Visualize the labeled cells using a fluorescence microscope.
-
Conclusion: Choosing the Right Tool for the Job
Ultimately, the decision between CuAAC and SPAAC will depend on the specific requirements of the experiment.
CuAAC is often preferred when:
-
Rapid labeling is essential: The fast kinetics of CuAAC are advantageous for capturing dynamic processes.[12]
-
The use of small, minimally perturbing probes is critical: Terminal alkynes are smaller and less hydrophobic than cyclooctynes.[12]
-
Short-term exposure to a well-ligated copper catalyst is acceptable: With the use of modern ligands, copper toxicity can be significantly minimized for many cell types.[9][11]
SPAAC is the more prudent choice when:
-
Biocompatibility is the primary concern: For sensitive cell types, long-term imaging studies, or in vivo applications, the absence of a copper catalyst makes SPAAC the safer option.[2][4][5]
-
Simplicity of the reaction setup is desired: SPAAC does not require the preparation of a catalyst/ligand cocktail.[5]
Recent advancements in both fields continue to expand their applicability. For example, new copper-chelating azides and ligands have been developed to reduce the required copper concentration for CuAAC, even enabling intracellular labeling.[7][14][16][17] Similarly, new generations of cyclooctynes with enhanced reaction kinetics are closing the speed gap with CuAAC.[18] By carefully considering the trade-offs between reaction speed, biocompatibility, and probe characteristics, researchers can select the optimal bioorthogonal reaction to illuminate the intricate workings of living cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Labeling live cells by copper-catalyzed alkyne--azide click chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 14. SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inCu-click: DNA-enhanced ligand enables live-cell, intracellular click chemistry reaction with copper catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Pivotal Role of PEG Linker Length in PROTAC Design: A Comparative Guide to Stability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of how PEG linker length impacts the stability and efficacy of PROTACs, supported by experimental data and detailed protocols.
Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial parameter that directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. This, in turn, dictates the efficiency of protein degradation, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). An optimal linker length is essential to achieve a productive ternary complex conformation that facilitates efficient ubiquitination of the target protein.
Comparative Efficacy Data
The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. It is important to note that while these studies provide valuable insights, direct comparisons across different experimental systems should be made with caution.
Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation | - | [1][2] |
| 21 | 3 | 96 | [1][2] |
| 29 | 292 | 76 | [1][2] |
This data for TBK1-targeting PROTACs highlights that a linker shorter than 12 atoms is inactive, while a 21-atom linker demonstrates the highest potency.
Table 2: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Length (atoms) | Degradation Efficacy | Reference |
| 12 | Effective | [3] |
| 16 | More Potent | [3] |
In the case of ERα-targeting PROTACs, a 16-atom linker proved to be more effective at inducing degradation than a 12-atom linker, demonstrating that even subtle changes in length can significantly impact efficacy.[3]
Table 3: Impact of PEG Linker Length on Degradation of BRD4 (CRBN-based PROTACs)
| PEG Units | DC50 (µM) in H661 cells | Dmax (%) | Key Observation |
| 0 | < 0.5 | > 90 | A direct linkage can be highly effective. |
| 1-2 | > 5 | ~50-60 | Intermediate linker lengths can significantly hinder degradation.[1] |
| 4-5 | < 0.5 | > 90 | Potency is restored with longer linkers. |
This intriguing dataset for BRD4-targeting PROTACs reveals a non-linear relationship between PEG linker length and efficacy, where intermediate lengths are detrimental to degradation.[1]
Impact of PEG Linker Length on PROTAC Stability
The stability of a PROTAC is a critical factor for its therapeutic potential, influencing its half-life and overall exposure in biological systems. The linker is often a site of metabolic modification, and its length and composition can significantly impact stability.
General Trends in Stability
-
Increased Length, Decreased Stability: For many PROTACs, as the length of the flexible PEG linker increases, the metabolic stability tends to decrease.[] This is likely due to increased exposure of the linker to metabolic enzymes.
-
Susceptibility to Metabolism: The ether linkages within the PEG chain can be susceptible to oxidative metabolism by enzymes such as Cytochrome P450s, leading to O-dealkylation.[5]
-
Shorter Linkers and Steric Hindrance: Shorter linkers may offer greater steric hindrance, which can shield the PROTAC from the catalytic sites of metabolic enzymes, thereby increasing stability.[]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein in cells following treatment with PROTACs.
Materials:
-
Target protein-expressing cell line
-
PROTAC compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil) and negative control (e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent should be low (<1%).
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Protocol 3: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma.
Materials:
-
Test PROTAC compound
-
Pooled plasma (human, rat, or mouse)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the test PROTAC compound with plasma at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the test compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine the plasma half-life.[6]
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design, profoundly influencing both efficacy and stability. The experimental data clearly demonstrates that there is an optimal linker length for each PROTAC system, and this must be determined empirically. While longer, more flexible linkers can sometimes be beneficial for ternary complex formation, they may also be more susceptible to metabolic degradation. Conversely, shorter linkers may enhance stability but can introduce steric hindrance that prevents a productive ternary complex. A systematic approach to linker design, coupled with robust in vitro evaluation using the protocols outlined in this guide, is essential for the development of potent and stable PROTACs with therapeutic potential.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
Branched vs. Linear PEG Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic conjugate. Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the properties of therapeutic molecules such as proteins, peptides, and antibody-drug conjugates (ADCs). While linear PEG linkers have been the traditional choice, branched PEG linkers are emerging as a superior alternative, offering distinct advantages in drug delivery. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental insights, to inform the selection of the optimal linker architecture for your therapeutic design.
Structural Differences: A Tale of Two Architectures
Linear PEG linkers consist of a single, unbranched chain of ethylene (B1197577) glycol units.[1][2] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core.[1][] This fundamental structural difference underpins the varied physicochemical and biological properties of the resulting conjugates.
Caption: Structural comparison of linear and branched PEG linkers.
Key Performance Advantages of Branched PEG Linkers
The unique architecture of branched PEG linkers translates into several key performance advantages over their linear counterparts in the context of drug development.
Increased Drug Load and Valency
One of the most significant advantages of branched PEG linkers is the ability to attach a higher number of payload molecules, such as cytotoxic drugs in ADCs.[4][5] This is due to the multiple functional arms available for conjugation, leading to a higher drug-to-antibody ratio (DAR) without compromising the properties of the antibody.[4][5] This increased valency can lead to enhanced therapeutic efficacy.
Superior Shielding and Steric Hindrance
The three-dimensional structure of branched PEGs provides a more effective "umbrella-like" shield around the conjugated molecule.[6][7] This enhanced steric hindrance offers several benefits:
-
Reduced Immunogenicity: The PEG layer can mask antigenic sites on the therapeutic protein, reducing the likelihood of an immune response.[8][9]
-
Protection from Enzymatic Degradation: The dense PEG cloud protects the protein or drug from proteolytic enzymes, increasing its stability in biological environments.[6][7]
-
Improved Solubility: Branched PEGs can more effectively improve the solubility of hydrophobic drugs.
Enhanced Pharmacokinetics and Longer Circulation Half-Life
Therapeutic proteins conjugated with branched PEGs have demonstrated extended in vivo circulation half-lives compared to those with linear PEGs.[10][11] While initially thought to be due to a greater hydrodynamic volume, studies have shown that for the same total molecular weight, the viscosity radii of branched and linear PEG-proteins are not significantly different.[10][11] The longer half-life is now believed to be attributed to other factors, such as the superior shielding effect that reduces renal clearance and recognition by the immune system.[][10] A study on TNF nanobodies conjugated to linear or branched PEGs showed a superior pharmacokinetic profile for the branched conjugates.[12]
Quantitative Data Comparison
The following table summarizes the key quantitative differences in performance between linear and branched PEG linkers based on available data.
| Parameter | Linear PEG Linker | Branched PEG Linker | Rationale for Difference |
| Drug-to-Antibody Ratio (DAR) | Lower | Higher | Multiple conjugation sites on the branched core allow for the attachment of more payload molecules.[4][5] |
| In Vivo Half-Life | Shorter | Longer | Superior shielding from branched PEGs reduces renal clearance and proteolytic degradation.[10][12] |
| Immunogenicity | Moderate Shielding | Superior Shielding | The dense, three-dimensional structure of branched PEGs provides a more effective mask for antigenic epitopes.[6][8] |
| Solubility Enhancement | Good | Excellent | The multi-arm structure of branched PEGs can more effectively surround and solubilize hydrophobic molecules. |
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key comparative experiments are outlined below.
Experimental Workflow for ADC Efficacy Comparison
Caption: Experimental workflow for comparing ADC efficacy.
Synthesis of Branched PEG Linkers
A general procedure for the synthesis of branched PEGs involves step-growth polymerization:
-
Synthesis of Bifunctional PEGs: React PEG monomers with a bifunctional linker, such as diisocyanate or diacid chloride, to create PEGs with two reactive end groups.[]
-
Polymerization: Polymerize the bifunctional PEGs using a crosslinking agent, such as a trifunctional linker or a multifunctional monomer, to form branched PEGs with multiple arms and a central core.[]
-
Purification: Purify the branched PEGs using techniques like dialysis, column chromatography, or precipitation to remove unreacted components.[]
-
Characterization: Characterize the molecular weight, degree of branching, and architecture of the branched PEGs using techniques such as gel permeation chromatography (GPC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).[]
Conjugation of PEG Linkers to Antibodies
A common method for conjugating PEG linkers to antibodies involves targeting lysine (B10760008) residues:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Activate the PEG linker with a reactive group such as an N-hydroxysuccinimide (NHS) ester.[8]
-
Add the activated PEG linker to the antibody solution at a specific molar ratio.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 4°C or room temperature).
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the PEGylated antibody conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography to remove unconjugated PEG and antibody.
In Vivo Pharmacokinetic Study
To compare the pharmacokinetic profiles of conjugates with linear versus branched PEG linkers:
-
Administer a single intravenous (IV) dose of the PEGylated conjugate to a cohort of laboratory animals (e.g., mice or rats).
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the conjugate in the plasma samples using an appropriate analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), using pharmacokinetic modeling software.
Conclusion
The selection between linear and branched PEG linkers is a critical decision in the design of therapeutic conjugates. Branched PEG linkers offer significant advantages, including the potential for higher drug loading, superior shielding effects leading to reduced immunogenicity and enhanced stability, and improved pharmacokinetic profiles with longer circulation times.[1][4][12] While linear linkers may be simpler and more cost-effective to synthesize, the enhanced performance characteristics of branched linkers often justify their use in the development of next-generation therapeutics, particularly for complex modalities like ADCs. The experimental frameworks provided in this guide offer a starting point for researchers to quantitatively assess the benefits of branched PEG architecture in their specific applications.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DBCO-PEG-NHS Ester and Azido-PEG-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of molecules to biomolecules—a process known as bioconjugation—is fundamental. The choice of chemical linker is a critical decision that dictates the strategy, efficiency, and success of creating complex bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and targeted therapies. This guide provides an objective comparison between two widely used heterobifunctional linkers: DBCO-PEG-NHS ester and Azido-PEG-NHS ester.
Both linkers utilize a common activation step via an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form stable amide bonds.[1][2] Where they diverge is in their bioorthogonal "click chemistry" moieties: the dibenzocyclooctyne (DBCO) group and the azide (B81097) group.
DBCO-PEG-NHS ester first introduces a strained alkyne (DBCO) onto a biomolecule. This DBCO-functionalized molecule can then be conjugated to a second molecule bearing an azide group through a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[3][4] This approach is lauded for its excellent biocompatibility, as it avoids the use of potentially cytotoxic copper catalysts, making it ideal for applications in living systems.[5][6]
Azido-PEG-NHS ester , conversely, introduces an azide group onto the primary biomolecule.[7][8] This azide-functionalized intermediate can then react with an alkyne-containing molecule. This subsequent reaction can be either the aforementioned copper-free SPAAC (if reacting with a strained alkyne like DBCO) or the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) if reacting with a terminal alkyne.[5][9] CuAAC is known for its rapid kinetics but requires a copper(I) catalyst, which can be a concern for in vivo applications.[6][10]
This guide will delve into the performance characteristics, experimental considerations, and underlying chemical pathways of both linkers to inform your selection process.
Performance Comparison: A Quantitative Overview
The overall efficiency of a bioconjugation strategy using these linkers is a product of two sequential reactions: the initial amine labeling via the NHS ester and the subsequent click chemistry ligation. While efficiencies can vary based on specific reactants and conditions, the following table summarizes key quantitative and qualitative parameters to facilitate a direct comparison.
| Parameter | DBCO-PEG-NHS Ester Workflow | Azido-PEG-NHS Ester Workflow |
| Target Functional Group (Step 1) | Primary Amine (-NH₂) | Primary Amine (-NH₂) |
| Reaction (Step 1) | NHS Ester Amination | NHS Ester Amination |
| Resulting Linkage (Step 1) | Stable Amide Bond | Stable Amide Bond |
| Typical Yield (Step 1) | High (>90%) | High (>90%) |
| Target Functional Group (Step 2) | Azide (-N₃) | Terminal Alkyne or Strained Alkyne (e.g., DBCO) |
| Reaction (Step 2) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) |
| Resulting Linkage (Step 2) | 1,2,3-Triazole | 1,4-disubstituted 1,2,3-triazole (CuAAC) or 1,2,3-triazole (SPAAC) |
| Typical Reaction Time (Step 2) | 1 to 12 hours[5] | 30 minutes to a few hours (CuAAC)[5]; 1 to 12 hours (SPAAC)[5] |
| Second-Order Rate Constant (Step 2) | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne (B158145) structure)[5] | 10² - 10³ M⁻¹s⁻¹ (CuAAC)[5]; 10⁻³ - 1 M⁻¹s⁻¹ (SPAAC)[5] |
| Typical Yield (Step 2) | High to near-quantitative[4][11] | Near-quantitative (CuAAC)[5]; High (SPAAC)[5] |
| Biocompatibility | Excellent (copper-free)[5][6] | Limited by copper toxicity (CuAAC); Excellent (SPAAC)[5][6] |
| Stability of Functionalized Intermediate | DBCO can be susceptible to degradation by thiols and acidic conditions.[1][12] Losses of 3-5% reactivity have been observed over 4 weeks at 4°C.[13] | Azide is highly stable under a wide range of biological conditions.[12] |
Reaction Pathways and Experimental Workflows
The selection of a linker dictates the entire bioconjugation workflow. The following diagrams illustrate the chemical reactions and the logical flow of a typical experiment for both DBCO-PEG-NHS ester and Azido-PEG-NHS ester.
Chemical Reaction Pathways
The core of these bioconjugation strategies involves two distinct chemical transformations: an initial amidation followed by a cycloaddition.
References
- 1. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. DBCO-PEG4-NHS ester [baseclick.eu]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. interchim.fr [interchim.fr]
A Researcher's Guide to Validating Site-Specific PEGylation of Therapeutic Proteins
For researchers, scientists, and drug development professionals, ensuring the precise and efficient site-specific PEGylation of therapeutic proteins is a critical step in developing safer and more effective biopharmaceuticals. This guide provides an objective comparison of key analytical techniques for validating PEGylation, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, or PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits include increased serum half-life, improved stability, and reduced immunogenicity. However, the success of PEGylation hinges on the precise control of the attachment site and the degree of modification. Site-specific PEGylation, in particular, aims to overcome the heterogeneity associated with random PEGylation, leading to a more uniform product with predictable biological activity.
This guide delves into the primary analytical methods used to validate site-specific PEGylation: Mass Spectrometry (MS), Size Exclusion Chromatography (SEC), and Capillary Electrophoresis (CE). We also explore alternative techniques that can provide complementary information.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for validating site-specific PEGylation depends on the specific information required, such as the degree of PEGylation, the precise location of the PEG moiety, and the purity of the conjugate. The following table summarizes the performance of the key techniques.
| Feature | Mass Spectrometry (MS) | Size Exclusion Chromatography (SEC) | Capillary Electrophoresis (CE) |
| Primary Information | Precise mass of the intact protein and its fragments, enabling unambiguous identification of the PEGylation site and degree of PEGylation. | Separation based on hydrodynamic radius, providing information on the degree of PEGylation, aggregation, and presence of free PEG. | Separation based on charge-to-size ratio, offering high-resolution separation of PEGylation isomers. |
| Resolution | High to very high, capable of resolving different degrees of PEGylation and identifying specific modification sites. | Moderate, can resolve species with significant size differences (e.g., non-PEGylated vs. mono-PEGylated). Resolution between different degrees of PEGylation can be challenging. An optimal resolution of 1.7 to 2.0 has been achieved for free PEG and PEG-conjugates.[1] | Very high, capable of separating positional isomers of mono-PEGylated proteins. |
| Sensitivity | High, capable of detecting and identifying low-abundance species. | Moderate, dependent on the detector used (UV, RI, light scattering). Detection and quantitation limits for free PEG can be around 10 and 25 µg/mL, respectively.[1] | High, requires minimal sample volume. |
| Quantitative Accuracy | Can be quantitative with the use of internal standards. | Good for determining the relative abundance of different species. Linearity with correlation coefficients of ≥ 0.99 has been demonstrated for free PEG quantification.[1] | Good for relative quantification of isomers. |
| Key Advantages | Provides definitive structural information. | Robust, reproducible, and widely available. Excellent for assessing purity and aggregation. | Unparalleled resolution for isomers. |
| Key Limitations | Polydispersity of PEG can complicate spectra. Requires specialized instrumentation and expertise. | Does not provide information on the PEGylation site. Limited resolution for species with similar hydrodynamic radii. | Sensitive to matrix effects. Can be less robust than HPLC-based methods. |
In-Depth Analysis of Validation Techniques
Mass Spectrometry (MS): The Gold Standard for Site Identification
Mass spectrometry is an indispensable tool for the detailed structural characterization of PEGylated proteins. It provides precise molecular weight information, allowing for the determination of the number of attached PEG molecules. Furthermore, through peptide mapping strategies, MS can pinpoint the exact amino acid residue(s) where PEGylation has occurred.[2][3][4]
Key MS-based approaches include:
-
Intact Mass Analysis: The PEGylated protein is analyzed without prior digestion. This provides the molecular weight of the entire conjugate, confirming the degree of PEGylation. Both MALDI-TOF and ESI-MS can be used, with ESI-MS often preferred due to its amenability to liquid chromatography (LC) coupling and automated workflows.[3]
-
Peptide Mapping: This "bottom-up" approach involves the enzymatic digestion of the PEGylated protein into smaller peptides. The resulting peptide mixture is then analyzed by LC-MS/MS. By comparing the peptide map of the PEGylated protein to that of the unmodified protein, the PEGylated peptide can be identified, thus revealing the site of modification.[5][6]
Experimental Protocols
Protocol 1: Intact Mass Analysis of PEGylated Protein by LC-MS
Objective: To determine the molecular weight of the intact PEGylated protein and assess the degree of PEGylation.
Materials:
-
Purified PEGylated protein sample
-
Solvents: Acetonitrile (B52724), Water (LC-MS grade)
-
Additives: Formic acid, Triethylamine (B128534) (TEA)
-
LC-MS system with an ESI source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Desalt the protein sample using a suitable method (e.g., centrifugal filters with an appropriate molecular weight cutoff).
-
Reconstitute the desalted protein in a solvent compatible with reverse-phase chromatography, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
-
LC Separation:
-
Use a reverse-phase column suitable for protein separations (e.g., C4 or C8).
-
Develop a gradient elution method, for example, a linear gradient from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 15-30 minutes.
-
-
MS Analysis:
-
Perform electrospray ionization in positive ion mode.
-
To reduce charge state complexity, which is common with large, heterogeneous molecules like PEGylated proteins, a post-column infusion of a charge-reducing agent like triethylamine (TEA) can be beneficial.[7]
-
Acquire data over a mass range appropriate for the expected charge states of the PEGylated protein.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the PEGylated protein.
-
Compare the mass of the PEGylated protein to the theoretical mass of the unmodified protein to determine the number of attached PEG molecules.
-
Protocol 2: Peptide Mapping for PEGylation Site Identification by LC-MS/MS
Objective: To identify the specific amino acid residue(s) conjugated to PEG.
Materials:
-
Purified PEGylated protein sample
-
Denaturant (e.g., Guanidine-HCl)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAM)
-
Proteolytic enzyme (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein in a buffer containing 6 M Guanidine-HCl.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., ammonium (B1175870) bicarbonate).
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w) and incubate at 37°C for 4-16 hours.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using a reverse-phase C18 column with a suitable gradient.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense ions in each MS1 scan are selected for fragmentation (MS2).
-
-
Data Analysis:
-
Use a database search engine to identify the peptides from the MS/MS spectra.
-
Search for the expected mass modification corresponding to the PEG moiety on potential amino acid residues (e.g., lysine (B10760008), N-terminus).
-
The identification of a peptide with this mass shift confirms the site of PEGylation.
-
Visualizing the Validation Workflow
A logical workflow is essential for the systematic validation of site-specific PEGylation. The following diagrams, generated using Graphviz, illustrate a general validation workflow and a more detailed workflow for peptide mapping.
Caption: General workflow for validating site-specific PEGylation.
Caption: Detailed workflow for peptide mapping analysis.
Alternative and Complementary Techniques
While MS, SEC, and CE are the primary methods, other techniques can provide valuable complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated protein in solution.[8] 1H NMR can be used to determine the degree of PEGylation by integrating the signals from the PEG methylene (B1212753) groups and comparing them to a known standard.[9][10] While powerful, NMR is generally less sensitive and requires higher sample concentrations compared to MS.
-
Colorimetric Assays: Simple and rapid colorimetric assays can be used to estimate the degree of PEGylation. For example, the TNBS (trinitrobenzenesulfonic acid) assay can quantify the number of free amino groups remaining after PEGylation of lysine residues.[11][12] A barium-iodide assay can directly measure PEG content.[11] These methods are useful for initial screening but lack the specificity and site-specific information provided by MS.
Conclusion
The comprehensive validation of site-specific PEGylation of therapeutic proteins requires a multi-faceted analytical approach. While Mass Spectrometry stands out for its ability to definitively identify the PEGylation site, techniques like Size Exclusion Chromatography and Capillary Electrophoresis are crucial for assessing purity, aggregation, and isomeric distribution. By understanding the principles, strengths, and limitations of each method, and by employing systematic workflows, researchers can ensure the development of well-characterized, homogeneous, and effective PEGylated biotherapeutics.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, a heterobifunctional linker containing a reactive azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. Adherence to these protocols is crucial for mitigating risks associated with the chemical's inherent reactivity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Key Hazards:
-
Azide Moiety: Organic azides can be energetic and potentially explosive, sensitive to heat, shock, and friction.[4] They can also form highly toxic and explosive hydrazoic acid if mixed with acids.[4][5] Contact with heavy metals can lead to the formation of dangerously unstable metal azides.[4][6]
-
NHS Ester Moiety: NHS esters are reactive towards nucleophiles, particularly amines, and are sensitive to moisture. While not as acutely hazardous as azides, they are classified as skin and eye irritants.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This procedure is designed to neutralize the reactive functional groups before final disposal as chemical waste.
Experimental Protocol: Neutralization of this compound
-
Quenching the NHS Ester:
-
In a suitable reaction vessel within a chemical fume hood, dissolve the this compound waste in an appropriate organic solvent (e.g., THF, Dioxane).
-
Slowly add an excess of an aqueous solution of a primary amine (e.g., ethanolamine (B43304) or glycine) or a basic solution (e.g., 1 M sodium hydroxide) to the stirred solution. The addition should be done cautiously as the reaction may be exothermic.
-
Allow the reaction mixture to stir at room temperature for several hours (or overnight) to ensure complete hydrolysis and quenching of the NHS ester.
-
-
Reduction of the Azide Group:
-
Once the NHS ester is quenched, the azide group should be reduced to a more stable amine. A common and effective method is the Staudinger reduction.
-
To the reaction mixture, slowly add a slight excess of a reducing agent such as triphenylphosphine. The reaction progress can be monitored by IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) or TLC.
-
Stir the reaction mixture at room temperature until the azide is fully consumed.
-
-
Waste Collection and Labeling:
-
The resulting neutralized chemical waste should be collected in a designated, properly labeled hazardous waste container.[3][4]
-
The label should clearly state "Neutralized this compound waste" and list the solvents and reagents used in the neutralization process.
-
Crucially, this waste stream must be kept separate from acidic waste and heavy metal waste. [4][6]
-
-
Final Disposal:
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Statement(s) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Recommended PPE | Safety goggles, lab coat, chemical-resistant gloves | [1][2] |
| Incompatible Materials | Acids, heavy metals, strong oxidizing agents, halogenated solvents | [4][6] |
| Azide IR Absorption | ~2100 cm⁻¹ | N/A |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. lgcstandards.com [lgcstandards.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester
Essential safety and logistical protocols for researchers, scientists, and drug development professionals.
The proper handling of complex chemical reagents is paramount to ensuring laboratory safety and the integrity of experimental outcomes. This guide provides detailed procedural information for the safe use of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, a valuable PROTAC linker used in the synthesis of molecules for targeted protein degradation.[1][2][3] Due to its chemical structure, which includes both an organic azide (B81097) and an N-hydroxysuccinimide (NHS) ester, specific precautions are necessary to mitigate risks.
Immediate Safety and Personal Protective Equipment (PPE)
The dual functionality of this compound requires careful attention to personal protective equipment to prevent exposure and ensure safe handling. Organic azides can be energetic and potentially explosive, while NHS esters are moisture-sensitive and reactive towards primary amines.[4][5][6][7]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of explosion or splash.[8] | Protects eyes from splashes and potential energetic decomposition of the azide compound. |
| Hand Protection | Double gloving with nitrile gloves is recommended.[9] For handling larger quantities or in situations with a higher risk of exposure, consider a more robust glove combination, such as a Kevlar liner under disposable nitrile or neoprene gloves.[8] | Provides protection against skin absorption and chemical exposure.[5][9] The outer glove can be changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) should be worn over cotton clothing. Ensure the lab coat is fully buttoned.[8] | Protects against splashes and potential thermal hazards associated with azide decomposition. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] If engineering controls are insufficient, a respirator may be required after a formal exposure assessment.[8] | The compound may be harmful if inhaled, and the azide group can release toxic gas under certain conditions.[5][9] |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.
Handling Protocol:
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[11][12] It is also recommended to have a blast shield available, especially when working with larger quantities of azide-containing compounds.[4][9]
-
Aliquotting and Weighing : Due to the moisture-sensitive nature of the NHS ester, the compound should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation.[7] Use non-metallic spatulas (e.g., ceramic or plastic) to avoid the formation of potentially explosive heavy metal azides.[6][9][10]
-
Dissolving : Dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO, DMF) immediately before use.[7][13] Avoid preparing stock solutions for long-term storage as the NHS ester can hydrolyze.[7]
-
Reaction Conditions : Perform reactions in a well-ventilated chemical fume hood.[9] Avoid buffers containing primary amines (e.g., Tris, glycine) as they will react with the NHS ester.[7] Reactions involving the azide group, such as click chemistry, should be conducted with appropriate catalysts and under controlled conditions.[1]
-
Incompatible Materials : Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.[5][6] Do not expose to heavy metals, as this can lead to the formation of shock-sensitive metal azides.[6][10] Halogenated solvents should also be avoided with azides.[4][6]
Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[7] | Minimizes degradation of the NHS ester and maintains overall compound stability. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant.[7] | Protects the moisture-sensitive NHS ester from hydrolysis. |
| Light | Protect from light.[4] | Organic azides can be light-sensitive. |
| Segregation | Store away from incompatible materials such as strong acids, heavy metals, and oxidizing agents.[4][5] | Prevents hazardous reactions. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent accidental exposure and environmental contamination.
Waste Segregation and Disposal:
-
Solid Waste : All solid waste contaminated with the compound (e.g., pipette tips, gloves, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour azide-containing waste down the drain, as it can react with metal plumbing to form explosive metal azides.[9][10]
-
Decontamination : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container. Decontaminate the area with an appropriate solvent.
-
Quenching (for larger quantities or expired material) : For the destruction of the azide functionality, a cautious and validated quenching procedure should be followed in a controlled environment. A common method involves the use of a reducing agent. However, this should only be performed by trained personnel following a specific standard operating procedure.
-
Final Disposal : All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Figure 1. Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 2093153-95-6 [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
